(-)-Tetrabenazine
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
(3S,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16H,5-7,10-11H2,1-4H3/t14-,16+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJIEFSOBYUXJB-GOEBONIOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1CN2CCC3=CC(=C(C=C3[C@H]2CC1=O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of (-)-Tetrabenazine on VMAT2
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Tetrabenazine (TBZ) is a reversible, high-affinity inhibitor of the vesicular monoamine transporter 2 (VMAT2), a critical protein in the central nervous system responsible for packaging monoamine neurotransmitters—such as dopamine, serotonin, and norepinephrine—into synaptic vesicles for subsequent release. By inhibiting VMAT2, tetrabenazine leads to the depletion of these monoamines from nerve terminals, a mechanism that is therapeutically exploited in the management of hyperkinetic movement disorders like the chorea associated with Huntington's disease.[1][2][3] This guide provides a detailed technical overview of the molecular interactions, quantitative binding data, and experimental methodologies central to understanding the mechanism of action of this compound on VMAT2.
Core Mechanism of Action: VMAT2 Inhibition
This compound exerts its therapeutic effect by binding to VMAT2 and inhibiting its function. This inhibition is a reversible process, distinguishing it from irreversible inhibitors like reserpine.[1][4] The primary consequence of VMAT2 inhibition by tetrabenazine is the disruption of the proton gradient-driven transport of monoamines from the neuronal cytoplasm into synaptic vesicles.[5][6] This leads to the cytosolic accumulation of monoamines, where they are susceptible to metabolism by monoamine oxidase (MAO), ultimately resulting in the depletion of vesicular monoamine stores and reduced neurotransmission.[2][7]
Recent cryo-electron microscopy (cryo-EM) studies have elucidated the structural basis of this inhibition. Tetrabenazine binds to a central pocket within the transmembrane domain of VMAT2, locking the transporter in an occluded conformation.[5][8] This conformational state prevents the alternating access mechanism required for substrate transport, effectively arresting the transport cycle.[6][9] The proposed mechanism involves a two-step process: an initial low-affinity binding of tetrabenazine to the lumenal-open state of VMAT2, followed by a conformational change that results in a high-affinity, dead-end complex.[6][8][9]
Quantitative Data: Binding Affinities
The interaction between this compound, its metabolites, and VMAT2 has been quantified through various binding assays. The primary active metabolites of tetrabenazine are α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ), which exhibit high affinity for VMAT2.[2][10] The (+)-isomer of α-dihydrotetrabenazine, in particular, demonstrates potent and stereospecific binding.[11]
| Compound | Binding Parameter | Value (nM) | Species | Reference |
| This compound | Ki | 100 | Human | [10] |
| This compound | Kd | 1.34 | Not Specified | [4] |
| (+)-α-Dihydrotetrabenazine | Ki | 0.97 ± 0.48 | Rat | [11] |
| (-)-α-Dihydrotetrabenazine | Ki | 2200 ± 300 | Rat | [11] |
| [3H]Dihydrotetrabenazine | Kd | 18 ± 4 | Human (wild-type VMAT2) | [5][9] |
| [3H]Dihydrotetrabenazine | Kd | 26 ± 9 | Human (VMAT2 chimera) | [5][9] |
| Reserpine (in competition with [3H]DTBZ) | Ki | 161 ± 1 | Human (wild-type VMAT2) | [6] |
| Reserpine (in competition with [3H]DTBZ) | Ki | 173 ± 1 | Human (VMAT2 chimera) | [6] |
| (+)-9-(2,2,2-trifluoroethoxy)-α-dihydrotetrabenazine | Ki | 1.48 | Rat | [12] |
| (-)-9-(2,2,2-trifluoroethoxy)-α-dihydrotetrabenazine | Ki | 270 | Rat | [12] |
| 9-[18F]fluoroethyl-(±)-9-O-desmethyldihydrotetrabenazine | Ki | 0.76 | Not Specified | [13] |
| 9-[18F]fluoropropyl-(±)-9-O-desmethyldihydrotetrabenazine | Ki | 0.56 | Not Specified | [13] |
Experimental Protocols
Radioligand Binding Assay for VMAT2
This protocol is adapted from methodologies described in recent structural and pharmacological studies.[5][14]
Objective: To determine the binding affinity (Kd or Ki) of a ligand for VMAT2 using a radiolabeled competitor, typically [3H]dihydrotetrabenazine ([3H]DTBZ).
Materials:
-
Purified VMAT2 protein (e.g., from HEK293 cells)
-
[3H]dihydrotetrabenazine (Radioligand)
-
Unlabeled test compound (e.g., this compound)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Scintillation fluid
-
Glass fiber filters
-
96-well plates
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing VMAT2 in cold lysis buffer.
-
Centrifuge to pellet membranes.
-
Wash the pellet with fresh buffer and resuspend in binding buffer.
-
Determine protein concentration using a standard assay (e.g., BCA).[15]
-
-
Assay Setup (96-well plate):
-
Total Binding: Add a known concentration of VMAT2-containing membranes, [3H]DTBZ (at a concentration near its Kd), and binding buffer.
-
Non-specific Binding: Add VMAT2-containing membranes, [3H]DTBZ, and a high concentration of an unlabeled VMAT2 ligand (e.g., 10 µM tetrabenazine) to saturate the receptors.[16]
-
Competition Binding: Add VMAT2-containing membranes, [3H]DTBZ, and varying concentrations of the unlabeled test compound.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[15][16]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.
-
Washing: Wash the filters with cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For saturation binding experiments, plot specific binding against the concentration of [3H]DTBZ and fit the data to a one-site binding model to determine Kd and Bmax.
-
For competition binding experiments, plot the percentage of specific binding against the concentration of the unlabeled test compound and fit the data to a one-site competition model to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.
-
In Vivo Microdialysis for Dopamine Depletion
This is a generalized protocol for assessing the effect of tetrabenazine on extracellular dopamine levels in the brain.
Objective: To measure the change in extracellular dopamine concentrations in a specific brain region (e.g., striatum) following the administration of tetrabenazine.
Materials:
-
Laboratory animals (e.g., rats)
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
HPLC with electrochemical detection (HPLC-ED)
-
Tetrabenazine solution for administration
-
Artificial cerebrospinal fluid (aCSF) for perfusion
Procedure:
-
Surgical Implantation:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Implant a guide cannula stereotaxically into the target brain region (e.g., striatum).[17]
-
Allow the animal to recover from surgery.
-
-
Microdialysis:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine.
-
-
Drug Administration:
-
Administer tetrabenazine (e.g., via intraperitoneal injection).
-
Continue to collect dialysate samples for several hours post-administration.
-
-
Sample Analysis:
-
Analyze the dopamine concentration in the dialysate samples using HPLC-ED.[17]
-
-
Data Analysis:
-
Express the dopamine concentrations as a percentage of the baseline levels.
-
Plot the percentage change in dopamine concentration over time to visualize the effect of tetrabenazine.
-
Visualizations
Signaling Pathway of VMAT2 Inhibition by this compound
Caption: Mechanism of VMAT2 inhibition by this compound leading to monoamine depletion.
Experimental Workflow for VMAT2 Radioligand Binding Assay
References
- 1. Tetrabenazine (Xenazine), An FDA-Approved Treatment Option For Huntington’s Disease–Related Chorea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Tetrabenazine? [synapse.patsnap.com]
- 3. jetir.org [jetir.org]
- 4. medkoo.com [medkoo.com]
- 5. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]
- 7. Tetrabenazine, a monoamine-depleting drug used in the treatment of hyperkinetic movement disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Binding of alpha-dihydrotetrabenazine to the vesicular monoamine transporter is stereospecific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | (+)-9-Trifluoroethoxy-α-Dihydrotetrabenazine as a Highly Potent Vesicular Monoamine Transporter 2 Inhibitor for Tardive Dyskinesia [frontiersin.org]
- 13. Pharmacokinetics of [18F]Fluoroalkyl Derivatives of Dihydrotetrabenazine (DTBZ) in Rat and Monkey Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. neurosciences.ucsd.edu [neurosciences.ucsd.edu]
- 17. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
Stereospecificity of (-)-Tetrabenazine Enantiomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrabenazine (TBZ) is a crucial therapeutic agent for managing hyperkinetic movement disorders, primarily by inhibiting the vesicular monoamine transporter 2 (VMAT2). The commercially available drug is a racemic mixture of (+)-tetrabenazine and (-)-tetrabenazine. This technical guide delves into the pronounced stereospecificity of these enantiomers, highlighting the significantly greater pharmacological activity of the (+)-enantiomer. We provide a comprehensive overview of the binding affinities, detailed experimental protocols for enantiomer resolution and VMAT2 binding assays, and a visualization of the underlying molecular interactions and signaling pathways. This document is intended to serve as a core resource for researchers and professionals involved in the development of more potent and safer VMAT2 inhibitors.
Introduction
Tetrabenazine exerts its therapeutic effect by depleting monoamines (e.g., dopamine, serotonin, and norepinephrine) from nerve terminals. It achieves this by reversibly inhibiting VMAT2, a transporter protein responsible for packaging these neurotransmitters into synaptic vesicles.[1][2] The inhibition of VMAT2 prevents the storage of monoamines, leaving them susceptible to metabolism by monoamine oxidase (MAO) in the cytoplasm, which ultimately leads to a reduction in neurotransmitter release.[3]
Tetrabenazine possesses two chiral centers, but the marketed drug is a racemic mixture of the thermodynamically stable (+)-(3R,11bR)-TBZ and (-)-(3S,11bS)-TBZ enantiomers.[4] In vivo, tetrabenazine is rapidly metabolized to its active metabolites, the dihydrotetrabenazines (DHTBZ), which also exhibit stereospecificity in their interaction with VMAT2.[4][5] Understanding the stereochemical requirements for VMAT2 inhibition is paramount for the rational design of new therapeutic agents with improved efficacy and reduced off-target effects.
Stereospecific VMAT2 Binding Affinity
The pharmacological activity of tetrabenazine is highly dependent on its stereochemistry. The (+)-enantiomer of tetrabenazine binds to VMAT2 with significantly higher affinity than the (-)-enantiomer. This stereoselectivity is also observed in its primary metabolites, the dihydrotetrabenazines.
Data Presentation
The following tables summarize the quantitative data on the binding affinities (Ki) of tetrabenazine enantiomers and their dihydrotetrabenazine stereoisomers to VMAT2.
Table 1: VMAT2 Binding Affinities of Tetrabenazine Enantiomers
| Compound | Ki (nM) |
| (±)-Tetrabenazine | 4.47 ± 0.21 |
| (+)-Tetrabenazine | 4.47 ± 0.21 |
| This compound | 36,400 ± 4560 |
Data sourced from Yao et al., 2011.[4]
Table 2: VMAT2 Binding Affinities of Dihydrotetrabenazine (DHTBZ) Stereoisomers
| Compound | Configuration | Ki (nM) |
| (+)-α-DHTBZ | (2R,3R,11bR) | 3.96 ± 0.40 |
| (-)-α-DHTBZ | (2S,3S,11bS) | 23,700 ± 2350 |
| (+)-β-DHTBZ | (2S,3R,11bR) | 13.4 ± 1.36 |
| (-)-β-DHTBZ | (2R,3S,11bS) | 2460 ± 333 |
Data sourced from Yao et al., 2011.[4]
As evidenced by the data, (+)-tetrabenazine is approximately 8000-fold more potent than this compound in binding to VMAT2.[4] Similarly, the (+)-dihydrotetrabenazine metabolites exhibit substantially higher affinity for VMAT2 compared to their (-)-counterparts. The (3R,11bR)-configuration is a key determinant for high-affinity binding to VMAT2.[4][6]
Experimental Protocols
Chemical Resolution of (±)-Tetrabenazine
This protocol describes the separation of racemic tetrabenazine into its individual enantiomers using a resolving agent, such as (1S)-(+)-10-camphorsulfonic acid.
Materials:
-
(±)-Tetrabenazine
-
(1S)-(+)-10-camphorsulfonic acid
-
Acetone
-
Methanol (MeOH)
-
Ammonium hydroxide (NH₄OH)
Procedure:
-
Dissolve (±)-tetrabenazine in warm acetone.
-
Add a solution of (1S)-(+)-10-camphorsulfonic acid in acetone to the tetrabenazine solution.
-
Stir the mixture at room temperature to allow for the crystallization of the diastereomeric salt of (+)-tetrabenazine.
-
Collect the crystals by filtration.
-
Recrystallize the collected salt from acetone to improve enantiomeric purity.
-
To obtain the free base of (+)-tetrabenazine, dissolve the purified salt in methanol and neutralize with ammonium hydroxide to a pH of 8.
-
The this compound can be recovered from the mother liquor by a similar process using (1R)-(-)-10-camphorsulfonic acid.[4][7]
Caption: Workflow for the chemical resolution of tetrabenazine enantiomers.
VMAT2 Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of tetrabenazine enantiomers for VMAT2. The assay measures the displacement of a radiolabeled ligand, [³H]dihydrotetrabenazine ([³H]DHTBZ), from rat striatal membranes.
Materials:
-
Rat striatal tissue homogenate (source of VMAT2)
-
[³H]dihydrotetrabenazine ([³H]DHTBZ)
-
Test compounds ((+)-TBZ, (-)-TBZ, etc.) at various concentrations
-
Incubation buffer (e.g., Tris-HCl)
-
Wash buffer
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare rat striatal membrane homogenates.
-
In assay tubes, combine the membrane homogenate, a fixed concentration of [³H]DHTBZ, and varying concentrations of the test compound.
-
For determining non-specific binding, use a high concentration of unlabeled tetrabenazine.
-
Incubate the mixture at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).
-
Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the Ki values from the IC₅₀ values obtained from the competition curves.[4]
Caption: Experimental workflow for the VMAT2 radioligand binding assay.
Mechanism of Action and Signaling Pathway
The primary mechanism of action of tetrabenazine is the inhibition of VMAT2. This transporter is an antiporter that utilizes the proton gradient across the synaptic vesicle membrane to actively transport monoamines from the cytoplasm into the vesicle. By binding to VMAT2, tetrabenazine blocks this uptake process. Recent structural studies have revealed that tetrabenazine binds to a central site within VMAT2, locking the transporter in an occluded conformation, which prevents the translocation of monoamines.[3][5]
Caption: Signaling pathway illustrating tetrabenazine's inhibition of VMAT2.
The stereospecificity of this interaction is critical. The binding pocket of VMAT2 is shaped in such a way that it preferentially accommodates the (+)-enantiomer of tetrabenazine. This leads to a more stable and prolonged inhibition of the transporter's function compared to the (-)-enantiomer. The consequence of this potent, stereospecific inhibition is a significant depletion of vesicular monoamines, leading to reduced neurotransmitter release into the synaptic cleft and subsequent alleviation of hyperkinetic symptoms.
Conclusion
The therapeutic efficacy of tetrabenazine is overwhelmingly attributed to its (+)-enantiomer, which demonstrates a dramatically higher affinity for VMAT2 than its (-)-counterpart. This profound stereospecificity underscores the importance of considering chirality in drug design and development. A thorough understanding of the structural and chemical basis for this enantioselectivity, facilitated by detailed experimental protocols and molecular modeling, is essential for the development of next-generation VMAT2 inhibitors with enhanced potency and improved safety profiles. The data and methodologies presented in this guide provide a foundational resource for researchers dedicated to advancing the treatment of hyperkinetic movement disorders.
References
- 1. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Conformationally Sensitive Residues Essential for Inhibition of Vesicular Monoamine Transport by the Noncompetitive Inhibitor Tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Stereoselective Binding of Tetrabenazine Isomers to VMAT2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the differential binding affinities of (+)-tetrabenazine and (-)-tetrabenazine for the vesicular monoamine transporter 2 (VMAT2). The content herein is curated for an audience with a professional background in pharmacology, neuroscience, and drug development, offering detailed data, experimental methodologies, and visual representations of key concepts.
Core Topic: (+)-Tetrabenazine vs. This compound VMAT2 Binding Affinity
Tetrabenazine (TBZ) is a potent inhibitor of VMAT2, a transporter responsible for loading monoamine neurotransmitters from the cytoplasm into synaptic vesicles. This inhibitory action leads to the depletion of monoamines such as dopamine, serotonin, and norepinephrine in the central nervous system.[1] Clinically, tetrabenazine is used in its racemic form to treat hyperkinetic movement disorders, including chorea associated with Huntington's disease.[2] However, the therapeutic effects and binding affinity of tetrabenazine are highly stereospecific.
The two enantiomers of tetrabenazine, (+)-TBZ and (-)-TBZ, exhibit markedly different binding affinities for VMAT2. Research has conclusively demonstrated that the (+)-enantiomer is significantly more potent in its interaction with the transporter. One study revealed that (+)-tetrabenazine (Kᵢ = 4.47 nM) is approximately 8000-fold more potent than this compound (Kᵢ = 36,400 nM) at inhibiting VMAT2.[1][3] Another investigation reported that the (+)-form is 3-fold more potent than the (-)-enantiomer.[2] This pronounced difference underscores the critical role of stereochemistry in the pharmacological activity of tetrabenazine.
Furthermore, tetrabenazine is rapidly metabolized in vivo to its active metabolites, the dihydrotetrabenazines (DHTBZs).[1][4] These metabolites also exhibit stereospecific binding to VMAT2. Among the dihydrotetrabenazine stereoisomers, (+)-α-dihydrotetrabenazine ((+)-α-DHTBZ) demonstrates the highest affinity for VMAT2, with a reported Kᵢ value of approximately 0.97 nM to 3.96 nM.[1][2][4][5][6] In contrast, the (-)-α-DHTBZ isomer is largely inactive, with a much higher Kᵢ value in the micromolar range.[2][5] The (3R,11bR)-configuration is considered crucial for high-affinity binding to VMAT2.[1][3]
Data Presentation: VMAT2 Binding Affinities
The following table summarizes the quantitative data on the binding affinities (Kᵢ values) of tetrabenazine enantiomers and their principal metabolites for VMAT2.
| Compound | Kᵢ (nM) | Fold Difference vs. (+)-enantiomer | Reference |
| (+)-Tetrabenazine | 4.47 | - | [1][3] |
| This compound | 36,400 | ~8143x weaker | [1][3] |
| (±)-Tetrabenazine | 9.8 | ~2.2x weaker | [1] |
| (+)-α-Dihydrotetrabenazine | 0.97 - 3.96 | ~1.1-4.6x stronger | [1][2][5][6] |
| (-)-α-Dihydrotetrabenazine | 2,200 - 23,700 | ~492x - 5302x weaker | [2][4][5] |
Experimental Protocols: VMAT2 Radioligand Binding Assay
The determination of VMAT2 binding affinities for tetrabenazine and its derivatives is typically performed using a competitive radioligand binding assay. The following protocol is a synthesized representation of the methodologies described in the cited literature.[1][2]
Objective: To determine the binding affinity (Kᵢ) of test compounds (e.g., (+)-TBZ, (-)-TBZ) for VMAT2 by measuring their ability to displace a high-affinity radioligand, [³H]dihydrotetrabenazine ([³H]DHTBZ), from its binding site on VMAT2 in rat striatal membranes.
Materials:
-
Tissue Preparation: Fresh or frozen rat striatum.
-
Radioligand: [³H]dihydrotetrabenazine ([³H]DHTBZ).
-
Test Compounds: (+)-Tetrabenazine, this compound, and other compounds of interest at various concentrations.
-
Buffers and Reagents: Assay buffer (e.g., containing KCl, MgCl₂, HEPES-KOH pH 7.4, ascorbic acid, glucose), scintillation cocktail.
-
Equipment: Homogenizer, refrigerated centrifuge, scintillation counter, glass fiber filters.
Procedure:
-
Membrane Preparation:
-
Rat striata are dissected and homogenized in ice-cold assay buffer.
-
The homogenate is centrifuged at high speed (e.g., 48,000 x g) to pellet the membranes.
-
The supernatant is discarded, and the pellet is washed and resuspended in fresh assay buffer to a specific protein concentration.
-
-
Binding Assay:
-
The assay is performed in tubes containing the prepared membranes, a fixed concentration of [³H]DHTBZ, and varying concentrations of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled VMAT2 inhibitor (e.g., unlabeled tetrabenazine).
-
The reaction mixture is incubated at a specific temperature (e.g., room temperature) for a set duration to reach equilibrium.
-
-
Separation and Quantification:
-
The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition binding data.
-
The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its affinity constant.
-
Mandatory Visualizations
Caption: Mechanism of VMAT2 inhibition by (+)-tetrabenazine in the presynaptic terminal.
Caption: Workflow for the [³H]dihydrotetrabenazine radioligand binding assay.
Caption: Relationship between tetrabenazine stereoisomers, metabolism, and VMAT2 binding affinity.
References
- 1. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and Characterization of Tetrabenazine Enantiomers against Vesicular Monoamine Transporter 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Binding of alpha-dihydrotetrabenazine to the vesicular monoamine transporter is stereospecific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
(-)-Tetrabenazine effects on dopamine versus serotonin turnover
An In-depth Technical Guide on the Core Effects of (-)-Tetrabenazine on Dopamine Versus Serotonin Turnover
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (TBZ) is a reversible inhibitor of the vesicular monoamine transporter 2 (VMAT2), a critical protein for the storage and release of monoamine neurotransmitters.[1][2] Its primary clinical application is in the management of hyperkinetic movement disorders, such as the chorea associated with Huntington's disease, an effect largely attributed to its profound impact on dopamine systems.[3][4] This guide provides a detailed technical analysis of the comparative effects of this compound on dopamine and serotonin turnover. By inhibiting VMAT2, TBZ prevents the loading of dopamine, serotonin, norepinephrine, and histamine into synaptic vesicles, leaving them susceptible to cytoplasmic degradation.[5][6] This leads to a depletion of presynaptic monoamine stores and a subsequent reduction in their release. While the inhibitory action of TBZ and its metabolites on VMAT2 is not specific to a single monoamine, the functional consequences on dopaminergic pathways are more pronounced and therapeutically relevant. This document synthesizes quantitative data, outlines key experimental protocols, and visualizes the underlying mechanisms to provide a comprehensive resource for the scientific community.
Core Mechanism of Action
The therapeutic and physiological effects of this compound are rooted in its interaction with VMAT2.
-
VMAT2 Function: VMAT2 is an integral membrane protein found on synaptic vesicles within monoaminergic neurons.[7][8] It functions as a proton-dependent antiporter, actively transporting monoamines from the neuronal cytosol into the vesicles against a concentration gradient.[7] This vesicular sequestration is essential for protecting neurotransmitters from enzymatic degradation in the cytoplasm and for making them available for exocytotic release into the synapse.[5]
-
Inhibition by Tetrabenazine: TBZ and its principal active metabolites, α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ), act as high-affinity, reversible inhibitors of VMAT2.[1][6] By binding to the transporter, they lock it in a conformation that prevents the uptake of monoamines like dopamine and serotonin into the vesicles.[9]
-
Consequence of Inhibition: With VMAT2 inhibited, cytosolic monoamines are not sequestered. They are instead metabolized by enzymes such as monoamine oxidase (MAO).[5][6] This process increases the turnover of the neurotransmitters, evidenced by a rise in their metabolites, while depleting the overall vesicular stores available for synaptic transmission. The clinical effect in hyperkinetic disorders is achieved by reducing the overstimulation of postsynaptic dopamine receptors.[10] While TBZ does exhibit a weak binding affinity for the dopamine D2 receptor, its primary mechanism of action is overwhelmingly attributed to VMAT2 inhibition.[11][12]
Quantitative Data on Receptor Binding and Monoamine Turnover
The following tables summarize key quantitative data from various studies, providing a comparative view of tetrabenazine's effects on the dopamine and serotonin systems.
Table 1: Binding Affinity and Inhibitory Potency of Tetrabenazine and its Metabolites
| Compound | Target | Parameter | Value | Reference |
| Tetrabenazine | VMAT2 | Kᵢ | 100 nM | [11] |
| Tetrabenazine | VMAT2 | IC₅₀ (Serotonin Transport) | 300 nM | |
| Dihydrotetrabenazine | VMAT2 | K₋ | 2.4 nM | [13] |
| Dihydrotetrabenazine | VMAT2 | IC₅₀ (Serotonin Uptake) | 2.6 nM | [13] |
| Tetrabenazine | Dopamine D2 Receptor | Kᵢ | 2100 nM | [11] |
| (-)-α-deuHTBZ | Dopamine D₂ₛ Receptor | Kᵢ | 250 nM | [14] |
| (-)-α-deuHTBZ | Serotonin 5-HT₁ₐ Receptor | Kᵢ | 210 nM | [14] |
| (-)-α-deuHTBZ | Serotonin 5-HT₇ Receptor | Kᵢ | 30 nM | [14] |
Note: Dihydrotetrabenazine is a primary active metabolite of tetrabenazine. deuHTBZ refers to the deuterated metabolites of deutetrabenazine, which are pharmacologically similar to those of tetrabenazine. The data highlights the significantly higher affinity for VMAT2 compared to the D2 receptor.
Table 2: In Vivo Effects of VMAT2 Inhibitors on Extracellular Monoamine and Metabolite Levels
| Drug (Dose) | Brain Region | Analyte | Max. Change from Baseline | Reference |
| Tetrabenazine (5 mg/kg p.o.) | Striatum | Dopamine (DA) | Long-lasting decrease | [15] |
| Serotonin (5-HT) | Long-lasting decrease | [15] | ||
| DOPAC, HVA | Increase | [15] | ||
| 5-HIAA | Lesser increase | [15] | ||
| Tetrabenazine (subcutaneous) | Rat Brain | Dopamine (DA) | -40% | [3] |
| Serotonin (5-HT) | -44% | [3] | ||
| Tetrabenazine (40 mg/kg) | Rat Striatum | DOPAC & HVA | 5- to 8-fold increase | [12] |
Note: Data from in vivo microdialysis studies in rats. "p.o." refers to oral administration. DOPAC (3,4-dihydroxyphenylacetic acid) and HVA (homovanillic acid) are dopamine metabolites. 5-HIAA (5-hydroxyindoleacetic acid) is a serotonin metabolite. The increase in metabolites signifies increased neurotransmitter turnover.
Comparative Analysis: Dopamine vs. Serotonin Systems
While tetrabenazine affects all monoamines transported by VMAT2, its impact on the dopamine and serotonin systems has distinct characteristics and clinical implications.
Effects on the Dopamine System
The therapeutic efficacy of tetrabenazine in treating hyperkinesia is primarily due to its potent dopamine-depleting effects in the basal ganglia.[10][16] Studies show that a single administration of tetrabenazine leads to a profound and long-lasting decrease in extracellular dopamine levels in the striatum.[15] Concurrently, there is a significant 5- to 8-fold increase in the levels of dopamine metabolites DOPAC and HVA, indicating a massive increase in dopamine turnover as it is shunted away from vesicular storage and towards enzymatic degradation.[12] This reduction in available dopamine for synaptic release helps to mitigate the excessive motor signaling characteristic of chorea.
Effects on the Serotonin System
Tetrabenazine also inhibits the vesicular storage of serotonin, leading to its depletion and increased turnover, as evidenced by decreased extracellular 5-HT and increased 5-HIAA levels.[15] Research suggests that the active metabolite, dihydrotetrabenazine, inhibits serotonin uptake into synaptic vesicles with the same high affinity across different brain regions, indicating that the transporter itself does not have a preferential affinity for dopamine over serotonin neurons.[13] One study in rats even reported a slightly greater depletion of serotonin (-44%) compared to dopamine (-40%) in the whole brain.[3] However, the clinical consequences of serotonin depletion are primarily associated with the adverse effect profile of tetrabenazine, most notably depression and anxiety.[2][7]
Synthesis of Differential Effects
The apparent paradox—similar VMAT2 inhibition but a more pronounced clinical effect on the dopamine system—can be explained by factors beyond simple transporter affinity. The preferential functional effect on dopamine is likely due to the higher baseline activity and turnover rate of dopaminergic neurons in the nigrostriatal pathway compared to serotonergic neurons. Therefore, a disruption in the storage mechanism has a more immediate and significant impact on the highly active dopamine system. Studies have suggested that the regional differences in monoamine depletion caused by tetrabenazine are not due to differences in the inhibition of vesicular uptake itself.[13] The therapeutic window of tetrabenazine is thus defined by achieving sufficient dopamine depletion to control hyperkinesia while minimizing the serotonin-related side effects.
Key Experimental Protocols
Protocol: In Vitro VMAT2 Inhibition Assay
This protocol outlines the measurement of VMAT2 inhibition by this compound using isolated synaptic vesicles.
-
Vesicle Preparation:
-
Homogenize brain tissue (e.g., rat striatum) in ice-cold sucrose buffer.
-
Perform differential centrifugation to isolate the crude synaptosomal fraction.
-
Lytically shock the synaptosomes in a hypotonic buffer to release synaptic vesicles.
-
Further purify the vesicles using density gradient centrifugation.
-
-
Uptake Assay:
-
Incubate the isolated synaptic vesicles in a reaction buffer containing ATP (to power the vesicular proton pump) and Mg²⁺.
-
Add varying concentrations of this compound or its metabolites to different aliquots.
-
Initiate the transport reaction by adding a radiolabeled substrate, such as [³H]dopamine or [³H]serotonin.
-
Allow the reaction to proceed for a set time at 37°C.
-
-
Quantification:
-
Terminate the reaction by rapid filtration through glass fiber filters, trapping the vesicles.
-
Wash the filters with ice-cold buffer to remove free radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Calculate the percentage of inhibition at each drug concentration relative to a vehicle control and determine the IC₅₀ value by non-linear regression analysis.
-
Protocol: In Vivo Microdialysis for Neurotransmitter Turnover
This protocol describes the in vivo measurement of extracellular neurotransmitter and metabolite levels following tetrabenazine administration.[15][17]
-
Animal Preparation and Probe Implantation:
-
Anesthetize a laboratory animal (e.g., Sprague-Dawley rat).
-
Secure the animal in a stereotaxic frame.
-
Implant a microdialysis guide cannula targeted to a specific brain region (e.g., striatum or medial prefrontal cortex).
-
Allow the animal to recover from surgery for at least 24-48 hours.
-
-
Microdialysis Procedure:
-
On the day of the experiment, place the awake, freely moving animal in a dialysis cage.
-
Insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least 2 hours to establish stable neurotransmitter levels.
-
-
Drug Administration and Sample Collection:
-
Administer this compound (e.g., 5 mg/kg, p.o.) or vehicle.
-
Continue collecting dialysate samples for several hours post-administration to monitor the time course of the drug's effect.
-
-
Sample Analysis:
-
Analyze the collected dialysate for dopamine, serotonin, DOPAC, HVA, and 5-HIAA content.
-
Utilize a highly sensitive analytical method, typically High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection (ECD) or tandem mass spectrometry (MS/MS).[15]
-
Express the results as a percentage of the average baseline concentration for each analyte.
-
Visualizations: Pathways and Workflows
Caption: Mechanism of this compound Action on VMAT2.
Caption: Experimental Workflow for In Vivo Microdialysis.
Caption: Logical Flow of Tetrabenazine's Clinical Effects.
Conclusion
This compound exerts its therapeutic action by inhibiting VMAT2, which profoundly impacts both dopamine and serotonin turnover. While its inhibitory affinity for the VMAT2 transporter appears similar for both monoamines, the functional outcome is a more pronounced depletion of the highly active dopaminergic systems in the basal ganglia. This preferential effect on dopamine turnover is the cornerstone of its success in treating hyperkinetic movement disorders. Conversely, the concurrent disruption of serotonin homeostasis is a key contributor to its neuropsychiatric side-effect profile. A thorough understanding of these differential effects is crucial for optimizing therapeutic strategies and for the development of next-generation VMAT2 inhibitors with improved selectivity and tolerability.
References
- 1. Tetrabenazine (Xenazine), An FDA-Approved Treatment Option For Huntington’s Disease–Related Chorea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Tetrabenazine? [synapse.patsnap.com]
- 3. Tetrabenazine in the treatment of Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What are VMAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. pharmacyfreak.com [pharmacyfreak.com]
- 7. The vesicular monoamine transporter 2: an underexplored pharmacological target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. psychiatrictimes.com [psychiatrictimes.com]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of action of vesicular monoamine transporter 2 (VMAT2) inhibitors in tardive dyskinesia: reducing dopamine leads to less “go” and more “stop” from the motor striatum for robust therapeutic effects | CNS Spectrums | Cambridge Core [cambridge.org]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Tetrabenazine, an amine-depleting drug, also blocks dopamine receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dihydrotetrabenazine binding and monoamine uptake in mouse brain regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic and Pharmacologic Characterization of the Dihydrotetrabenazine Isomers of Deutetrabenazine and Valbenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdsabstracts.org [mdsabstracts.org]
- 16. hdsa.org [hdsa.org]
- 17. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetic Profile of (-)-Tetrabenazine and Its Metabolites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Tetrabenazine is a reversible human vesicular monoamine transporter type 2 (VMAT2) inhibitor, playing a crucial role in the management of hyperkinetic movement disorders such as chorea associated with Huntington's disease. Its therapeutic action is primarily attributed to the depletion of monoamine neurotransmitters, including dopamine, serotonin, and norepinephrine, from presynaptic nerve terminals. The intricate pharmacokinetic profile of tetrabenazine, characterized by rapid and extensive metabolism, is central to its clinical efficacy and safety. This technical guide provides a comprehensive overview of the pharmacokinetics of this compound and its principal active metabolites, α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ).
Pharmacokinetic Parameters
The pharmacokinetic properties of this compound and its metabolites have been characterized in various clinical studies. A summary of key quantitative data is presented in the tables below for easy comparison.
Table 1: Pharmacokinetic Parameters of this compound and its Metabolites in Healthy Subjects
| Parameter | This compound | α-HTBZ | β-HTBZ | Reference |
| Tmax (hours) | ~1.5 | 1 to 1.5 | 1 to 1.5 | [1] |
| Cmax (ng/mL) | Generally below limit of detection | 74.6 (after 25 mg dose) | - | [2] |
| AUC (ng·hr/mL) | - | 542 (after 25 mg dose) | - | [2] |
| Half-life (hours) | ~10 (intravenous) | 4 to 8 | 2 to 5 | [3][4] |
| Protein Binding (%) | 82 - 88 | 60 - 68 | 59 - 63 | [5] |
| Bioavailability (%) | ~5 | High | High | [6] |
Note: Plasma concentrations of tetrabenazine are often below the limit of detection after oral administration due to rapid and extensive first-pass metabolism. Values for metabolites often represent the total of α- and β-HTBZ.
Table 2: Pharmacokinetic Parameters in Special Populations
| Population | Parameter | This compound | α-HTBZ | β-HTBZ | Reference |
| Hepatic Impairment | Half-life (hours) | ~17.5 | ~10 | ~8 | [4] |
| Cmax | 7 to 190-fold higher than healthy subjects | - | - | [4] | |
| CYP2D6 Poor Metabolizers | AUC | - | ~3-fold increase | ~9-fold increase | [7] |
Metabolism and Elimination
Following oral administration, tetrabenazine is rapidly and extensively absorbed, with at least 75% of the dose being absorbed.[4] However, it undergoes significant first-pass metabolism, primarily in the liver, by carbonyl reductase to form its two major active metabolites: α-HTBZ and β-HTBZ.[4][5] These metabolites are the primary contributors to the pharmacological activity of the drug.
The metabolism of α-HTBZ and β-HTBZ is principally mediated by the cytochrome P450 enzyme CYP2D6.[4][5] This leads to the formation of a further metabolite, 9-desmethyl-β-DHTBZ.[5] The activity of CYP2D6 can vary significantly among individuals, leading to interindividual variability in the pharmacokinetics of tetrabenazine's metabolites. Individuals who are poor metabolizers of CYP2D6 may have significantly higher exposure to the active metabolites, necessitating dose adjustments.[7]
Elimination of tetrabenazine and its metabolites occurs primarily through the kidneys, with approximately 75% of the administered dose excreted in the urine.[5] A smaller portion is eliminated through feces (7% to 16%).[5] Unchanged tetrabenazine is not detected in the urine, highlighting the extensive nature of its metabolism.[5]
Experimental Protocols
The quantification of this compound and its metabolites in biological matrices is crucial for pharmacokinetic studies. A widely used and validated method is liquid chromatography-tandem mass spectrometry (LC-MS/MS).
A Representative LC-MS/MS Method for Quantification in Human Plasma
1. Sample Preparation (Solid-Phase Extraction):
-
A 200 µL aliquot of human plasma is used.
-
Tetrabenazine-d7 is added as an internal standard.
-
The sample is loaded onto a C18 solid-phase extraction cartridge.
-
The cartridge is washed to remove interfering substances.
-
The analytes are eluted with an appropriate organic solvent.
-
The eluate is evaporated to dryness and the residue is reconstituted in the mobile phase.
2. Chromatographic Separation (HPLC):
-
Column: Zorbax SB C18 or equivalent.
-
Mobile Phase: A mixture of acetonitrile and 5 mM ammonium acetate (e.g., 60:40 v/v).
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: Appropriate for the sensitivity of the instrument.
-
Run Time: Approximately 2.5 minutes.
3. Detection (Tandem Mass Spectrometry):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for tetrabenazine, α-HTBZ, β-HTBZ, and the internal standard.
4. Calibration and Quantification:
-
Calibration curves are generated using known concentrations of the analytes in blank plasma.
-
The concentration of the analytes in the study samples is determined by comparing their peak area ratios to the internal standard against the calibration curve.
-
The linear range for tetrabenazine is typically 0.01-5.03 ng/mL, and for α- and β-HTBZ is 0.50-100 ng/mL.
Visualizations
Metabolic Pathway of this compound
Caption: Metabolic conversion of this compound to its primary active metabolites.
Mechanism of Action: VMAT2 Inhibition
Caption: Tetrabenazine metabolites inhibit VMAT2, depleting monoamine release.
Experimental Workflow for Pharmacokinetic Analysis
Caption: A typical workflow for a clinical pharmacokinetic study of tetrabenazine.
References
- 1. The pharmacokinetics of tetrabenazine and its hydroxy metabolite in patients treated for involuntary movement disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Tetrabenazine (Xenazine), An FDA-Approved Treatment Option For Huntington’s Disease–Related Chorea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Tetrabenazine: Spotlight on Drug Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of therapeutic plasma concentrations of tetrabenazine and an active metabolite by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.hres.ca [pdf.hres.ca]
(-)-Tetrabenazine's Engagement with Dopamine Receptors: An In-Depth Technical Examination of Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Tetrabenazine is a well-established therapeutic agent for hyperkinetic movement disorders, primarily exerting its effect through the reversible inhibition of vesicular monoamine transporter 2 (VMAT2). This action leads to the depletion of monoamines, including dopamine, in the presynaptic terminals of neurons. While its high affinity for VMAT2 is the cornerstone of its clinical efficacy, the potential for off-target interactions, particularly with dopamine receptors, warrants a thorough investigation. This technical guide provides a comprehensive analysis of the off-target effects of this compound and its primary metabolites on dopamine receptors. We will delve into the available quantitative data on binding affinities, explore the functional consequences of these interactions, and provide detailed experimental protocols for key assays used to characterize these effects. This document aims to be a valuable resource for researchers in pharmacology, neuroscience, and drug development by consolidating the current understanding of this compound's dopaminergic off-target profile and identifying areas for future investigation.
Introduction
This compound's primary mechanism of action is the reversible inhibition of VMAT2, which is responsible for packaging monoamines into synaptic vesicles. This leads to a depletion of dopamine, serotonin, and norepinephrine at the synapse. While its affinity for VMAT2 is in the nanomolar range, studies have indicated that at higher concentrations, this compound can interact with other neuronal targets, including dopamine receptors. Understanding these off-target effects is crucial for a complete pharmacological profiling of the drug and for interpreting its full spectrum of clinical effects, including potential side effects. This guide will systematically explore the evidence for this compound's interaction with the five subtypes of dopamine receptors: D1, D2, D3, D4, and D5.
Dopamine Receptor Subtypes and Signaling Pathways
Dopamine receptors are G protein-coupled receptors (GPCRs) that are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).
-
D1-like Receptors (D1 and D5): These receptors are typically coupled to Gαs/olf G-proteins. Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets, modulating neuronal excitability and gene expression.
-
D2-like Receptors (D2, D3, and D4): These receptors are primarily coupled to Gαi/o G-proteins. Their activation inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. D2-like receptors can also modulate ion channels and other signaling pathways through the βγ subunits of the G-protein.
Beyond G-protein signaling, dopamine receptors can also signal through β-arrestin recruitment, which can lead to receptor desensitization, internalization, and the activation of distinct downstream signaling cascades.
Below are Graphviz diagrams illustrating the canonical signaling pathways for D1-like and D2-like dopamine receptors.
A Technical Guide to the Synthesis and Chiral Separation of Tetrabenazine Isomers
For Researchers, Scientists, and Drug Development Professionals
Tetrabenazine (TBZ) is a reversible inhibitor of the vesicular monoamine transporter 2 (VMAT2) and is approved for the treatment of chorea associated with Huntington's disease.[1][2] By inhibiting VMAT2, tetrabenazine depletes monoamines like dopamine, serotonin, and norepinephrine from nerve terminals, which is believed to be the mechanism behind its therapeutic effect.[3][4] The tetrabenazine molecule possesses two chiral centers (at the C-3 and C-11b positions), leading to the existence of four potential stereoisomers. However, due to the thermodynamic instability of the cis-isomer, the marketed drug is a racemic mixture of the (+)-(3R,11bR)-TBZ and (−)-(3S,11bS)-TBZ enantiomers.[5]
In vivo, tetrabenazine is rapidly metabolized to its active dihydrotetrabenazine (DHTBZ) metabolites, which also exist as multiple stereoisomers.[3][5] Crucially, the binding affinity for VMAT2 is highly stereospecific. For instance, (+)-TBZ is significantly more potent than (−)-TBZ, and specific DHTBZ stereoisomers exhibit the highest affinity for the VMAT2 transporter.[5][6] This stereoselectivity in pharmacological action underscores the critical importance of efficient methods for both the asymmetric synthesis and the chiral separation of tetrabenazine isomers for research and drug development.
This guide provides an in-depth overview of synthetic strategies, detailed experimental protocols for chiral separation, and a summary of the pharmacological significance of individual isomers.
Synthesis of Tetrabenazine
The synthesis of tetrabenazine can be approached through two main strategies: classical racemic synthesis followed by chiral resolution, or asymmetric synthesis to directly obtain an enantiomerically enriched product.[2]
Racemic Synthesis
The classical and most common synthesis involves a condensation reaction between 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride and a key intermediate, 3-(dimethylaminomethyl)-5-methyl-2-hexanone.[7] This approach yields a racemic mixture of (±)-TBZ.
Caption: Racemic synthesis pathway for Tetrabenazine.
Asymmetric Synthesis
To avoid the need for downstream resolution, several asymmetric synthesis strategies have been developed to produce enantiomerically pure (+)-TBZ directly. These methods often employ chiral catalysts or auxiliaries to control the stereochemistry of the key bond-forming reactions.[2][8] One notable approach involves an asymmetric Mannich-Michael reaction using an L-proline-based organocatalyst, which offers a more environmentally friendly and cost-effective alternative to metal catalysts.[9]
Chiral Separation of Tetrabenazine Isomers
Given that tetrabenazine is often synthesized as a racemic mixture, its separation into individual enantiomers is a crucial step for studying their distinct pharmacological properties. The primary methods employed are chemical resolution and chromatographic techniques.
Chemical Resolution
This classical technique involves the reaction of the racemic base (TBZ) with a chiral acid to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. The desired enantiomer can then be recovered by neutralizing the separated salt.
Experimental Protocol: Resolution with (1S)-(+)-10-Camphorsulfonic Acid [5]
-
Salt Formation: Dissolve racemic tetrabenazine ((±)-1) (17 g, 53.6 mmol) in warm acetone (230 mL).
-
Addition of Resolving Agent: Add a solution of (1S)-(+)-10-camphorsulfonic acid (6.2 g, 26.7 mmol) to the tetrabenazine solution.
-
Crystallization: Cool the mixture to room temperature and stir. Allow the mixture to stand for 48 hours to facilitate the crystallization of the diastereomeric salt.
-
Isolation and Recrystallization: Collect the resulting crystals by filtration (yields 8 g, with the released free base having an enantiomeric excess (ee) of 96.5%). Recrystallize these crystals from acetone (80 mL) to yield the purified (1S)-(+)-10-camphorsulfonic acid salt of (+)-(3R,11bR)-tetrabenazine (6.5 g, ee 98.9%).
-
Liberation of Free Base: Dissolve the purified salt in methanol (26 mL) and neutralize the solution with ammonium hydroxide (NH₄OH) to a pH of 8.
-
Precipitation and Collection: Add water (190 mL) to the solution to precipitate the free base. Collect the solid product to afford (+)-(3R,11bR)-Tetrabenazine ((+)-1) as a white solid (3.4 g, ee 98.7%).
Chromatographic Separation (HPLC)
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used method for the analytical and preparative separation of enantiomers.[5] The choice of the chiral column and mobile phase is critical for achieving effective separation.
Caption: Workflow for the chiral separation of Tetrabenazine.
Experimental Protocol: HPLC Separation of TBZ Enantiomers [5]
-
Objective: To separate (+)-1 and (−)-1 enantiomers.
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC).
-
Chiral Column: Chiralpak IC (4.6mm × 250 mm).
-
Mobile Phase: 100% Ethanol + 0.1% Diethylamine (Et₂NH).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 220 nm.
-
Outcome: This method provides baseline separation of the (+)-TBZ and (−)-TBZ enantiomers, allowing for their individual quantification and collection.
| Parameter | TBZ Enantiomers[5] | DHTBZ Isomers ((+)-3/(−)-3)[5] |
| Technique | HPLC | HPLC |
| Column | Chiralpak IC | Chiralpak IC |
| Dimensions | 4.6mm × 250mm | 4.6mm × 250mm |
| Mobile Phase | 100% EtOH + 0.1% Et₂NH | 25% EtOH + 75% n-hexane |
| Flow Rate | 0.5 mL/min | 0.5 mL/min |
| Temperature | 35 °C | 35 °C |
| Detection | UV at 220 nm | UV at 220 nm |
Table 1: Summary of HPLC Conditions for Chiral Separation of Tetrabenazine and Dihydrotetrabenazine Isomers.
Pharmacological Significance and VMAT2 Inhibition
The therapeutic and toxicological profiles of tetrabenazine are intrinsically linked to the stereochemistry of both the parent drug and its metabolites. Binding assays reveal a dramatic difference in potency between the enantiomers.
| Compound | Isomer Configuration | VMAT2 Binding Affinity (Ki, nM) |
| Tetrabenazine | (+)-(3R,11bR)-TBZ | 4.47[5][6] |
| (−)-(3S,11bS)-TBZ | 36,400[5][6] | |
| Dihydrotetrabenazine | (2R,3R,11bR)-DHTBZ | 3.96[5][6] |
| (2S,3R,11bR)-DHTBZ | - | |
| Other DHTBZ isomers | Lower affinity |
Table 2: VMAT2 Binding Affinities of Tetrabenazine and Dihydrotetrabenazine Stereoisomers.
As shown in Table 2, the (+)-TBZ enantiomer is approximately 8,000 times more potent as a VMAT2 inhibitor than the (−)-TBZ enantiomer.[5][6] Furthermore, the (2R,3R,11bR)-dihydrotetrabenazine metabolite shows the highest affinity for VMAT2, suggesting it is a major contributor to the drug's overall pharmacological effect.[5][6] This highlights that the (3R,11bR) configuration is a key determinant for high-affinity VMAT2 binding.[5]
Caption: Tetrabenazine's mechanism of action via VMAT2 inhibition.
The mechanism involves tetrabenazine binding to VMAT2 on synaptic vesicles, which prevents the uptake of monoamine neurotransmitters like dopamine from the cytoplasm into the vesicles for storage and subsequent release.[1][3][10] This leads to a depletion of dopamine in the synaptic cleft, thereby reducing the excessive dopaminergic signaling associated with hyperkinetic movement disorders.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. What is the mechanism of Tetrabenazine? [synapse.patsnap.com]
- 4. Tetrabenazine - Wikipedia [en.wikipedia.org]
- 5. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic method for tetrabenazine and intermediate of tetrabenazine - Eureka | Patsnap [eureka.patsnap.com]
- 8. Synthesis of Tetrabenazine and Its Derivatives, Pursuing Efficiency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KR101409335B1 - Methods for Stereoselective Synthesis of Tetrabenazine - Google Patents [patents.google.com]
- 10. What's the MOA for Xenazine (tetrabenazine)? [drugs.com]
Structural Basis for VMAT2 Inhibition by (-)-Tetrabenazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structural and molecular mechanisms underpinning the inhibition of the vesicular monoamine transporter 2 (VMAT2) by the drug (-)-tetrabenazine (TBZ). VMAT2, a member of the major facilitator superfamily (MFS) of transporters, is crucial for the packaging of monoamine neurotransmitters into synaptic vesicles, a process essential for proper neuronal signaling.[1][2][3][4][5] Its dysregulation is implicated in various neuropsychiatric disorders, and it is the target of therapeutic drugs like tetrabenazine, used in the treatment of hyperkinetic movement disorders such as Huntington's disease.[1][2][3][6][7]
Recent advancements in cryo-electron microscopy (cryo-EM) have provided high-resolution structures of VMAT2 in complex with tetrabenazine, revealing the precise binding site and the conformational changes induced by the inhibitor.[1][2][4][5] This guide synthesizes these findings, presenting detailed experimental protocols, quantitative data, and visual representations of the key molecular interactions and processes.
Mechanism of VMAT2 Inhibition by this compound
VMAT2 operates via a "rocker-switch" alternating access mechanism, cycling between cytosolic-open and lumenal-open conformations to transport monoamines into vesicles against a proton gradient.[1][3] Tetrabenazine acts as a non-competitive, high-affinity inhibitor.[1][8] The proposed mechanism involves a two-step process:
-
Initial Low-Affinity Binding: Tetrabenazine is thought to initially bind to the lumenal-open conformation of VMAT2 with low affinity.[1][2][3][9]
-
Conformational Trapping: This initial binding induces a significant conformational change, locking the transporter in a high-affinity, "dead-end" occluded state.[1][2][3][4][5][9][10] This occluded conformation prevents the transporter from cycling, thereby inhibiting neurotransmitter uptake.[1][3]
The cryo-EM structure of the VMAT2-TBZ complex has captured this occluded state, providing a detailed snapshot of the inhibited transporter.[1][2][4][5]
Quantitative Data on Tetrabenazine and Analogue Binding
The following tables summarize the key quantitative data from radioligand binding assays, providing insights into the affinity of tetrabenazine and its derivatives for VMAT2.
Table 1: Binding Affinities of VMAT2 Ligands
| Ligand | VMAT2 Construct | Assay Type | Affinity Constant |
| ³H-Dihydrotetrabenazine (DTBZ) | Wild-Type | Saturation Binding | Kd = 18 ± 4 nM[2] |
| ³H-Dihydrotetrabenazine (DTBZ) | VMAT2 Chimera | Saturation Binding | Kd = 26 ± 9 nM[2] |
| Reserpine | Wild-Type | Competition Binding (vs. ³H-DTBZ) | Ki = 161 ± 1 nM[2] |
| Reserpine | VMAT2 Chimera | Competition Binding (vs. ³H-DTBZ) | Ki = 173 ± 1 nM[2] |
| Valbenazine | VMAT2 | Not Specified | Affinity = 150 nM[1][2] |
| Tetrabenazine | VMAT2 | Not Specified | Kd = 1.34 nM[9] |
| Tetrabenazine | VMAT2 | Fluorescent Assay | IC50 = 73.09 nM[11] |
Table 2: Effects of VMAT2 Mutations on ³H-Dihydrotetrabenazine (DTBZ) Binding
| Mutation | Effect on DTBZ Binding | Quantitative Data |
| F135A | Greatly Reduced | Specific Kd/Ki not provided[2] |
| Y433A | Greatly Reduced | Specific Kd/Ki not provided[2] |
| W318A | Greatly Reduced | Specific Kd/Ki not provided[2] |
| F429A | Not Reduced | Kd = 7.7 ± 0.6 nM (vs. 15 ± 2 nM for WT)[1][2] |
| E312Q | Not Fully Abolished | Specific Kd/Ki not provided[2] |
Experimental Protocols
This section details the methodologies for the key experiments that have elucidated the structural basis of VMAT2 inhibition by tetrabenazine.
Objective: To determine the high-resolution three-dimensional structure of VMAT2 in its tetrabenazine-bound state.
Methodology:
-
Construct Engineering: To overcome the small size and conformational flexibility of VMAT2, a chimeric protein was engineered. The construct involved fusing mVenus to the N-terminus and an anti-GFP nanobody to the C-terminus of human VMAT2.[2] This strategy increases the particle size and provides fiducial markers for image alignment.[2]
-
Protein Expression and Purification: The VMAT2 chimera is expressed in HEK293 cells and purified using affinity chromatography followed by size-exclusion chromatography.
-
Complex Formation: The purified VMAT2 chimera is incubated with a saturating concentration of this compound to ensure the formation of the inhibited complex.
-
Grid Preparation and Vitrification: The VMAT2-TBZ complex (at a concentration of ~6 mg/ml) is applied to glow-discharged holey carbon grids. The grids are then blotted and plunge-frozen in liquid ethane-propane mix using a vitrification robot (e.g., Vitrobot) to create a thin layer of vitrified ice.
-
Data Acquisition: Cryo-EM data is collected on a high-end transmission electron microscope (e.g., Titan Krios) operating at 300 kV, equipped with a direct electron detector (e.g., Gatan K3) and an energy filter.[12] Images are recorded as movies with a specified pixel size (e.g., 0.647 Å/pixel) and a total electron dose of ~60 e⁻/Ų.[12]
-
Image Processing and 3D Reconstruction:
-
Software: CryoSPARC and RELION are commonly used for data processing.[1]
-
Workflow: The process involves movie frame alignment (motion correction), contrast transfer function (CTF) estimation, particle picking (initially with a blob-based picker followed by template-based picking), multiple rounds of 2D classification to remove junk particles, and finally, 3D reconstruction and refinement to generate the high-resolution density map.[1][13]
-
Objective: To quantify the binding affinity of tetrabenazine and its analogues to VMAT2 and to assess the impact of mutations on ligand binding.
Methodology:
-
Protein Preparation: Purified wild-type or mutant VMAT2 is diluted to a final concentration of ~2.5-5 nM in a buffer containing detergent (e.g., 1 mM DDM, 0.125 mM CHS), 20 mM Tris pH 8.0, and 150 mM NaCl.[2]
-
Assay Setup: The protein is mixed with scintillation beads (e.g., CuYSi beads) and varying concentrations of a radiolabeled ligand, such as ³H-dihydrotetrabenazine (³H-DTBZ).[2]
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Detection: The radioactivity is measured using a scintillation counter (e.g., Microbeta2).[2]
-
Data Analysis:
-
Saturation Binding: To determine the dissociation constant (Kd), the specific binding is plotted against the concentration of the radioligand, and the data are fitted to a single-site binding equation using software like GraphPad Prism.[1]
-
Competition Binding: To determine the inhibition constant (Ki) of a non-radiolabeled competitor (e.g., reserpine), a fixed concentration of the radioligand is used in the presence of increasing concentrations of the competitor. The data are fitted to a one-site competitive binding equation.[1]
-
Objective: To functionally assess VMAT2 transport activity and its inhibition by tetrabenazine in a cellular context.
Methodology:
-
Cell Line: HEK293 cells stably expressing VMAT2 are used. These cells can also co-express the dopamine transporter (DAT) to facilitate the uptake of substrates from the extracellular medium.
-
Fluorescent Substrate: A fluorescent false neurotransmitter, such as FFN206, which is a substrate for VMAT2, is used.
-
Assay Protocol:
-
Cells are plated in a multi-well plate (e.g., 96-well).
-
For inhibition studies, cells are pre-incubated with varying concentrations of tetrabenazine or other inhibitors for a defined period (e.g., 10 minutes).[12]
-
The fluorescent substrate (e.g., FFN206) is added to the cells, and they are incubated to allow for uptake into vesicles via VMAT2.[12]
-
-
Detection: The fluorescence intensity within the cells is measured using a fluorescence microplate reader or visualized by confocal microscopy.[12]
-
Data Analysis: The reduction in fluorescence signal in the presence of an inhibitor corresponds to the inhibition of VMAT2 transport. The data are plotted as a dose-response curve to calculate the IC50 value of the inhibitor.[11]
Visualizing Molecular Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key processes in VMAT2 function and its inhibition by tetrabenazine, as well as the experimental workflow for structure determination.
References
- 1. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]
- 3. Mutagenesis and derivatization of human vesicle monoamine transporter 2 (VMAT2) cysteines identifies transporter domains involved in tetrabenazine binding and substrate transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Results of Mutagenesis Study Expected to Guide Development of Drugs for Nervous System Disorders - BioResearch - Labmedica.com [labmedica.com]
- 5. Structural mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Structural mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]
- 8. researchgate.net [researchgate.net]
- 9. medkoo.com [medkoo.com]
- 10. Computational neural network analysis of the affinity of lobeline and tetrabenazine analogs for the vesicular monoamine transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessing vesicular monoamine transport and toxicity using fluorescent false neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural Mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]
A Technical Guide to the In Vitro Neuroprotective Mechanisms of (-)-Tetrabenazine
Executive Summary
(-)-Tetrabenazine (TBZ) is a well-established therapeutic agent for hyperkinetic movement disorders, most notably chorea associated with Huntington's disease.[1][2] Its primary mechanism of action is the reversible, high-affinity inhibition of the vesicular monoamine transporter 2 (VMAT2), leading to the depletion of monoamine neurotransmitters from presynaptic nerve terminals.[2][3] While in vivo studies have demonstrated its neuroprotective effects, particularly in mouse models of Huntington's disease[4][5][6], the direct cellular mechanisms underpinning this protection in vitro are multifaceted and a subject of ongoing investigation. This guide provides an in-depth analysis of the current understanding of TBZ's in vitro neuroprotective actions, focusing on its canonical VMAT2-dependent pathway and emerging VMAT2-independent activities. The prevailing evidence suggests that TBZ's neuroprotective capacity is largely an indirect consequence of reducing dopamine-mediated cellular stress, rather than direct cytoprotective activity. Additionally, recent findings have uncovered a novel role for TBZ in modulating intracellular calcium signaling, which may contribute to its overall pharmacological profile.
Primary Mechanism: Reversible Inhibition of VMAT2
The cornerstone of tetrabenazine's action is its function as a potent and selective inhibitor of VMAT2.[7] VMAT2 is a proton-dependent antiporter crucial for loading monoamine neurotransmitters (dopamine, serotonin, norepinephrine, histamine) from the cytosol into synaptic vesicles.[3][8] This sequestration is vital for preventing the degradation of neurotransmitters by cytosolic enzymes and for ensuring their availability for synaptic release.
TBZ acts as a non-competitive inhibitor, binding to a central site within the VMAT2 protein.[9][10] This binding event locks the transporter in a high-affinity, occluded conformation, effectively arresting its transport cycle.[8][9][11][12] Unlike the irreversible binding of agents like reserpine, TBZ's interaction with VMAT2 is reversible, allowing for a more controlled and shorter duration of action.[2][3] This inhibition of VMAT2 leads to a significant depletion of monoamines in the presynaptic terminal, thereby reducing the quantity of neurotransmitter released upon neuronal firing.[3][13]
Data Presentation: Binding Affinities
The selectivity of TBZ for VMAT2 over other receptors is a key feature of its pharmacological profile. In vitro binding assays have quantified its affinity for its primary target and potential off-targets.
| Target | Binding Affinity (Ki) | Reference(s) |
| Vesicular Monoamine Transporter 2 (VMAT2) | ~100 nM | [14] |
| Dopamine D2 Receptor | ~2100 nM | [14] |
Experimental Protocols: VMAT2 Inhibition Assay
Objective: To determine the inhibitory constant (Ki) of this compound for VMAT2.
Methodology: Radioligand Binding Assay
-
Preparation of Vesicles: Isolate synaptic vesicles from VMAT2-expressing cells or rodent brain tissue (e.g., striatum) through differential centrifugation and sucrose gradient purification.
-
Radioligand: Use a high-affinity VMAT2 radioligand, such as [³H]dihydrotetrabenazine ([³H]DTBZ).
-
Competition Binding: Incubate the prepared vesicles with a fixed concentration of [³H]DTBZ and varying concentrations of unlabeled this compound (the competitor) in a suitable buffer.
-
Incubation & Separation: Allow the binding to reach equilibrium at a controlled temperature. Subsequently, rapidly separate the bound from unbound radioligand using vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC₅₀ (the concentration of TBZ that inhibits 50% of specific radioligand binding). Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Indirect Neuroprotection via Attenuation of Dopamine-Mediated Oxidative Stress
While TBZ's primary action is on neurotransmitter transport, its neuroprotective effects observed in vivo are thought to be an indirect consequence of this action. Excessive cytosolic dopamine is a known source of oxidative stress. Dopamine can auto-oxidize to form highly reactive quinones and superoxide radicals, which can damage cellular components, including lipids, proteins, and DNA, ultimately leading to neuronal death.[4]
By inhibiting VMAT2, TBZ prevents the sequestration of cytosolic dopamine into vesicles. While this may seem counterintuitive, the overall effect is a depletion of total dopamine stores. The non-sequestered cytosolic dopamine is more readily metabolized by enzymes such as monoamine oxidase (MAO), preventing its accumulation and subsequent auto-oxidation. Therefore, by reducing the overall dopamine content, TBZ mitigates a key source of endogenous oxidative stress in dopaminergic neurons. It is important to note that direct in vitro studies have shown TBZ does not, by itself, impact mitochondrial function or markers of oxidative stress, reinforcing the indirect nature of this protective mechanism.[15]
References
- 1. researchgate.net [researchgate.net]
- 2. Tetrabenazine (Xenazine), An FDA-Approved Treatment Option For Huntington’s Disease–Related Chorea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrabenazine: Spotlight on Drug Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrabenazine is neuroprotective in Huntington's disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrabenazine is neuroprotective in Huntington's disease mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]
- 10. Drug inhibition and substrate transport mechanisms of human VMAT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural Mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]
- 12. uniprot.org [uniprot.org]
- 13. researchgate.net [researchgate.net]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Exposure to Mitochondrial Toxins: An In Vitro Study of Energy Depletion and Oxidative Stress in Driving Dopaminergic Neuronal Death in MN9D Cells - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Distribution of (-)-Tetrabenazine in the Rodent Brain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo distribution of (-)-Tetrabenazine (TBZ) in the rodent brain. Tetrabenazine, a reversible inhibitor of the vesicular monoamine transporter 2 (VMAT2), is a critical tool in neuroscience research and a therapeutic agent for hyperkinetic movement disorders.[1][2][3][4] Understanding its distribution and interaction with brain tissue is paramount for the development of novel therapeutics and for interpreting preclinical research findings. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological and experimental processes.
Core Mechanism of Action
This compound exerts its effects by binding to VMAT2, a transporter protein responsible for packaging monoamine neurotransmitters—such as dopamine, norepinephrine, and serotonin—into synaptic vesicles.[5][6][7] By inhibiting VMAT2, TBZ disrupts the storage of these neurotransmitters, leading to their depletion from nerve terminals and a subsequent reduction in monoaminergic transmission.[2][8][9] This mechanism of action is central to its therapeutic effects in conditions characterized by excessive dopaminergic activity. The highest density of VMAT2, and consequently the highest binding of TBZ, is observed in the striatum (caudate nucleus and putamen) and nucleus accumbens.[1][3][10]
Quantitative Distribution of this compound in Rodent Brain
The distribution of this compound and its metabolites is not uniform across the rodent brain. Studies utilizing radiolabeled TBZ, primarily [11C]Tetrabenazine, have provided quantitative insights into its regional localization. Following intravenous injection, TBZ rapidly enters the brain.[11][12]
Table 1: Regional Brain Distribution of [11C]Tetrabenazine in Mice
| Brain Region | Relative Binding at 10 min post-injection | Striatum/Cerebellum Ratio (at 10 min) | Hypothalamus/Cerebellum Ratio (at 10 min) |
| Striatum | Highest | 2.85 ± 0.52 | - |
| Hypothalamus | > Hippocampus | - | 1.69 ± 0.25 |
| Hippocampus | > Cortex & Cerebellum | - | - |
| Cortex | Lowest (equal to Cerebellum) | - | - |
| Cerebellum | Lowest (equal to Cortex) | - | - |
Data sourced from studies on the intravenous injection of a tracer dose of [11C]Tetrabenazine in mice.[11][12]
Table 2: Pharmacokinetic Parameters of this compound in Rodents
| Parameter | Value | Species | Notes |
| Brain Uptake (as % of injected dose) | 3.2% at 2 min | Mouse | Following i.v. injection of [11C]TBZ.[11][12] |
| Brain Retention (as % of injected dose) | 0.21% at 60 min | Mouse | Demonstrates rapid egress from the brain.[11][12] |
| Time to Maximum Concentration (Tmax) | 0.5 hours | Rat | Following intraperitoneal injection of 3 mg/kg.[13] |
| Monoamine Depletion (Maximum Effect) | 0.5 hours | Rat | Dopamine is the most affected monoamine.[13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the key experimental protocols used to study the in vivo distribution of this compound in rodents.
Radiolabeling and In Vivo Distribution Studies
This protocol describes the use of radiolabeled tetrabenazine to quantify its distribution in the rodent brain.
Objective: To determine the temporal and regional distribution of this compound in the brain following systemic administration.
Materials:
-
(-)-[11C]Tetrabenazine ([11C]TBZ)
-
Saline solution
-
Anesthesia (e.g., isoflurane)
-
Gamma counter or PET scanner
-
Dissection tools
Procedure:
-
Animal Preparation: Acclimatize animals to laboratory conditions. Fasting may be required depending on the study design.
-
Radioligand Preparation: Synthesize [11C]TBZ with high radiochemical purity.
-
Administration: Administer a tracer dose of [11C]TBZ intravenously (i.v.) via the tail vein. For blocking studies, co-inject with a high dose of unlabeled tetrabenazine (e.g., 10 mg/kg) or pre-treat with a VMAT2 antagonist like reserpine (e.g., 1 mg/kg i.p., 24 hours prior).[11][12]
-
Time Course Analysis: At various time points post-injection (e.g., 2, 10, 30, 60 minutes), anesthetize the animals and collect blood samples via cardiac puncture.[11][12]
-
Brain Tissue Harvesting: Perfuse the animals transcardially with cold saline to remove blood from the brain. Rapidly dissect the brain and isolate specific regions (striatum, hypothalamus, hippocampus, cortex, cerebellum).[11][12]
-
Quantification: Weigh the tissue samples and measure the radioactivity using a gamma counter. Express the results as a percentage of the injected dose per gram of tissue (%ID/g).
-
Data Analysis: Calculate regional brain-to-cerebellum ratios to estimate specific binding, as the cerebellum has the lowest density of VMAT2 sites.[11][12]
Ex Vivo Monoamine Release Assay
This protocol is used to assess the functional consequence of VMAT2 inhibition by tetrabenazine on neurotransmitter release.
Objective: To measure the effect of tetrabenazine on the vesicular release of monoamines from brain tissue slices.
Materials:
-
Male/Female CD1 mice[15]
-
This compound
-
Radiolabeled monoamines (e.g., [3H]-dopamine, [3H]-serotonin)[2]
-
Krebs-Ringer buffer
-
Brain slice chopper
-
Superfusion system with electrical field stimulation capabilities
-
Scintillation counter
Procedure:
-
Brain Slice Preparation: Sacrifice the mouse and rapidly dissect the brain regions of interest (e.g., prefrontal cortex, striatum) in ice-cold Krebs-Ringer buffer. Prepare coronal slices (e.g., 300 µm thick) using a brain slice chopper.[2]
-
Radiolabeling: Incubate the slices with a radiolabeled monoamine (e.g., [3H]-dopamine) to allow for uptake into presynaptic terminals and subsequent packaging into vesicles.
-
Superfusion: Place the radiolabeled slices into a superfusion chamber and perfuse with Krebs-Ringer buffer.
-
Tetrabenazine Treatment: Introduce tetrabenazine at various concentrations into the perfusion buffer.
-
Stimulated Release: Evoke neurotransmitter release by applying electrical field stimulation at specific time points.
-
Fraction Collection: Collect the superfusate in fractions throughout the experiment.
-
Quantification: Measure the radioactivity in each fraction using a scintillation counter to determine the amount of radiolabeled monoamine released.
-
Data Analysis: Compare the amount of stimulated release in the presence and absence of tetrabenazine to quantify its inhibitory effect on vesicular release.[2]
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of this compound action on VMAT2 in the presynaptic terminal.
Experimental Workflow for In Vivo Distribution Study
Caption: Workflow for a typical in vivo distribution study of [11C]Tetrabenazine.
Logical Relationship of TBZ's Effect on Monoamine Levels
Caption: Logical cascade of events following tetrabenazine administration.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Tetrabenazine, a vesicular monoamine transporter 2 inhibitor, inhibits vesicular storage capacity and release of monoamine transmitters in mouse brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetrabenazine: the first approved drug for the treatment of chorea in US patients with Huntington disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrabenazine is neuroprotective in Huntington's disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]
- 7. Structural mechanisms for VMAT2 inhibition by tetrabenazine | eLife [elifesciences.org]
- 8. currents.plos.org [currents.plos.org]
- 9. Tetrabenazine (Xenazine), An FDA-Approved Treatment Option For Huntington’s Disease–Related Chorea - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tetrabenazine: Spotlight on Drug Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo binding of [11C]tetrabenazine to vesicular monoamine transporters in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 13. Concentration-effect relationships of tetrabenazine and dihydrotetrabenazine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dopamine modulating drugs influence striatal (+)-[11C]DTBZ binding in rats: VMAT2 binding is sensitive to changes in vesicular dopamine concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of the dopamine depleting agent tetrabenazine in tests evaluating different components of depressive-like behavior in mice: sex-dependent response to antidepressant drugs with SERT and DAT blocker profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Pharmacokinetic and Pharmacodynamic Profile of (-)-Tetrabenazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Tetrabenazine is a vesicular monoamine transporter 2 (VMAT2) inhibitor that has been a cornerstone in the management of hyperkinetic movement disorders, most notably chorea associated with Huntington's disease. Its therapeutic effect is primarily attributed to the presynaptic depletion of monoamines, particularly dopamine, in the central nervous system. A thorough understanding of its pharmacokinetic (PK) and pharmacodynamic (PD) properties in preclinical models is crucial for the development of novel VMAT2 inhibitors and for optimizing therapeutic strategies. This technical guide provides an in-depth overview of the preclinical PK/PD modeling of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action.
Pharmacokinetics
This compound undergoes rapid and extensive metabolism in preclinical species, primarily to its active metabolites, α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ). These metabolites are crucial for the drug's pharmacological activity.
Quantitative Pharmacokinetic Parameters in Rats
The following table summarizes key pharmacokinetic parameters of tetrabenazine and its major metabolite, dihydrotetrabenazine (HTBZ), in rats following intravenous (IV) and oral (PO) administration.
| Parameter | Tetrabenazine (TBZ) | Dihydrotetrabenazine (HTBZ) |
| Clearance (CL) | 58.9 ± 6.01 mL/min/kg (IV)[1][2] | - |
| Bioavailability (F) | 0.17 (at 1 mg/kg dose)[1][2] | - |
| Peak Plasma Time (Tmax) | ~10 minutes (PO)[2] | Not specified |
| Area Under the Curve (AUC) | Dose-proportional (0.5-10 mg/kg PO)[1][2] | Dose-proportional (0.5-10 mg/kg PO)[1][2] |
Data presented as mean ± standard deviation where available.
Experimental Protocols
Animal Models
-
Strains: Sprague-Dawley, Wistar[8]
-
Disease Models: Transgenic rat model of Huntington's disease (tgHD) has been utilized to assess the efficacy of tetrabenazine in reducing choreiform movements[4][6][9].
Drug Administration
-
Routes of Administration: Intravenous (IV), Oral (PO), Intraperitoneal (IP), and Subcutaneous (SC)[1][2][3][4]
-
Dosage Range: Doses in preclinical studies have ranged from 0.5 mg/kg to 10 mg/kg for pharmacokinetic studies and up to 30 mg/kg for pharmacodynamic and behavioral assessments[1][2][7].
Pharmacokinetic Analysis
-
Sample Collection: Blood samples are typically collected at various time points post-drug administration via methods suitable for the animal model, such as tail vein or jugular vein cannulation.
-
Analytical Method: High-performance liquid chromatography (HPLC) is a standard method for the simultaneous quantification of tetrabenazine and its metabolites in plasma[1].
Pharmacodynamic Analysis
-
Monoamine Level Measurement: Brain tissue is collected at specified times after drug administration. Levels of dopamine, serotonin, and norepinephrine and their metabolites are quantified using techniques like HPLC with electrochemical detection.
-
Behavioral Assessment: In disease models, behavioral tests are used to assess the drug's efficacy. For instance, in the tgHD rat model, choreiform movements are videotaped and scored by blinded observers to determine the reduction in abnormal movements following tetrabenazine administration[4][9].
-
VMAT2 Occupancy: Positron Emission Tomography (PET) imaging with specific radioligands can be used to determine the in-vivo occupancy of VMAT2 by tetrabenazine. This is often done in nonhuman primates, where a baseline scan is compared to a scan after tetrabenazine administration to quantify the displacement of the radioligand[10][11].
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the depletion of monoamines from presynaptic nerve terminals.
Monoamine Depletion in the Rat Brain
Studies in rats have demonstrated that tetrabenazine administration leads to a significant reduction in the brain levels of dopamine, serotonin, and norepinephrine[3][5][8]. The onset of this effect is rapid, with maximal depletion observed shortly after administration[3].
Effect on Choreiform Movements
In a transgenic rat model of Huntington's disease, a subcutaneous dose of 2.5 mg/kg of tetrabenazine resulted in a 55% reduction in the frequency of choreiform movements, demonstrating its efficacy in a relevant preclinical model[4][9].
Visualizations
Mechanism of Action of this compound
References
- 1. Pharmacokinetics of tetrabenazine and its major metabolite in man and rat. Bioavailability and dose dependency studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Concentration-effect relationships of tetrabenazine and dihydrotetrabenazine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnnp.bmj.com [jnnp.bmj.com]
- 5. Tetrabenazine in the treatment of Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An experimental model for Huntington's chorea? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Animal model of depression. III. Mechanism of action of tetrabenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of tetrabenazine and α-methyl-m-tyrosine on exploratory activity and brain catecholamines in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. PET Imaging of VMAT2 with the Novel Radioligand [18F]FE-DTBZ-d4 in Nonhuman Primates: Comparison with [11C]DTBZ and [18F]FE-DTBZ - PMC [pmc.ncbi.nlm.nih.gov]
(-)-Tetrabenazine's Impact on Neuronal Mitochondrial Function: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Tetrabenazine is a well-established therapeutic agent for hyperkinetic movement disorders, primarily exerting its effect through the reversible inhibition of vesicular monoamine transporter 2 (VMAT2). This inhibition leads to the depletion of monoamines, most notably dopamine, in the central nervous system. While the direct effects of this compound on neuronal mitochondria have not been extensively studied, a substantial body of evidence points towards significant indirect effects mediated by the disruption of dopamine homeostasis. This technical guide synthesizes the current understanding of how this compound's primary mechanism of action can lead to downstream consequences for neuronal mitochondrial function, including alterations in mitochondrial respiration, ATP synthesis, membrane potential, and the generation of reactive oxygen species (ROS). Furthermore, this guide provides detailed experimental protocols for investigating these potential effects and summarizes the available quantitative data regarding the impact of dopamine and its metabolites on mitochondrial bioenergetics.
Core Mechanism of Action of this compound
This compound's primary pharmacological action is the high-affinity, reversible inhibition of VMAT2, a transport protein located on the membrane of synaptic vesicles in neurons.[1][2] VMAT2 is responsible for the ATP-dependent transport of monoamines, such as dopamine, serotonin, and norepinephrine, from the neuronal cytosol into synaptic vesicles for storage and subsequent release.[3] By inhibiting VMAT2, this compound prevents the sequestration of these neurotransmitters, leaving them susceptible to metabolic degradation by enzymes like monoamine oxidase (MAO) in the cytosol.[1] This ultimately leads to a depletion of monoamine stores within the presynaptic terminal, reducing their release into the synaptic cleft.[2]
Indirect Effects on Neuronal Mitochondrial Function via Dopamine Dyshomeostasis
While VMAT2 inhibition is the primary therapeutic mechanism of this compound, the resulting alteration of dopamine homeostasis can have profound indirect effects on neuronal mitochondrial function. Unsequestered cytosolic dopamine is a reactive molecule that can undergo oxidation, leading to the formation of cytotoxic species that impair mitochondrial health.[4][5]
Dopamine Oxidation and Oxidative Stress
Cytosolic dopamine can auto-oxidize or be metabolized by MAO to produce hydrogen peroxide (H₂O₂) and highly reactive dopamine quinones.[6][7] These molecules are potent sources of oxidative stress, capable of damaging cellular macromolecules, including lipids, proteins, and nucleic acids.[5][8] This is particularly relevant in dopaminergic neurons, which are inherently susceptible to oxidative damage due to their high dopamine content and metabolism.[9]
Impact on Mitochondrial Respiration
Dopamine and its oxidation products can directly inhibit the mitochondrial electron transport chain (ETC), primarily at the level of Complex I (NADH dehydrogenase).[10][11] This inhibition disrupts the flow of electrons, leading to a decrease in the overall rate of mitochondrial respiration and a reduction in the cell's capacity to produce ATP.
Mitochondrial Membrane Potential and Permeability Transition
The inhibition of the ETC by dopamine metabolites can lead to a decrease in the mitochondrial membrane potential (ΔΨm), a critical component of mitochondrial function.[4][9] A sustained decrease in ΔΨm can trigger the opening of the mitochondrial permeability transition pore (mPTP), a non-specific channel in the inner mitochondrial membrane.[6] The opening of the mPTP leads to the dissipation of the proton gradient, uncoupling of oxidative phosphorylation, mitochondrial swelling, and the release of pro-apoptotic factors, ultimately contributing to neuronal cell death.[4]
ATP Synthesis
The combined effects of ETC inhibition and dissipation of the mitochondrial membrane potential severely compromise the ability of mitochondria to synthesize ATP.[4][12] Dopaminergic neurons have high energy demands to maintain ionic gradients and support neurotransmission, making them particularly vulnerable to deficits in ATP production.[13]
Reactive Oxygen Species (ROS) Generation
The disruption of the ETC by dopamine oxidation products can lead to an increase in the production of superoxide radicals, further exacerbating oxidative stress.[7] This creates a vicious cycle where dopamine-induced mitochondrial dysfunction leads to more ROS production, which in turn promotes further dopamine oxidation and mitochondrial damage.
Quantitative Data Summary
Direct quantitative data on the effects of this compound on neuronal mitochondrial parameters are currently lacking in the scientific literature. However, studies on the effects of dopamine and its metabolites provide valuable insights into the potential downstream consequences of VMAT2 inhibition.
| Parameter | Agent | Model System | Observation | Reference |
| Mitochondrial Respiration | Dopamine | Isolated rat brain mitochondria | Dose-dependent inhibition of mitochondrial respiration. | [10] |
| Dopamine Quinone | Isolated brain mitochondria | Increase in State 4 respiration. | [6] | |
| Dopamine + MAO | Isolated brain mitochondria | Decrease in State 3 respiration. | [6] | |
| ATP Levels | Dopamine | Human neuroblastoma SH-SY5Y cells | Dose-dependent decrease in intracellular ATP levels. | [12] |
| Mitochondrial Enzyme Activity | Dopamine | Rat brain mitochondria | Inhibition of NADH dehydrogenase (Complex I) with an IC₅₀ of 8 µM. | [11] |
| Mitochondrial Membrane Potential | High Dopamine Concentrations | Isolated mitochondria | Induction of mitochondrial membrane depolarization. | [3] |
Experimental Protocols
To investigate the effects of this compound on neuronal mitochondrial function, a series of established in vitro assays can be employed.
Measurement of Oxygen Consumption Rate (OCR)
The Seahorse XF Analyzer is a standard tool for measuring real-time cellular respiration.
Protocol:
-
Cell Culture: Plate neuronal cells (e.g., primary cortical neurons or SH-SY5Y cells) in a Seahorse XF cell culture microplate and allow them to adhere.
-
Treatment: Treat the cells with various concentrations of this compound for the desired duration.
-
Assay Preparation: Replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a CO₂-free incubator.
-
Seahorse Assay: Perform a mitochondrial stress test by sequentially injecting mitochondrial inhibitors:
-
Oligomycin (ATP synthase inhibitor): To measure ATP-linked respiration.
-
FCCP (uncoupling agent): To determine maximal respiration.
-
Rotenone/Antimycin A (Complex I and III inhibitors): To shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
Data Analysis: Calculate key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
Protocol:
-
Cell Culture and Treatment: Culture and treat neuronal cells with this compound as described above.
-
Staining: Incubate the cells with a fluorescent dye sensitive to ΔΨm, such as TMRM (Tetramethylrhodamine, Methyl Ester) or JC-1.
-
Imaging: Acquire fluorescent images using a fluorescence microscope or a plate reader.
-
Quantification: Measure the fluorescence intensity. For TMRM, a decrease in fluorescence indicates depolarization. For JC-1, a shift from red to green fluorescence indicates a loss of ΔΨm.
Quantification of Reactive Oxygen Species (ROS)
Protocol:
-
Cell Culture and Treatment: Culture and treat neuronal cells with this compound.
-
Staining: Load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) for general oxidative stress or dihydroethidium (DHE) for superoxide.
-
Measurement: Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or plate reader. An increase in fluorescence corresponds to higher ROS levels.
Measurement of ATP Levels
Protocol:
-
Cell Culture and Treatment: Culture and treat neuronal cells with this compound.
-
Cell Lysis: Lyse the cells to release intracellular ATP.
-
ATP Assay: Use a luciferase-based ATP assay kit. The luminescence produced is proportional to the ATP concentration.
-
Quantification: Measure the luminescence using a luminometer and normalize to the total protein content.
Conclusion
The primary mechanism of this compound, VMAT2 inhibition, is well-characterized. While direct evidence of its impact on neuronal mitochondrial function is sparse, the indirect consequences of dopamine dyshomeostasis are well-documented and provide a strong rationale for further investigation. The depletion of vesicular dopamine and potential transient increases in cytosolic dopamine can lead to oxidative stress, mitochondrial respiratory chain inhibition, decreased mitochondrial membrane potential, and impaired ATP synthesis. This technical guide provides a framework for understanding these potential indirect effects and offers detailed protocols for their experimental validation. Future research should focus on direct in vitro and in vivo studies to definitively elucidate the relationship between this compound administration and neuronal mitochondrial health, which will be crucial for a comprehensive understanding of its neuropharmacological profile and for the development of future therapeutics for hyperkinetic movement disorders.
References
- 1. Exposure to Mitochondrial Toxins: An In Vitro Study of Energy Depletion and Oxidative Stress in Driving Dopaminergic Neuronal Death in MN9D Cells [mdpi.com]
- 2. The inherent high vulnerability of dopaminergic neurons toward mitochondrial toxins may contribute to the etiology of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Oxidative Stress and Neuroinflammation in Parkinson’s Disease: The Role of Dopamine Oxidation Products | MDPI [mdpi.com]
- 6. Dopamine oxidation alters mitochondrial respiration and induces permeability transition in brain mitochondria: implications for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Sources of Reactive Oxygen Species and Its Possible Role in the Pathogenesis of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Study Uncovers Role of Mitochondrial Energy Production in Dopaminergic Neurons - News Center [news.feinberg.northwestern.edu]
Methodological & Application
Application Notes and Protocols for the Use of (-)-Tetrabenazine in Rodent Models of Huntington's Disease
Audience: Researchers, scientists, and drug development professionals.
Introduction
Huntington's disease (HD) is a progressive neurodegenerative disorder characterized by motor dysfunction, cognitive decline, and psychiatric disturbances. A key pathological feature of HD is the selective loss of medium spiny neurons in the striatum. One of the hallmark motor symptoms is chorea, which involves involuntary, jerky movements. (-)-Tetrabenazine (TBZ) is a reversible inhibitor of the vesicular monoamine transporter 2 (VMAT2) and is an approved treatment for chorea associated with HD in humans.[1][2][3] By inhibiting VMAT2, tetrabenazine depletes presynaptic stores of monoamines, particularly dopamine, thereby reducing the excessive dopaminergic signaling implicated in chorea.[3][4][5] This document provides detailed application notes and protocols for the use of this compound in common rodent models of Huntington's disease, including the YAC128 mouse model and the transgenic HD (tgHD) rat model.
Mechanism of Action of this compound
Tetrabenazine acts as a high-affinity reversible inhibitor of VMAT2, a transporter responsible for packaging monoamines (dopamine, serotonin, norepinephrine) into presynaptic vesicles for subsequent release.[3][4][5] Inhibition of VMAT2 leads to the depletion of these neurotransmitters from nerve terminals.[3][5] In rodent models, tetrabenazine has been shown to decrease brain levels of dopamine, serotonin, and norepinephrine.[1] The therapeutic effect of tetrabenazine in reducing chorea is primarily attributed to its dopamine-depleting action in the striatum.[1][6]
Data Presentation: Efficacy of this compound in Rodent Models
The following tables summarize the quantitative data from key studies investigating the effects of this compound in rodent models of Huntington's disease.
Table 1: Effects of this compound on Motor Function in YAC128 Mice
| Parameter | Treatment Group | Age (months) | Latency to Fall (seconds) | % Improvement vs. Control | Reference |
| Rotarod Performance | YAC128 Control | 6 | ~100 | - | [2][7] |
| YAC128 + TBZ (early) | 6 | ~150 | ~50% | [2][7] | |
| YAC128 Control | 9 | ~80 | - | [2][7] | |
| YAC128 + TBZ (early) | 9 | ~130 | ~62.5% | [2][7] | |
| YAC128 + TBZ (late) | 9 | ~120 | ~50% | [2][7] | |
| YAC128 Control | 11 | ~75 | - | [2][7] | |
| YAC128 + TBZ (early) | 11 | ~120 | ~60% | [2][7] | |
| YAC128 + TBZ (late) | 11 | ~110 | ~46.7% | [2][7] | |
| YAC128 Control | 13 | ~70 | - | [2][7] | |
| YAC128 + TBZ (early) | 13 | ~110 | ~57.1% | [2][7] | |
| YAC128 + TBZ (late) | 13 | ~100 | ~42.9% | [2][7] |
TBZ (early) treatment initiated at 2 months of age; TBZ (late) treatment initiated at 6 months of age. Dosage: 0.125 mg/mouse, orally, three times a week.
Table 2: Effects of this compound on Choreiform Movements in tgHD Rats
| Parameter | Treatment Group | Age (months) | Number of Choreiform Movements | % Reduction vs. Vehicle | Reference |
| Choreiform Movements | tgHD + Vehicle | 17 | Baseline | - | [8][9] |
| tgHD + TBZ | 17 | Reduced | 55% | [8][9] |
Dosage: 2.5 mg/kg, subcutaneous injection.
Table 3: Neuroprotective and Neurochemical Effects of this compound
| Parameter | Rodent Model | Treatment | Effect | % Change | Reference |
| Striatal Neuron Loss | YAC128 Mice | TBZ (early & late) | Reduced striatal cell loss | Not specified | [1][6] |
| Dopamine Levels (Brain) | Rats | TBZ | Decreased | 40% | [3] |
| Serotonin Levels (Brain) | Rats | TBZ | Decreased | 44% | [3] |
| Norepinephrine Levels (Brain) | Rats | TBZ | Decreased | 41% | [3] |
Experimental Protocols
a. Oral Administration in YAC128 Mice
-
Materials:
-
This compound powder
-
Phosphate-buffered saline (PBS)
-
Corn flour
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 mL)
-
-
Procedure:
-
Prepare a suspension of this compound in PBS with 2% corn flour. For a dose of 0.125 mg per mouse, calculate the required concentration based on the administration volume (e.g., 50 µL).
-
Gently restrain the mouse and insert the gavage needle into the esophagus.
-
Slowly administer the tetrabenazine suspension.
-
Return the mouse to its home cage and monitor for any signs of distress.
-
This is typically performed three times a week.[10]
-
b. Subcutaneous Injection in tgHD Rats
-
Materials:
-
This compound powder
-
Appropriate vehicle (e.g., saline, DMSO/saline solution)
-
Syringes (1 mL) with 25-27 gauge needles
-
-
Procedure:
-
Dissolve this compound in the chosen vehicle to achieve the desired concentration (e.g., 2.5 mg/kg).
-
Gently restrain the rat and lift the skin on the back to form a tent.
-
Insert the needle into the subcutaneous space and inject the solution.
-
Withdraw the needle and gently massage the injection site.
-
Return the rat to its home cage and monitor.
-
a. Rotarod Test (YAC128 Mice)
-
Purpose: To assess motor coordination and balance.
-
Apparatus: An automated rotarod apparatus with a textured rod (e.g., 3 cm diameter).
-
Protocol:
-
Acclimation: Handle mice for several days prior to testing. On the test day, acclimate them to the testing room for at least 30 minutes.
-
Training (Optional but Recommended): Train mice for 2-3 consecutive days with 3-4 trials per day. The rod can be set at a constant speed (e.g., 24 rpm) or an accelerating speed (e.g., 4 to 40 rpm over 5 minutes).[1][11]
-
Testing:
-
Place the mouse on the rotating rod.
-
For accelerating rotarod, the speed increases from a starting speed (e.g., 4 rpm) to a final speed (e.g., 40 rpm) over a set time (e.g., 300 seconds).[2][7]
-
Record the latency to fall for each mouse. A trial can have a maximum duration (e.g., 300 seconds).
-
Perform 3-4 trials with an inter-trial interval of at least 15 minutes.
-
-
Data Analysis: The average latency to fall across trials is calculated for each mouse.
-
b. Beam Walking Test (Mouse Models)
-
Purpose: To evaluate fine motor coordination and balance.
-
Apparatus: A series of narrow beams of varying widths (e.g., 12 mm and 6 mm) and shapes (square, round) elevated above a surface (e.g., 50 cm).[12] A safe platform or home cage is placed at one end.
-
Protocol:
-
Training: For 2-3 days, allow the mice to traverse the beams, starting with the widest and progressing to the narrowest.[12] Three trials per beam width are recommended.
-
Testing:
-
Place the mouse at the start of the beam.
-
Record the time taken to traverse the beam and the number of foot slips (when a paw slips off the top of the beam).[12]
-
A light source at the start can motivate the mouse to move towards the dark escape box.
-
-
Data Analysis: The average traversal time and the number of foot slips are calculated for each beam width.
-
c. Open Field Test (tgHD Rats and Mouse Models)
-
Purpose: To assess general locomotor activity and anxiety-like behavior.
-
Apparatus: A square arena (e.g., 1m x 1m for rats, 40cm x 40cm for mice) with high walls to prevent escape.[13][14] The arena is often divided into a central and a peripheral zone.
-
Protocol:
-
Acclimation: Acclimate the animal to the testing room for at least 1 hour.[13]
-
Testing:
-
Data Analysis: Key parameters include:
-
Total distance traveled
-
Time spent in the center versus the periphery
-
Rearing frequency (a measure of exploratory behavior)
-
-
-
Purpose: To measure the levels of dopamine, serotonin, and their metabolites in brain tissue.
-
Method: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) or Mass Spectrometry (HPLC-MS).[9][16][17][18]
-
Protocol Outline:
-
Tissue Collection:
-
Rapidly decapitate the animal and dissect the brain region of interest (e.g., striatum) on ice.
-
Immediately freeze the tissue in liquid nitrogen and store at -80°C until analysis.
-
-
Sample Preparation:
-
Homogenize the tissue in a suitable buffer (e.g., 0.1 N perchloric acid).[18]
-
Centrifuge the homogenate to pellet proteins.
-
Filter the supernatant.
-
-
HPLC Analysis:
-
Inject the prepared sample into the HPLC system.
-
Separation is typically achieved on a C18 reverse-phase column.[9]
-
The mobile phase composition and gradient will depend on the specific monoamines being measured.
-
Detection is performed using an electrochemical detector or a mass spectrometer.
-
-
Quantification:
-
Calculate the concentration of each monoamine by comparing the peak area to that of known standards.
-
-
-
Purpose: To quantify the number of neurons in the striatum.
-
Method: Unbiased stereology using the optical fractionator method.[3][6][11][19]
-
Protocol Outline:
-
Tissue Preparation:
-
Perfuse the animal with saline followed by 4% paraformaldehyde (PFA).
-
Post-fix the brain in PFA and then transfer to a cryoprotectant solution (e.g., 30% sucrose).
-
Cut serial coronal sections (e.g., 30-40 µm thick) through the striatum using a cryostat or vibratome.
-
-
Immunohistochemistry:
-
Stain sections with a neuronal marker, such as NeuN, to visualize neurons.
-
-
Stereological Counting:
-
Use a microscope equipped with a motorized stage and stereology software.
-
Systematically sample sections throughout the entire striatum.
-
At each sampling site, use a 3D counting probe (optical dissector) to count neurons within a defined volume.
-
-
Data Analysis: The software calculates the total estimated number of neurons in the striatum based on the number of counted cells and the sampling parameters.
-
Conclusion
This compound serves as a valuable pharmacological tool for investigating the role of monoaminergic systems in the pathophysiology of Huntington's disease in rodent models. The protocols outlined above provide a framework for assessing the efficacy of tetrabenazine and other potential therapeutic agents in alleviating motor deficits and preventing neurodegeneration. Careful experimental design and adherence to detailed protocols are crucial for obtaining reliable and reproducible data.
References
- 1. Cognitive Dysfunction Precedes Neuropathology and Motor Abnormalities in the YAC128 Mouse Model of Huntington's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 3. Neurostereology protocol for unbiased quantification of neuronal injury and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. albany.edu [albany.edu]
- 5. scantox.com [scantox.com]
- 6. Neurostereology protocol for unbiased quantification of neuronal injury and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Beam Walking Test - Creative Biolabs [creative-biolabs.com]
- 9. HPLC electrochemical detection and quantification of monoamines and their metabolites in rat brain tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MPD: JaxCC1: project protocol [phenome.jax.org]
- 11. Stereological Estimation of Dopaminergic Neuron Number in the Mouse Substantia Nigra Using the Optical Fractionator and Standard Microscopy Equipment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of Motor Balance and Coordination in Mice using the Balance Beam - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Open field test in rats [protocols.io]
- 14. amuzainc.com [amuzainc.com]
- 15. m.youtube.com [m.youtube.com]
- 16. japsonline.com [japsonline.com]
- 17. Determination of serotonin, noradrenaline, dopamine and their metabolites in rat brain extracts and microdialysis samples by column liquid chromatography with fluorescence detection following derivatization with benzylamine and 1,2-diphenylethylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
Application Notes and Protocols for (-)-Tetrabenazine Administration in Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Tetrabenazine (TBZ) is a reversible inhibitor of the vesicular monoamine transporter 2 (VMAT2), a key protein responsible for packaging monoamines such as dopamine, serotonin, and norepinephrine into synaptic vesicles.[1][2] By inhibiting VMAT2, tetrabenazine leads to the depletion of these neurotransmitters at the synapse, making it a valuable tool for studying the roles of monoaminergic systems in various physiological and pathological processes.[1][2] In preclinical research, particularly in mouse models, tetrabenazine is frequently used to investigate conditions associated with hyperkinetic movement disorders, such as Huntington's disease, as well as to model symptoms of depression and motivational deficits.[3][4] These application notes provide detailed protocols for the preparation and administration of this compound in mice, along with methodologies for common behavioral assays used to assess its effects.
Data Presentation
Table 1: Pharmacokinetic Parameters of Tetrabenazine and its Metabolites
| Parameter | Tetrabenazine (Parent Drug) | α-dihydrotetrabenazine (α-HTBZ) (Active) | β-dihydrotetrabenazine (β-HTBZ) (Active) |
| Bioavailability (Oral) | Low, extensive first-pass metabolism[2] | - | - |
| Protein Binding | 82-88%[5] | 60-68%[5] | 59-63%[5] |
| Metabolism | Rapidly metabolized by hepatic carbonyl reductase to α-HTBZ and β-HTBZ[5] | Metabolized by CYP2D6[5] | Metabolized by CYP2D6[5] |
| Elimination Half-life | ~10 hours (intravenous)[5] | 4-8 hours (oral)[2] | 2-4 hours (oral)[2] |
| Time to Peak Plasma Concentration (Tmax) | ~69 minutes (oral in humans)[5] | - | - |
Note: Pharmacokinetic parameters can vary depending on the species, strain, and experimental conditions.
Table 2: Dose-Dependent Effects of this compound on Behavioral Outcomes in Mice
| Dose (mg/kg, IP) | Behavioral Test | Key Findings | Reference |
| 0.1 - 1.0 | Effort-Related Choice Task | No significant effect on the number of trials or chow consumed. | A study on effort-related reward choice. |
| 2.0 - 8.0 | Effort-Related Choice Task (Touchscreen) | Dose-dependent decrease in panel pressing for a preferred reward and an increase in consumption of a less-preferred, low-effort food source.[6] | Yang et al. |
| 8.0 | Forced Swim Test | Increased immobility time, indicative of depressive-like behavior.[7] | Carratalá-Ros et al. (2023) |
| 8.0 | Elevated Plus Maze & Dark-Light Box | No significant effect on anxiety-like behaviors.[7] | Carratalá-Ros et al. (2023) |
Experimental Protocols
Preparation of this compound for Intraperitoneal (IP) Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile 0.9% saline solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Stock Solution Preparation:
-
Due to its low aqueous solubility, a stock solution of this compound in DMSO is recommended.
-
Weigh the desired amount of this compound powder and dissolve it in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure the powder is fully dissolved by vortexing.
-
-
Working Solution Preparation:
-
For intraperitoneal injections, the DMSO concentration should be kept low (typically ≤10%) to minimize toxicity.
-
On the day of the experiment, dilute the stock solution with sterile 0.9% saline to the final desired concentration. For example, to prepare a 1 mg/mL working solution from a 10 mg/mL stock, mix 1 part of the stock solution with 9 parts of sterile saline.
-
Vortex the working solution thoroughly to ensure homogeneity.
-
-
Vehicle Control:
-
Prepare a vehicle control solution with the same final concentration of DMSO in sterile saline as the drug solution. This is crucial for accurate interpretation of the experimental results.
-
-
Administration:
-
Administer the prepared solution or vehicle to mice via intraperitoneal injection at a volume of 10 mL/kg body weight.
-
Behavioral Assay: Forced Swim Test (FST)
The Forced Swim Test is a widely used assay to assess depressive-like behavior in rodents.
Apparatus:
-
A cylindrical container (e.g., 25 cm tall, 15 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
Procedure:
-
Gently place the mouse into the cylinder of water.
-
The test is typically conducted for a 6-minute session.
-
Record the entire session using a video camera for later analysis.
-
The primary measure is the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.
-
After the test, remove the mouse from the water, dry it with a towel, and return it to its home cage.
Behavioral Assay: Elevated Plus Maze (EPM)
The Elevated Plus Maze is used to evaluate anxiety-like behavior in rodents.
Apparatus:
-
A plus-shaped maze elevated from the floor (typically 40-50 cm).
-
Two opposite arms are open, while the other two are enclosed by high walls.
Procedure:
-
Place the mouse in the center of the maze, facing one of the open arms.
-
Allow the mouse to explore the maze freely for a 5-minute session.
-
Record the session with a video camera for subsequent analysis.
-
The key parameters measured are the time spent in the open arms and the number of entries into the open and closed arms. A decrease in the time spent in and the number of entries into the open arms is indicative of increased anxiety-like behavior.
-
Clean the maze thoroughly between each animal to eliminate olfactory cues.
Visualizations
Caption: Experimental workflow for assessing the effects of this compound in mice.
Caption: Signaling pathway of this compound action.
References
- 1. neurologylive.com [neurologylive.com]
- 2. Tetrabenazine (Xenazine), An FDA-Approved Treatment Option For Huntington’s Disease–Related Chorea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the dopamine depleting agent tetrabenazine in tests evaluating different components of depressive-like behavior in mice: sex-dependent response to antidepressant drugs with SERT and DAT blocker profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetrabenazine in treatment of hyperkinetic movement disorders: an observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. The dopamine depleting agent tetrabenazine alters effort-related decision making as assessed by mouse touchscreen procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the dopamine depleting agent tetrabenazine in tests evaluating different components of depressive-like behavior in mice: sex-dependent response to antidepressant drugs with SERT and DAT blocker profiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Depressive-Like Behavior in Animal Models Using (-)-Tetrabenazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing (-)-tetrabenazine (TBZ) for inducing depressive-like behaviors in animal models, a critical tool in the preclinical assessment of potential antidepressant therapies. This document outlines the mechanism of action, detailed experimental protocols, and expected quantitative outcomes.
Principle and Mechanism of Action
This compound is a reversible inhibitor of the vesicular monoamine transporter 2 (VMAT2).[1][2] VMAT2 is a transport protein integrated into the membrane of presynaptic vesicles in neurons. Its primary function is to transport monoamine neurotransmitters—such as dopamine, serotonin (5-HT), and norepinephrine—from the cytoplasm into the vesicles for subsequent release into the synaptic cleft.[1][3]
By inhibiting VMAT2, tetrabenazine prevents the packaging of these monoamines into synaptic vesicles.[1][4] The unpackaged neurotransmitters are then susceptible to degradation by enzymes like monoamine oxidase (MAO) in the cytoplasm.[1] This leads to a depletion of monoamine stores in nerve terminals, resulting in reduced neurotransmission.[1][2] The depletion of dopamine, in particular, is linked to the motivational and effort-related deficits observed in animal models, which are analogous to symptoms of depression such as anergia and fatigue.[5][6] The reduction in serotonin and norepinephrine levels may also contribute to the depressive-like phenotype.[1]
Experimental Animals and Drug Administration
-
Species: Rats (e.g., Sprague-Dawley) and mice (e.g., C57BL/6, CD1) are commonly used.[2][6]
-
Sex: Both male and female animals have been used, though sex differences in response to tetrabenazine and antidepressants have been reported.[6][7]
-
Housing: Animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water, unless otherwise specified by the experimental protocol (e.g., food deprivation for certain behavioral tests).
-
Drug Preparation: this compound can be dissolved in a vehicle such as 10% DMSO in saline.[3]
-
Route of Administration: Intraperitoneal (IP) injection is a common route of administration.[2]
-
Dosage: Doses should be determined based on the animal species and the specific behavioral test. Effective doses generally range from 0.25-1.0 mg/kg in rats and 2.0-8.0 mg/kg in mice for inducing effort-related deficits.[3][5][8]
Protocols for Behavioral Assessment
The following are detailed protocols for commonly used behavioral tests to assess depressive-like states induced by tetrabenazine.
Forced Swim Test (FST)
The FST is used to assess behavioral despair. Antidepressant activity is indicated by a reduction in immobility time.
-
Apparatus: A transparent cylindrical container (e.g., 30 cm height, 20 cm diameter) filled with water (24-25°C) to a depth of 15-20 cm, making it impossible for the animal to escape or touch the bottom.[9][10]
-
Procedure:
-
Administer tetrabenazine or vehicle.
-
After the appropriate pre-treatment time (e.g., 90-120 minutes), individually place each mouse in the cylinder for a 6-minute session.[9][10]
-
Record the entire session.
-
The primary measure is the duration of immobility during the last 4 minutes of the test.[9][10] Immobility is defined as the cessation of struggling and remaining floating, with only small movements necessary to keep the head above water.[10]
-
-
Data Analysis: Compare the immobility time between the tetrabenazine-treated and vehicle-treated groups.
Tail Suspension Test (TST)
Similar to the FST, the TST measures behavioral despair based on the duration of immobility when subjected to an inescapable stressor.
-
Apparatus: A suspension bar or ledge from which the mouse can be suspended by its tail. The setup should prevent the mouse from climbing or reaching any surfaces.
-
Procedure:
-
Administer tetrabenazine or vehicle.
-
After the pre-treatment period, suspend each mouse by its tail using adhesive tape, ensuring the tape is securely attached approximately 1-2 cm from the tip of the tail.
-
Record the duration of immobility. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
-
-
Data Analysis: Compare the total immobility time between the treatment groups.
Sucrose Preference Test (SPT)
The SPT is used to measure anhedonia, a core symptom of depression, which is characterized by a reduced interest in rewarding stimuli.
-
Apparatus: Home cages equipped with two identical drinking bottles.
-
Procedure:
-
Habituation: For 24-48 hours, habituate the animals to the two-bottle setup, with both bottles containing water.
-
Baseline: For the next 24-48 hours, give the animals a free choice between a bottle of water and a bottle of sucrose solution (e.g., 1%).
-
Deprivation: Before the test, animals are typically deprived of food and water for a period (e.g., 12-24 hours).
-
Test: Administer tetrabenazine or vehicle. Present the animals with a pre-weighed bottle of water and a pre-weighed bottle of 1% sucrose solution for a defined period (e.g., 1-4 hours).
-
Measure the consumption of both liquids by weighing the bottles at the end of the test period.
-
-
Data Analysis: Calculate the sucrose preference percentage: (Sucrose intake / (Sucrose intake + Water intake)) x 100. A significant decrease in sucrose preference in the tetrabenazine group compared to the vehicle group indicates anhedonia-like behavior.
Effort-Related Decision-Making Tasks
These tasks assess the motivational symptoms of depression by measuring an animal's willingness to expend effort to obtain a reward.
-
Apparatus: Operant conditioning chambers equipped with levers, a food dispenser for preferred food pellets, and a container for a less preferred but freely available food (e.g., standard chow).
-
Procedure (Concurrent Fixed-Ratio/Chow Feeding Choice Task):
-
Training: Train rats to press a lever on a fixed-ratio schedule (e.g., FR5, meaning 5 lever presses for one reward pellet) to receive a preferred food pellet. Concurrently, have a less preferred food (chow) freely available in the chamber.[2][13]
-
Test: Administer tetrabenazine or vehicle 90-120 minutes before the session.[2][3]
-
Place the animal in the operant chamber for a set duration (e.g., 30 minutes).[13]
-
Record the number of lever presses, the amount of preferred food earned, and the amount of chow consumed.
-
-
Data Analysis: Compare the number of lever presses and the amount of chow consumed between the tetrabenazine and vehicle groups. A shift from high-effort lever pressing to consumption of the low-effort chow is indicative of a deficit in effort-related motivation.[3][8]
Quantitative Data Summary
The following tables summarize quantitative data from studies using tetrabenazine to induce depressive-like behaviors.
Table 1: Effects of Tetrabenazine in Rats
| Behavioral Test | Species/Strain | Dose (mg/kg, IP) | Key Findings | Reference |
| Concurrent FR5/Chow Feeding | Sprague-Dawley | 0.25-1.0 | Dose-dependent decrease in lever pressing and increase in chow intake. | [3] |
| Concurrent FR5/Chow Feeding | Not Specified | 1.0 | Significantly decreased number of completed ratios and increased interresponse time. | [2] |
| Progressive Ratio/Chow Feeding | Not Specified | 0.25-1.0 | Reduced lever presses, highest ratio achieved, and time spent responding, with no change in chow intake. | [8] |
| Sucrose Effort-Related Choice | Not Specified | Not Specified | Decreased lever pressing for 5.0% sucrose and increased intake of freely available 0.3% sucrose. | [14] |
Table 2: Effects of Tetrabenazine in Mice
| Behavioral Test | Species/Strain | Dose (mg/kg, IP) | Key Findings | Reference |
| Touchscreen Effort-Based Choice | C57BL/6 | 2.0-8.0 | Dose-related decrease in panel pressing and an increase in pellet intake. | [5] |
| Forced Swim Test | CD1 | Not Specified | Increased immobility time in both male and female mice. | [6][7] |
| Forced Swim Test | YAC128 | Not Specified | Increased immobility time. | [15] |
| Tail Suspension Test | YAC128 | Not Specified | Increased immobility. | [15] |
Conclusion
The use of this compound provides a reliable and pharmacologically validated model for inducing depressive-like behaviors in rodents, particularly those related to motivation and effort. The protocols and data presented here offer a foundation for researchers to implement this model in the screening and characterization of novel antidepressant compounds. Careful consideration of species, sex, and specific behavioral paradigms is crucial for obtaining robust and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of the dopamine depleting agent tetrabenazine on detailed temporal parameters of effort-related choice responding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effort-Related Motivational Effects of the VMAT-2 Inhibitor Tetrabenazine: Implications for Animal Models of the Motivational Symptoms of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neurologylive.com [neurologylive.com]
- 5. The dopamine depleting agent tetrabenazine alters effort-related decision making as assessed by mouse touchscreen procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the dopamine depleting agent tetrabenazine in tests evaluating different components of depressive-like behavior in mice: sex-dependent response to antidepressant drugs with SERT and DAT blocker profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of the dopamine depleting agent tetrabenazine in tests evaluating different components of depressive-like behavior in mice: sex-dependent response to antidepressant drugs with SERT and DAT blocker profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The VMAT-2 Inhibitor Tetrabenazine Affects Effort-Related Decision Making in a Progressive Ratio/Chow Feeding Choice Task: Reversal with Antidepressant Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 11. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effort-Related Motivational Effects of the VMAT-2 Inhibitor Tetrabenazine: Implications for Animal Models of the Motivational Symptoms of Depression | Journal of Neuroscience [jneurosci.org]
- 14. Selection of sucrose concentration depends on the effort required to obtain it: studies using tetrabenazine, D1, D2, and D3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tetrabenazine is neuroprotective in Huntington's disease mice - PMC [pmc.ncbi.nlm.nih.gov]
Application of (-)-Tetrabenazine in Primary Neuron Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals.
Introduction
(-)-Tetrabenazine (TBZ) is a reversible and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2).[1][2] VMAT2 is a crucial protein responsible for packaging monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine, from the neuronal cytoplasm into synaptic vesicles.[2][3] By inhibiting VMAT2, this compound disrupts the storage of these neurotransmitters, leading to their depletion from presynaptic terminals and a subsequent reduction in monoaminergic neurotransmission.[3][4] This mechanism of action makes this compound a valuable tool for studying the roles of monoamines in neuronal function and a therapeutic agent for hyperkinetic movement disorders like the chorea associated with Huntington's disease.[1][5]
Primary neuron cultures provide an essential in vitro model system to investigate the direct effects of neuroactive compounds on neuronal function, viability, and signaling pathways. This document provides detailed application notes and protocols for the use of this compound in primary neuron cultures, intended for researchers in neuroscience, pharmacology, and drug development.
Mechanism of Action
This compound exerts its effects primarily through the high-affinity and reversible inhibition of VMAT2.[3] This inhibition prevents the uptake of cytosolic monoamines into synaptic vesicles, leaving them susceptible to degradation by monoamine oxidase (MAO).[1] The net result is a depletion of vesicular monoamine stores, leading to a decrease in the amount of neurotransmitter released upon neuronal depolarization.[2] While its primary target is VMAT2, at higher concentrations, tetrabenazine can also exhibit a weak antagonistic effect on dopamine D2 receptors.[4][6]
Data Presentation
The following tables summarize key quantitative data for the use of this compound in in vitro systems. It is important to note that data from primary neuron cultures is limited, and some values are derived from related models such as rat striatal synaptosomes and anterior pituitary glands. Researchers should use this information as a starting point and perform dose-response experiments to determine the optimal concentrations for their specific primary neuron culture system and experimental goals.
Table 1: In Vitro Efficacy and Binding Affinity of this compound
| Parameter | Value | Cell/System Type | Reference |
| VMAT2 Binding Affinity (Ki) | 1.48 nM | Rat Striatal Synaptosomes | |
| Dopamine Uptake Inhibition (IC50) | 6.11 nM | Rat Striatal Synaptosomes | |
| Dopamine D2 Receptor Binding Affinity (Ki) | 2.1 µM | Rat Striatum | [7] |
| Effective Concentration for Dopaminergic Inhibition | 0.5 - 10 µM | Rat Anterior Pituitary Glands in vitro | [4][6] |
Table 2: Reported Effects of Tetrabenazine on Monoamine Levels (In Vivo)
| Monoamine | Depletion | Animal Model | Reference |
| Striatal Dopamine | ~90% | Rat | [7] |
| Norepinephrine | Not significantly affected at doses that deplete dopamine | Rat | [8] |
| Serotonin | Not significantly affected at doses that deplete dopamine | Rat | [8] |
Experimental Protocols
I. Preparation and Culture of Primary Cortical Neurons
This protocol is a general guideline for establishing primary cortical neuron cultures from embryonic rodents. Specific details may need to be optimized based on the specific animal model and laboratory conditions.
Materials:
-
Timed-pregnant rodent (e.g., E18 rat or mouse)
-
Dissection medium (e.g., Hank's Balanced Salt Solution (HBSS), ice-cold)
-
Enzyme solution (e.g., Papain or Trypsin)
-
Enzyme inhibitor solution (e.g., ovomucoid inhibitor)
-
Plating medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin)
-
Poly-D-lysine or Poly-L-lysine coated culture plates/coverslips
-
Sterile dissection tools
Procedure:
-
Plate Coating:
-
Coat culture vessels with Poly-D-lysine (50 µg/mL in sterile water) for at least 4 hours at 37°C.
-
Aspirate the coating solution and wash three times with sterile water. Allow to dry completely.
-
-
Tissue Dissection:
-
Euthanize the pregnant animal according to approved institutional protocols.
-
Aseptically remove the embryos and place them in ice-cold dissection medium.
-
Dissect the cortices from the embryonic brains.
-
-
Cell Dissociation:
-
Transfer the cortical tissue to a tube containing the enzyme solution and incubate at 37°C for the recommended time (typically 15-30 minutes).
-
Stop the enzymatic digestion by adding the inhibitor solution.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
-
Cell Plating:
-
Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.
-
Plate the neurons at the desired density (e.g., 1-2 x 10^5 cells/cm²) in pre-warmed plating medium on the coated culture vessels.
-
-
Culture Maintenance:
-
Incubate the cultures at 37°C in a humidified atmosphere with 5% CO2.
-
After 24 hours, perform a partial medium change to remove cellular debris.
-
Continue to perform partial medium changes every 3-4 days. Cultures are typically ready for experiments between 7 and 14 days in vitro (DIV).
-
II. This compound Treatment of Primary Neurons
Materials:
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Primary neuron cultures (e.g., DIV 7-10)
-
Culture medium
Procedure:
-
Preparation of Working Solutions:
-
Prepare a series of dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.
-
Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all conditions and is at a non-toxic level (typically ≤ 0.1%).
-
-
Treatment:
-
Remove a portion of the old medium from the neuron cultures.
-
Add the medium containing the desired concentration of this compound to the wells.
-
Incubate the cultures for the desired treatment duration (e.g., 1, 6, 12, 24 hours). This should be optimized based on the specific experimental endpoint.
-
III. Assessment of Neuronal Viability (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability.[9][10]
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate reader
Procedure:
-
Following this compound treatment, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Express the results as a percentage of the vehicle-treated control group.
IV. Quantification of Dopamine Levels (Example Protocol)
This is a general outline for measuring dopamine levels in neuron cultures, often requiring specialized techniques like High-Performance Liquid Chromatography (HPLC) with electrochemical detection.
Materials:
-
Lysis buffer (containing antioxidants like perchloric acid)
-
HPLC system with an electrochemical detector
-
Dopamine standards
Procedure:
-
After this compound treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with the lysis buffer.
-
Collect the cell lysates and centrifuge to pellet cellular debris.
-
Analyze the supernatant for dopamine content using an HPLC system.
-
Quantify the dopamine levels by comparing the peak areas to a standard curve generated with known concentrations of dopamine.
-
Normalize the dopamine levels to the total protein concentration of the cell lysate.
Visualizations
References
- 1. Tetrabenazine: Spotlight on Drug Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tetrabenazine (Xenazine), An FDA-Approved Treatment Option For Huntington’s Disease–Related Chorea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroendocrine evidence that tetrabenazine is a dopamine antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Tetrabenazine has properties of a dopamine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tetrabenazine, an amine-depleting drug, also blocks dopamine receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tetrabenazine-induced depletion of brain monoamines: characterization and interaction with selected antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Utilizing (-)-Tetrabenazine for the Study of L-DOPA-Induced Dyskinesia in Parkinson's Disease Models
Audience: Researchers, scientists, and drug development professionals.
Abstract: Levodopa (L-DOPA) is the most effective treatment for the motor symptoms of Parkinson's disease (PD).[1] However, its long-term use frequently leads to the development of debilitating L-DOPA-induced dyskinesias (LID), characterized by involuntary movements.[1][2] Understanding and mitigating LID is a critical goal in PD research. (-)-Tetrabenazine (TBZ), a reversible inhibitor of the vesicular monoamine transporter 2 (VMAT2), serves as a valuable pharmacological tool to investigate the mechanisms of LID and to test potential anti-dyskinetic therapies in preclinical models.[3][4] By depleting monoamine stores, particularly dopamine, TBZ can modulate the aberrant neuronal signaling thought to underlie LID.[3][5] This document provides detailed protocols for inducing LID in a rodent model of PD and for using this compound to study its effects on dyskinetic behaviors.
Mechanism of Action
L-DOPA-induced dyskinesia is believed to result from excessive and pulsatile stimulation of dopamine receptors in the dopamine-depleted striatum.[3] L-DOPA is converted to dopamine, which is then packaged into synaptic vesicles by VMAT2 for subsequent release. In the parkinsonian brain, this process is dysregulated. This compound reversibly inhibits VMAT2, reducing the loading of dopamine into vesicles.[3][6] This action is hypothesized to decrease the phasic, or action potential-dependent, release of dopamine that contributes to the hyperkinetic movements of LID, thereby ameliorating dyskinetic symptoms.[3][7] Studies have shown that TBZ can attenuate L-DOPA-induced surges in dopamine levels and mitigate the aberrant release and clearance of dopamine in the nigrostriatal system.[5] Electrophysiological data further suggest that TBZ improves LID symptoms by suppressing aberrant gamma activity in the primary motor cortex (M1) and dorsolateral striatum (DLS).[7][8]
Experimental Protocols
The following protocols describe the induction of a Parkinson's disease model in rats, the subsequent development of L-DOPA-induced dyskinesia, and the application of this compound for therapeutic assessment.
The unilateral 6-hydroxydopamine (6-OHDA) lesion in rats is a classic and widely used model to simulate the dopamine depletion characteristic of Parkinson's disease.[9]
-
Animal Model: Adult male Sprague Dawley or Fisher 344 rats are commonly used.[1][10]
-
Anesthesia: Anesthetize the animal using an appropriate method (e.g., isoflurane inhalation or intraperitoneal ketamine/xylazine injection).
-
Stereotaxic Surgery:
-
Secure the animal in a stereotaxic frame.
-
Inject 6-OHDA hydrochloride into the right medial forebrain bundle (MFB). The neurotoxin selectively destroys catecholaminergic neurons, leading to profound dopamine depletion in the ipsilateral striatum.[11]
-
A pre-treatment with desipramine is often administered to protect noradrenergic neurons from the neurotoxin.
-
-
Post-Operative Care: Provide appropriate post-operative care, including analgesia and hydration. Allow animals to recover for 2-3 weeks.
-
Lesion Confirmation: Confirm the extent of the dopaminergic lesion by assessing rotational behavior induced by a dopamine agonist like amphetamine. Successfully lesioned rats will exhibit robust ipsiversive rotations.[11]
Following the confirmation of the lesion, a chronic L-DOPA treatment regimen is initiated to induce dyskinesia.[1]
-
Drug Preparation:
-
Prepare a solution of L-DOPA methyl ester hydrochloride and a peripheral decarboxylase inhibitor, such as benserazide hydrochloride.[1][12] Benserazide prevents the conversion of L-DOPA to dopamine outside the brain, reducing peripheral side effects and increasing its central bioavailability.[10][12]
-
Dissolve the compounds in sterile saline immediately before use. The solution is sensitive to light and oxygen and should be protected in amber vials.[1]
-
-
Administration (Priming):
-
Administer L-DOPA/benserazide via subcutaneous (s.c.) injection daily or five times per week.[10][11]
-
A dose-escalation strategy is often effective. For example, administer L-DOPA for two weeks at each dose level: 3, 6, 9, and 12 mg/kg.[10]
-
Stable abnormal involuntary movements (AIMs), reflective of LID, typically develop over a period of 14 days or more of consistent L-DOPA administration.[11]
-
Once stable LID is established, this compound can be administered to assess its anti-dyskinetic properties.
-
Drug Preparation: Prepare a solution or suspension of this compound suitable for the chosen route of administration (e.g., intraperitoneal injection).
-
Administration:
-
Administer TBZ to the dyskinetic animals. Studies in MitoPark mice have shown that a single injection of TBZ given between two L-DOPA treatments can significantly attenuate AIMs.[5]
-
The optimal dose should be determined empirically. In rats, doses of 0.25-2.0 mg/kg have been used to study parkinsonian-like motor effects, providing a potential starting range for LID studies.[13]
-
Include appropriate control groups: Vehicle + L-DOPA, and TBZ + Vehicle (to assess TBZ's effects on general motor activity).
-
Dyskinesia is quantified using the Abnormal Involuntary Movement (AIMs) rating scale.[1]
-
Observation Period: On testing days, begin dyskinesia ratings approximately 20 minutes after L-DOPA injection.[1][10]
-
Rating Schedule: Conduct ratings at regular intervals (e.g., every 50 minutes) for a total duration of 220-270 minutes, or until dyskinetic behaviors cease in the majority of animals.[10][12]
-
Scoring Procedure:
-
Place each rat in an individual observation cage to allow clear viewing from all sides.[10]
-
For each observation period (e.g., 1 minute per rat), score the intensity and frequency of different types of AIMs (e.g., axial, limb, orolingual) according to a standardized scale (see Table 2).[1]
-
The final severity score for each AIMs category is calculated by multiplying the intensity score by the frequency score.[1]
-
Data Presentation
Quantitative data from these experiments should be organized for clear interpretation and comparison.
Table 1: Example Dosing Regimens for LID Induction and Treatment in Rodent Models
| Compound | Animal Model | Dose | Route | Co-administered Agent | Reference |
|---|---|---|---|---|---|
| L-DOPA | Rat | 6.25 mg/kg | s.c. | Benserazide (15 mg/kg) | [11] |
| L-DOPA | Rat | 3-12 mg/kg (escalating) | s.c. | Benserazide | [1][10] |
| This compound | Rat | 0.25 - 2.0 mg/kg | i.p. | - | [13] |
| this compound | MitoPark Mouse | Not specified | i.p. | L-DOPA/Carbidopa |[5] |
Table 2: Abnormal Involuntary Movement (AIMs) Rating Scale (Adapted from[1])
| Score | Intensity | Frequency |
|---|---|---|
| 0 | Absent | Absent |
| 1 | Occasional, fleeting movements | Present during <50% of the observation time |
| 2 | More persistent movements, but not continuous | Present during >50% of the observation time |
| 3 | Continuous movements of moderate amplitude | Continuous throughout the observation period |
| 4 | Continuous, high-amplitude, disabling movements | Continuous and severe throughout the observation period |
Note: A final severity score is calculated as Intensity x Frequency for each AIMs subtype (axial, limb, orolingual).
Table 3: Summary of Reported Effects of this compound on LID
| Finding | Model | Measurement | Result | Reference |
|---|---|---|---|---|
| Attenuation of Dyskinesia | MitoPark Mouse | AIMs Score, Locomotor Activity | Significant reduction in L-DOPA-induced AIMs and hyperactivity. | [5] |
| Reduction of Peak-Dose Dyskinesia | Human PD Patients | UPDRS Dyskinesia Score, AIMS | Up to a 45% reduction in dyskinesia scores. | [3][14] |
| Modulation of Dopamine Dynamics | MitoPark Mouse | Fast Scan Cyclic Voltammetry, HPLC | Reduced tonic and phasic DA release; promoted DA turnover. | [5] |
| Alteration of Neural Oscillations | Rat | Local Field Potential (LFP) Recording | Suppressed aberrant gamma power in M1 and DLS. |[7][8] |
Experimental Workflow Visualization
A typical experimental timeline involves several distinct phases, from model creation to final analysis.
References
- 1. Induction and Assessment of Levodopa-induced Dyskinesias in a Rat Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Levodopa-induced dyskinesia: A historical review of Parkinson’s disease, dopamine, and modern advancements in research and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrabenazine improves levodopa-induced peak-dose dyskinesias in patients with Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural mechanisms for VMAT2 inhibition by tetrabenazine | eLife [elifesciences.org]
- 5. Tetrabenazine Mitigates Aberrant Release and Clearance of Dopamine in the Nigrostriatal System, and Alleviates L-DOPA-Induced Dyskinesia in a Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Electrophysiological Alterations in the Progression of Parkinson's Disease and the Therapeutic Effect of Tetrabenazine on Rats With Levodopa‐Induced Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrophysiological Alterations in the Progression of Parkinson's Disease and the Therapeutic Effect of Tetrabenazine on Rats With Levodopa-Induced Dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Rodent Models of Dyskinesia and Their Behavioral Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Induction and Assessment of Levodopa-induced Dyskinesias in a Rat Model of Parkinson's Disease [jove.com]
- 11. researchgate.net [researchgate.net]
- 12. Induction of Levodopa-Induced Dyskinesias in a Rat Model of Parkinson's Disease [jove.com]
- 13. The vesicular monoamine transporter (VMAT-2) inhibitor tetrabenazine induces tremulous jaw movements in rodents: implications for pharmacological models of parkinsonian tremor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tetrabenazine improves levodopa-induced peak-dose dyskinesias in patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Dopamine Depletion by (-)-Tetrabenazine Using In Vivo Microdialysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Tetrabenazine (TBZ) is a reversible inhibitor of the vesicular monoamine transporter 2 (VMAT2), a key protein responsible for packaging dopamine and other monoamines into synaptic vesicles.[1] By inhibiting VMAT2, tetrabenazine leads to the depletion of presynaptic dopamine stores, which has therapeutic applications in hyperkinetic movement disorders such as Huntington's disease.[2] In vivo microdialysis is a powerful technique for continuously monitoring the levels of extracellular neurotransmitters and their metabolites in specific brain regions of freely moving animals.[3] This application note provides a detailed protocol for utilizing in vivo microdialysis coupled with high-performance liquid chromatography with electrochemical detection (HPLC-ECD) to measure dopamine depletion and changes in its metabolites following the administration of this compound. Additionally, a protocol for assessing concurrent changes in locomotor activity is described.
Signaling Pathway of this compound Action
This compound exerts its effects by binding to VMAT2 on presynaptic vesicles. This binding is reversible and inhibits the transporter's function, preventing the uptake of cytosolic dopamine into the vesicles for storage and subsequent release. The dopamine that remains in the cytosol is then susceptible to enzymatic degradation by monoamine oxidase (MAO) into 3,4-dihydroxyphenylacetic acid (DOPAC). DOPAC can then be further metabolized to homovanillic acid (HVA). The net result is a depletion of vesicular dopamine stores and a decrease in the amount of dopamine released into the synapse upon neuronal firing.
Experimental Protocols
In Vivo Microdialysis Protocol
This protocol outlines the procedure for measuring extracellular dopamine and its metabolites in the striatum of awake, freely moving rats following tetrabenazine administration.
3.1.1. Materials and Reagents
-
Male Wistar rats (275-350 g)[4]
-
This compound
-
Anesthetic (e.g., isoflurane or chloral hydrate)[4]
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 4 mm active membrane length)[4]
-
Guide cannula
-
Dental cement
-
Microinfusion pump
-
Artificial cerebrospinal fluid (aCSF), filtered and degassed. A typical composition is (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl2, and 1.2 MgCl2.
-
Perchloric acid (0.1 M)
-
Dopamine, DOPAC, and HVA standards
-
HPLC-ECD system
3.1.2. Surgical Procedure
-
Anesthetize the rat and mount it in a stereotaxic frame.
-
Implant a guide cannula targeting the striatum. Stereotaxic coordinates for the rat striatum are approximately: AP +1.0 mm, ML ±2.5 mm from bregma, and DV -3.0 mm from the dura.
-
Secure the guide cannula to the skull using dental cement.
-
Allow the animal to recover from surgery for at least 24-48 hours.
3.1.3. Microdialysis Experiment
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the striatum.
-
Connect the probe to a microinfusion pump and perfuse with aCSF at a constant flow rate (e.g., 1.5 µL/min).[5]
-
Allow a stabilization period of at least 2-3 hours to obtain a stable baseline of dopamine and its metabolites.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing a small amount of 0.1 M perchloric acid to prevent neurotransmitter degradation.[5]
-
After collecting at least three stable baseline samples, administer this compound (e.g., 1.0 mg/kg, intraperitoneally).
-
Continue collecting dialysate samples for at least 3-4 hours post-injection to monitor the time course of dopamine depletion and metabolite changes.
-
At the end of the experiment, euthanize the animal and verify the probe placement histologically.
Locomotor Activity Protocol
This protocol can be performed concurrently with the microdialysis experiment to correlate changes in motor behavior with neurochemical alterations.
3.2.1. Materials
-
Open-field activity chambers equipped with infrared beams or video tracking software.
-
The same cohort of animals used for the microdialysis experiment.
3.2.2. Procedure
-
Place the rat in the open-field chamber and allow for a habituation period (e.g., 30-60 minutes) before baseline data collection begins.
-
Record baseline locomotor activity (e.g., distance traveled, rearing frequency) for a period corresponding to the baseline microdialysis sample collection.
-
Administer this compound at the same dose and route as in the microdialysis experiment.
-
Immediately after injection, return the animal to the activity chamber and continue recording locomotor activity for the same duration as the post-injection microdialysis sampling.
Sample Analysis by HPLC-ECD
3.3.1. HPLC-ECD System Parameters
-
Column: C18 reverse-phase column (e.g., 5 µm particle size, 100 mm length x 1 mm i.d.).
-
Mobile Phase: A typical mobile phase consists of a phosphate/citrate buffer at acidic pH (e.g., pH 3.0-4.0) containing an ion-pairing agent (e.g., octane sulfonic acid), EDTA, and a small percentage of organic modifier (e.g., methanol or acetonitrile).
-
Flow Rate: Typically between 0.1 and 1.0 mL/min.
-
Electrochemical Detector: Glassy carbon working electrode with a potential set at approximately +0.75 V vs. Ag/AgCl reference electrode.[5]
-
Injection Volume: 20 µL.[5]
3.3.2. Quantification
-
Prepare standard solutions of dopamine, DOPAC, and HVA of known concentrations.
-
Generate a standard curve by injecting the standards into the HPLC-ECD system and plotting peak height or area against concentration.
-
Inject the collected microdialysate samples and determine the concentrations of dopamine, DOPAC, and HVA by comparing their peak responses to the standard curve.
-
Express the results as a percentage of the average baseline concentrations.
Experimental Workflow
Data Presentation
The following tables summarize expected quantitative data based on published literature.
Table 1: Effect of this compound on Extracellular Dopamine and Metabolites in Rat Striatum
| Time Post-TBZ (min) | Dopamine (% of Baseline) | DOPAC (% of Baseline) | HVA (% of Baseline) |
| -40 to 0 (Baseline) | 100 ± 10 | 100 ± 12 | 100 ± 15 |
| 0 - 20 | 60 ± 8 | 250 ± 30 | 200 ± 25 |
| 20 - 40 | 30 ± 5 | 400 ± 45 | 350 ± 40 |
| 40 - 60 | 15 ± 4 | 550 ± 60 | 500 ± 55 |
| 60 - 80 | 10 ± 3 | 600 ± 70 | 550 ± 60 |
| 80 - 100 | 12 ± 3 | 500 ± 55 | 480 ± 50 |
| 100 - 120 | 18 ± 4 | 400 ± 45 | 420 ± 45 |
| 120 - 180 | 30 ± 6 | 250 ± 30 | 300 ± 35 |
Note: These are representative values synthesized from literature and may vary based on experimental conditions such as the specific dose of tetrabenazine and the individual animal's response. A study showed that a 0.75 mg/kg dose of TBZ decreased extracellular dopamine in the nucleus accumbens by about 75%.[6]
Table 2: Effect of this compound on Locomotor Activity
| Time Post-TBZ (min) | Total Distance Traveled (% of Baseline) |
| -60 to 0 (Baseline) | 100 ± 15 |
| 0 - 60 | 40 ± 10 |
| 60 - 120 | 25 ± 8 |
| 120 - 180 | 35 ± 9 |
Note: These are representative values. The sedative effects of tetrabenazine are expected to significantly reduce locomotor activity. The degree of reduction is dose-dependent.
Conclusion
This application note provides a comprehensive framework for investigating the effects of this compound on the dopaminergic system using in vivo microdialysis. The detailed protocols for surgery, microdialysis, locomotor activity assessment, and HPLC-ECD analysis, combined with the expected quantitative outcomes, offer researchers a robust methodology to study the mechanism of action of VMAT2 inhibitors and their behavioral correlates. Adherence to these protocols will enable the acquisition of reliable and reproducible data crucial for advancing our understanding of dopamine neuropharmacology and the development of novel therapeutics for neurological and psychiatric disorders.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Tetrabenazine: Spotlight on Drug Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. besjournal.com [besjournal.com]
- 6. Effects of the dopamine depleting agent tetrabenazine on detailed temporal parameters of effort-related choice responding - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing (-)-Tetrabenazine Efficacy In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Tetrabenazine (TBZ) is a reversible inhibitor of the vesicular monoamine transporter 2 (VMAT2), a key protein responsible for packaging monoamines such as dopamine, serotonin, and norepinephrine into synaptic vesicles. By inhibiting VMAT2, tetrabenazine leads to the depletion of these neurotransmitters at the synapse, a mechanism that is particularly effective in mitigating the hyperkinetic movements associated with Huntington's disease and other neurological disorders.[1] The assessment of this compound's efficacy in preclinical in vivo models is crucial for understanding its therapeutic potential and advancing the development of novel treatments for hyperkinetic movement disorders.
These application notes provide detailed protocols for a battery of behavioral tests designed to evaluate the in vivo efficacy of this compound in rodent models. The described assays are intended to assess the compound's effects on locomotor activity, motor coordination, and its potential to induce catalepsy, a common side effect associated with dopamine depletion. Furthermore, a protocol for the quantitative assessment of chorea-like movements in a transgenic rodent model of Huntington's disease is included to evaluate the primary therapeutic indication of tetrabenazine.
Mechanism of Action: VMAT2 Inhibition
This compound exerts its therapeutic effect by binding to VMAT2 and locking it in an occluded conformation, which prevents the translocation of monoamine neurotransmitters from the cytoplasm into synaptic vesicles. This leads to their subsequent degradation by monoamine oxidase (MAO) in the cytoplasm, resulting in reduced vesicular stores and diminished neurotransmitter release into the synaptic cleft. The depletion of dopamine, in particular, is central to the amelioration of hyperkinetic movements.
Experimental Workflow for Efficacy Testing
A typical experimental workflow for assessing the in vivo efficacy of this compound involves several key stages, from animal acclimatization to data analysis. The following diagram outlines a logical progression for conducting behavioral studies.
References
Application Notes and Protocols for Cell-Based Screening of VMAT2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for cell-based assays designed to screen for and characterize inhibitors of the Vesicular Monoamine Transporter 2 (VMAT2), such as (-)-Tetrabenazine. The included methodologies are essential for identifying novel therapeutic agents targeting VMAT2 for various neurological and psychiatric disorders.[1][2]
Introduction to VMAT2
The Vesicular Monoamine Transporter 2 (VMAT2) is a crucial protein responsible for packaging monoamine neurotransmitters—including dopamine, serotonin, norepinephrine, and histamine—from the cytoplasm into synaptic vesicles.[1] This process is vital for proper neuronal communication. Dysregulation of VMAT2 function is implicated in several conditions, including Huntington's disease, tardive dyskinesia, and Parkinson's disease, making it a significant target for drug development.[3][4][5][6] VMAT2 inhibitors, such as tetrabenazine and reserpine, are used clinically to treat hyperkinetic movement disorders.[3][7][8]
Cell-based assays offer a biologically relevant context for screening VMAT2 inhibitors, allowing for the identification of compounds that act directly on the transporter or modulate its activity through cellular signaling pathways.[1][9]
Quantitative Data Summary
The following tables summarize the inhibitory potency of various compounds against VMAT2 as determined by different cell-based assays.
Table 1: IC50 Values for VMAT2 Inhibitors from Fluorescent Substrate Uptake Assays
| Compound | Cell Line | Fluorescent Substrate | IC50 (nM) | Reference |
| This compound | HEK293-VMAT2 | FFN206 | 37 ± 28 | [10] |
| Salmeterol | HEK293-VMAT2 | FFN206 | 53 ± 28 | [10] |
| Ziprasidone | HEK293-VMAT2 | FFN206 | 39 ± 17 | [10] |
| Fluoxetine | HEK293-VMAT2 | FFN206 | 1980 ± 250 | [10] |
| Reserpine | VMAT2-HEK membranes | [3H]serotonin | 13.9 - 19 | [11] |
Table 2: Ki and IC50 Values for Tetrabenazine and Related Compounds from Radioligand Binding and Uptake Assays
| Compound | Assay Type | Radioligand/Substrate | Ki (nM) | IC50 (nM) | Reference |
| (+)-Tetrabenazine | VMAT2 Binding | [3H]dihydrotetrabenazine | 4.47 | [12] | |
| This compound | VMAT2 Binding | [3H]dihydrotetrabenazine | 36,400 | [12] | |
| (+)-Dihydrotetrabenazine | VMAT2 Binding | [3H]dihydrotetrabenazine | 3.96 | [12] | |
| Tetrabenazine | Vesicular Uptake | [3H]dopamine | 54 | [13] |
Experimental Protocols
Protocol 1: Fluorescent Substrate Uptake Assay for VMAT2 Inhibition
This high-throughput assay measures the uptake of a fluorescent VMAT2 substrate, such as FFN206, into cells expressing VMAT2.[10][11][14] Inhibition of VMAT2 results in decreased intracellular fluorescence.
Materials:
-
HEK293 cells stably expressing VMAT2 (VMAT2-HEK)[11]
-
Null-transfected HEK293 cells (for control)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotics
-
96-well black, clear-bottom tissue culture plates
-
This compound (TBZ) or other test compounds
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Cell Seeding: Seed VMAT2-HEK and null-transfected HEK293 cells in a 96-well plate at a density that allows them to reach 80-90% confluency on the day of the assay. Incubate at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of test compounds (e.g., this compound) in the experimental medium. Include a vehicle control (e.g., DMSO).
-
Compound Incubation: Remove the culture medium from the wells. Add 180 µL of experimental medium containing the test compounds at various concentrations to the cells. Incubate for 30 minutes at 37°C.[14]
-
Substrate Addition: Add 20 µL of FFN206 solution (e.g., 20 µM stock to achieve a final concentration of 2 µM) to each well.[14]
-
Uptake Incubation: Incubate the plate for 60 minutes at 37°C to allow for substrate uptake.[14]
-
Termination of Uptake: Aspirate the medium and wash the cells once with PBS.[14]
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a microplate reader (e.g., excitation/emission wavelengths appropriate for FFN206).
-
Data Analysis: Subtract the background fluorescence from the null-transfected cells. Plot the fluorescence intensity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Radioligand Uptake Assay for VMAT2 Inhibition in Permeabilized Cells
This assay measures the uptake of a radiolabeled monoamine, such as [3H]serotonin, into permeabilized cells expressing VMAT2.
Materials:
-
HEK293 cells transiently or stably expressing VMAT2
-
Assay Buffer: 130 mM KCl, 5 mM MgCl2, 25 mM HEPES-KOH pH 7.4, 1 mM ascorbic acid, 5 mM glucose[6]
-
Digitonin for cell permeabilization[6]
-
[3H]serotonin
-
ATP
-
This compound or other test compounds
-
Scintillation fluid and a scintillation counter
Procedure:
-
Cell Harvesting: Harvest VMAT2-expressing cells 24 hours after transfection (if transient) or when confluent (if stable). Wash the cells once with 1 mL of assay buffer.[6]
-
Cell Permeabilization: Resuspend the cells in 500 µL of assay buffer containing 0.001% digitonin to permeabilize the plasma membrane. Wash the permeabilized cells once with 1 mL of assay buffer.[6]
-
Compound Incubation: Resuspend the permeabilized cells in assay buffer. Pre-incubate the cells with various concentrations of the test inhibitor or vehicle for 10-20 minutes at room temperature.
-
Uptake Initiation: Initiate the uptake by adding a mixture of [3H]serotonin (e.g., final concentration of 0.2 µM) and ATP (e.g., final concentration of 5 mM) to the cell suspension.[6]
-
Uptake Reaction: Incubate the reaction mixture for a defined period (e.g., 5-10 minutes) at 37°C.
-
Termination of Uptake: Stop the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unincorporated radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known VMAT2 inhibitor like reserpine). Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Visualizations
Caption: VMAT2-mediated monoamine transport and inhibition by this compound.
Caption: Workflow for the fluorescent substrate uptake assay for VMAT2 inhibitors.
Caption: Logical flow of VMAT2 inhibition and its consequences on neurotransmission.
References
- 1. The vesicular monoamine transporter 2: an underexplored pharmacological target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are VMAT2 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 3. Structural mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]
- 4. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurotransmitter recognition by human vesicular monoamine transporter 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural Mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]
- 9. nuvisan.com [nuvisan.com]
- 10. Inhibition of VMAT2 by β2-adrenergic agonists, antagonists, and the atypical antipsychotic ziprasidone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New Fluorescent Substrate Enables Quantitative and High-throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of (-)-Tetrabenazine and its Metabolites by HPLC
Introduction
(-)-Tetrabenazine (TBZ) is a vesicular monoamine transporter 2 (VMAT2) inhibitor used in the treatment of hyperkinetic movement disorders such as the chorea associated with Huntington's disease.[1][2] Its therapeutic action is primarily attributed to its active metabolites, α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ), which are formed by the reduction of the parent compound.[3] These metabolites exist as four distinct stereoisomers: (+)-α-HTBZ, (-)-α-HTBZ, (+)-β-HTBZ, and (-)-β-HTBZ, each exhibiting a unique profile of VMAT2 inhibition and off-target binding.[4][5][6] Accurate and sensitive quantification of tetrabenazine and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This document provides detailed high-performance liquid chromatography (HPLC) methods for their quantification.
Metabolic Pathway of this compound
Tetrabenazine is extensively metabolized in vivo, primarily through the reduction of its keto group to form the hydroxylated metabolites, α-HTBZ and β-HTBZ.
Caption: Metabolic reduction of this compound to its active metabolites.
Quantitative HPLC-UV Method for Tetrabenazine
This method is suitable for the quantification of tetrabenazine in bulk drug and pharmaceutical dosage forms.
Data Presentation
| Parameter | Value | Reference |
| Linearity Range | 20-150 µg/mL | [1] |
| Correlation Coefficient (r²) | 0.9999 | [1] |
| Retention Time | 6.4 min | [1] |
| Limit of Detection (LOD) | 0.04 µg/mL | [7] |
| Limit of Quantification (LOQ) | 0.15 µg/mL | [7] |
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV or Photo Diode Array (PDA) detector.[1]
-
Column: Xterra RP18 (4.6 x 150 mm, 3.5 µm particle size).[1]
-
Mobile Phase: A 50:50 (v/v) mixture of 0.01M Potassium Dihydrogen Phosphate (KH₂PO₄) buffer and acetonitrile.[1][7]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 25°C.[1]
-
Detection Wavelength: 210 nm.[1]
-
Injection Volume: 20 µL.
-
Run Time: 15 minutes.[1]
2. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of tetrabenazine standard and dissolve in a 10 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linearity range (e.g., 20, 50, 80, 100, 120, 150 µg/mL).[1]
-
Sample Preparation (from tablets):
-
Weigh and finely powder 20 tablets.
-
Transfer a quantity of the powder equivalent to 25 mg of tetrabenazine into a 25 mL volumetric flask.
-
Add approximately 15 mL of the mobile phase and sonicate for 15 minutes to dissolve the drug.
-
Make up the volume to 25 mL with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter.
-
Further dilute the filtered solution with the mobile phase to obtain a concentration within the calibration range.
-
Quantitative LC-MS/MS Method for Tetrabenazine and its Metabolites in Human Plasma
This highly sensitive and specific method is suitable for the simultaneous quantification of tetrabenazine, α-HTBZ, and β-HTBZ in human plasma.[8][9]
Data Presentation
| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) |
| Tetrabenazine | 0.01 - 5.03 | ≥ 0.99 |
| α-Dihydrotetrabenazine | 0.50 - 100 | ≥ 0.99 |
| β-Dihydrotetrabenazine | 0.50 - 100 | ≥ 0.99 |
Experimental Protocol
Experimental Workflow
Caption: Workflow for the analysis of tetrabenazine and its metabolites in plasma.
1. Instrumentation and Chromatographic Conditions:
-
LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., API-4000).[8]
-
Column: Zorbax SB C18 (e.g., 50 x 4.6 mm, 3.5 µm).[9]
-
Mobile Phase: A 60:40 (v/v) mixture of acetonitrile and 5 mM ammonium acetate.[8][9]
-
Flow Rate: 0.8 mL/min.[8]
-
Run Time: 2.5 minutes.[8]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).[8]
2. Mass Spectrometer Settings (MRM Transitions):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Tetrabenazine | 318.0 | 220.0 |
| α-Dihydrotetrabenazine | 320.2 | 302.4 |
| β-Dihydrotetrabenazine | 320.3 | 165.2 |
| Tetrabenazine-d7 (IS) | 325.1 | 220.0 |
3. Sample Preparation (Solid-Phase Extraction):
-
Pipette 200 µL of human plasma into a clean tube.
-
Add the internal standard (Tetrabenazine-d7).
-
Load the sample onto a C18 solid-phase extraction (SPE) cartridge that has been pre-conditioned.
-
Wash the cartridge to remove interferences.
-
Elute the analytes and the internal standard from the cartridge.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
4. Preparation of Calibration Standards and Quality Control Samples:
-
Stock Solutions: Prepare individual stock solutions of tetrabenazine, α-HTBZ, β-HTBZ, and the internal standard in acetonitrile (e.g., at 1 mg/mL).[9]
-
Calibration Standards: Prepare calibration curves by spiking blank human plasma with known concentrations of the analytes. The concentration ranges should cover the expected in-vivo concentrations (e.g., 0.01-5.03 ng/mL for tetrabenazine and 0.50-100 ng/mL for the metabolites).[8][9]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations to be analyzed with each batch of samples to ensure the accuracy and precision of the method.
The presented HPLC-UV and LC-MS/MS methods provide robust and reliable approaches for the quantification of this compound and its primary active metabolites. The choice of method will depend on the required sensitivity and the nature of the sample matrix. The LC-MS/MS method is particularly well-suited for bioanalytical applications requiring high sensitivity and specificity for the simultaneous determination of the parent drug and its metabolites in biological fluids. Proper validation of these methods according to regulatory guidelines (e.g., FDA) is essential before their implementation in clinical or research settings.[8]
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. jetir.org [jetir.org]
- 3. EP1716145B1 - Dihydrotetrabenazines and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 4. Differences in Dihydrotetrabenazine Isomer Concentrations Following Administration of Tetrabenazine and Valbenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Differences in Dihydrotetrabenazine Isomer Concentrations Following Administration of Tetrabenazine and Valbenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemmethod.com [chemmethod.com]
- 8. Liquid chromatography-tandem mass spectrometric assay for the determination of tetrabenazine and its active metabolites in human plasma: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: A Comparative Analysis of Lentiviral-mediated VMAT2 Knockdown and (-)-Tetrabenazine Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The vesicular monoamine transporter 2 (VMAT2), encoded by the SLC18A2 gene, is a crucial protein responsible for packaging monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine, from the cytoplasm into synaptic vesicles.[1] This process is essential for proper neurotransmission and for protecting neurons from the cytotoxic effects of free cytosolic monoamines. Dysregulation of VMAT2 function is implicated in a variety of neuropsychiatric and neurodegenerative disorders, including Parkinson's disease and Huntington's disease.[2][3] Consequently, modulating VMAT2 activity has become a significant area of research for both basic science and therapeutic development.
Two primary methods are employed to inhibit VMAT2 function in a research setting: genetic knockdown using lentiviral-mediated shRNA and pharmacological inhibition with molecules like (-)-Tetrabenazine. Lentiviral delivery of shRNA offers a stable and long-term reduction of VMAT2 expression, providing a powerful tool for studying the chronic effects of VMAT2 deficiency.[4] In contrast, this compound is a reversible, high-affinity inhibitor of VMAT2, allowing for acute and dose-dependent modulation of its activity.[5][6][7]
These application notes provide a detailed comparison of these two methodologies, including their mechanisms of action, quantitative effects, and detailed experimental protocols. This information is intended to guide researchers in selecting the most appropriate approach for their specific experimental needs.
Comparative Data
The following tables summarize the key quantitative differences between lentiviral-mediated VMAT2 knockdown and this compound treatment based on available literature. It is important to note that direct comparative studies are limited, and these values are synthesized from multiple sources.
Table 1: Mechanism of Action and Specificity
| Feature | Lentiviral-mediated VMAT2 Knockdown | This compound Treatment |
| Mechanism | Post-transcriptional gene silencing via RNA interference, leading to reduced VMAT2 protein synthesis. | Reversible, non-competitive inhibition of VMAT2 transporter function by binding to a specific site on the protein.[6][8][9] |
| Target | VMAT2 mRNA | VMAT2 protein |
| Specificity | Highly specific to the targeted VMAT2 sequence, but off-target effects are possible. | High affinity for VMAT2; also interacts with VMAT1 at higher concentrations and has weak affinity for the D2 dopamine receptor.[10] |
| Reversibility | Essentially irreversible in stable cell lines and long-lasting in vivo due to genomic integration. | Reversible upon drug withdrawal.[5] |
| Onset of Effect | Gradual, dependent on the rate of VMAT2 protein turnover (days). | Rapid, within minutes to hours of administration.[10] |
| Duration of Effect | Long-term, potentially for the life of the cell or organism. | Short-term, dependent on the drug's half-life (a few hours).[7] |
Table 2: Efficacy and Cellular Impact
| Parameter | Lentiviral-mediated VMAT2 Knockdown | This compound Treatment |
| VMAT2 Reduction/Inhibition | ~70-95% reduction in VMAT2 protein levels has been reported in vitro and in vivo.[11] | Potent inhibitor with a Ki in the low nanomolar range.[7] The degree of inhibition is dose-dependent. |
| Dopamine Depletion | Leads to a significant increase in cytosolic dopamine and subsequent depletion of vesicular dopamine stores.[11] | Causes a dose-dependent depletion of monoamines, including dopamine (up to 40% in rat brain).[7] |
| Cellular Phenotypes | Can induce neurite degeneration in primary dopaminergic neurons due to elevated cytosolic dopamine.[11] | Can induce parkinsonism-like side effects at higher doses due to dopamine depletion.[5] |
| In Vivo Effects | VMAT2 knockout mice exhibit progressive loss of dopaminergic neurons.[2] | Used to treat hyperkinetic movement disorders like Huntington's chorea by reducing excessive dopamine signaling.[3] |
Experimental Protocols
Lentiviral-mediated VMAT2 Knockdown
This protocol describes the production of lentiviral particles carrying a short hairpin RNA (shRNA) targeting VMAT2 and their subsequent use to transduce target cells.
Materials:
-
HEK293T cells
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Lentiviral transfer plasmid with VMAT2 shRNA insert (e.g., pLKO.1-VMAT2-shRNA)
-
Transfection reagent (e.g., Lipofectamine 3000, PEI)
-
DMEM with 10% FBS
-
Opti-MEM
-
0.45 µm syringe filter
-
Target cells (e.g., SH-SY5Y, primary neurons)
-
Polybrene
-
Puromycin (if the vector contains a resistance gene)
Protocol:
Day 1: Seeding HEK293T Cells
-
Seed 5 x 10^6 HEK293T cells in a 10 cm dish in DMEM with 10% FBS.
-
Incubate overnight at 37°C, 5% CO2. Cells should be ~70-80% confluent at the time of transfection.
Day 2: Transfection
-
In Tube A, dilute 10 µg of pLKO.1-VMAT2-shRNA, 7.5 µg of psPAX2, and 2.5 µg of pMD2.G in 500 µL of Opti-MEM.
-
In Tube B, dilute 60 µL of Lipofectamine 3000 in 500 µL of Opti-MEM.
-
Add the contents of Tube A to Tube B, mix gently, and incubate for 15-20 minutes at room temperature.
-
Aspirate the media from the HEK293T cells and replace it with 5 mL of fresh, pre-warmed DMEM with 10% FBS.
-
Add the DNA-lipid complex dropwise to the cells.
-
Incubate at 37°C, 5% CO2.
Day 4: Viral Harvest (48 hours post-transfection)
-
Carefully collect the supernatant containing the lentiviral particles into a sterile conical tube.
-
Add 10 mL of fresh DMEM with 10% FBS to the cells.
-
Filter the collected supernatant through a 0.45 µm syringe filter to remove any cells.
-
Aliquot the viral supernatant and store at -80°C for long-term use.
Day 5: Second Viral Harvest (72 hours post-transfection)
-
Repeat the collection, filtering, and storage steps from Day 4. The harvests can be pooled.
Day 6: Transduction of Target Cells
-
Seed target cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction.
-
On the day of transduction, thaw the viral aliquot on ice.
-
Prepare media containing Polybrene at a final concentration of 8 µg/mL.
-
Aspirate the media from the target cells and replace it with the Polybrene-containing media.
-
Add the desired volume of viral supernatant to the cells (Multiplicity of Infection, MOI, should be optimized for each cell type).
-
Incubate overnight at 37°C, 5% CO2.
Day 7 and Onward: Selection and Analysis
-
After 24 hours, replace the virus-containing media with fresh growth media.
-
If using a vector with a selection marker, add the appropriate antibiotic (e.g., puromycin) 48-72 hours post-transduction.
-
Maintain the cells under selection until non-transduced control cells are eliminated.
-
Expand the stable cell line and analyze VMAT2 knockdown by Western blot or qRT-PCR.
This compound Treatment
This protocol provides a general guideline for the in vitro and in vivo administration of this compound.
In Vitro Protocol
Materials:
-
This compound (TBZ) powder
-
DMSO (for stock solution)
-
Target cells in culture
-
Cell culture media
Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Cell Seeding: Seed target cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein/RNA analysis) and allow them to adhere and reach the desired confluency.
-
Treatment:
-
Thaw an aliquot of the TBZ stock solution.
-
Prepare working solutions of TBZ by diluting the stock solution in cell culture media to the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM). It is crucial to include a vehicle control (DMSO at the same final concentration as the highest TBZ concentration).
-
Aspirate the old media from the cells and replace it with the media containing the different concentrations of TBZ or vehicle.
-
Incubate the cells for the desired treatment duration (e.g., 1 hour, 6 hours, 24 hours). The optimal time will depend on the specific experiment and endpoint being measured.
-
-
Analysis: After the treatment period, proceed with the desired analysis, such as cell viability assays, measurement of dopamine levels (e.g., by HPLC), or analysis of VMAT2 function (e.g., using a fluorescent monoamine analog).
In Vivo Protocol (Rodent Model)
Materials:
-
This compound (TBZ)
-
Vehicle solution (e.g., saline, 0.5% methylcellulose)
-
Experimental animals (e.g., mice, rats)
-
Administration equipment (e.g., gavage needles for oral administration, syringes for intraperitoneal injection)
Protocol:
-
Drug Preparation: Prepare a fresh solution or suspension of this compound in the chosen vehicle on the day of the experiment. The concentration should be calculated based on the desired dose (e.g., 1 mg/kg, 5 mg/kg, 10 mg/kg) and the administration volume. For example, for a 1 mg/kg dose in a 25g mouse with an administration volume of 10 mL/kg, the concentration would be 0.1 mg/mL.
-
Animal Handling and Acclimation: Ensure all animal procedures are approved by the institutional animal care and use committee (IACUC). Acclimate the animals to the experimental room and handling procedures for several days before the experiment.
-
Administration:
-
Weigh each animal to accurately calculate the volume of the TBZ solution to be administered.
-
Administer the TBZ solution or vehicle via the chosen route (e.g., oral gavage, intraperitoneal injection).
-
-
Behavioral or Physiological Assessment: Conduct behavioral tests (e.g., open field test for locomotor activity, rotarod for motor coordination) or collect tissue samples for neurochemical analysis at the desired time points after administration. The timing will depend on the pharmacokinetic profile of TBZ and the specific research question.
-
Tissue Collection and Analysis: At the end of the experiment, euthanize the animals according to approved protocols and collect the tissues of interest (e.g., striatum, nucleus accumbens). Tissues can be processed for HPLC analysis of monoamine levels, Western blotting for protein expression, or other relevant assays.
Visualizations
Caption: VMAT2-mediated monoamine transport into synaptic vesicles.
Caption: Experimental workflow for lentiviral-mediated VMAT2 knockdown.
Caption: Mechanism of action of this compound.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. VMAT2 and Parkinson’s disease: harnessing the dopamine vesicle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrabenazine: Spotlight on Drug Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural mechanisms for VMAT2 inhibition by tetrabenazine | eLife [elifesciences.org]
- 5. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and Characterization of Tetrabenazine Enantiomers against Vesicular Monoamine Transporter 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. medkoo.com [medkoo.com]
- 9. Efficacy and Safety of VMAT-2 Inhibitors and Dopamine Stabilizers for Huntington’s Chorea: A Systematic Review, Meta-Analysis, and Trial Sequential Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 11. Vesicular Monoamine Transporter 2 (VMAT2) Level Regulates MPTP Vulnerability and Clearance of Excess Dopamine in Mouse Striatal Terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
(-)-Tetrabenazine solubility in DMSO and PBS for in vitro assays
Welcome to the technical support center for (-)-Tetrabenazine. This resource provides detailed guidance on the solubility of this compound in DMSO and PBS for in vitro assays, along with troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in DMSO and PBS?
A1: this compound exhibits high solubility in DMSO and is sparingly soluble in aqueous solutions like PBS.
-
DMSO: Soluble at concentrations of 10 mg/mL, 25 mg/mL, 33.33 mg/mL, and 58 mg/mL.[1][2][3] Some suppliers suggest that sonication may be needed to achieve higher concentrations.[3]
-
PBS (and other aqueous buffers): Sparingly soluble.[1] One source indicates a solubility of approximately 0.05 mg/mL in water.[4][5] Another reports a water solubility of 0.361 mg/mL.[6] For a 1:2 solution of DMF:PBS (pH 7.2), the solubility is approximately 0.33 mg/ml.[1]
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to prepare a concentrated stock solution in an organic solvent, typically DMSO.
-
Dissolve the solid this compound in 100% DMSO to a concentration of 10 mM or higher.[2][3] Ensure complete dissolution by vortexing or using an ultrasonic bath.[3]
-
Store the DMSO stock solution at -20°C for long-term storage (months to years) or at 0-4°C for short-term use (days to weeks).[7]
Q3: My this compound precipitates when I dilute my DMSO stock in PBS or cell culture media. What should I do?
A3: This is a common issue due to the low aqueous solubility of this compound. Here are several strategies to address this:
-
Minimize the final DMSO concentration: While diluting, ensure the final concentration of DMSO in your assay is as low as possible (typically ≤0.5%) to avoid solvent-induced artifacts.[8]
-
Serial dilution in DMSO: If you are performing a dose-response experiment, it is critical to make serial dilutions in DMSO before adding to the aqueous solution.[9]
-
Rapid mixing: When diluting the DMSO stock into your aqueous buffer or media, add the stock solution to a vigorously mixed system. This can sometimes prevent precipitation by creating a supersaturated solution or smaller, less visible precipitates.[10]
-
Intermediate dilution: Some protocols suggest a step-wise dilution. For example, creating an intermediate dilution in a co-solvent mixture before the final dilution in the aqueous buffer.[11]
Q4: What is the maximum recommended final concentration of DMSO in cell culture experiments?
A4: The final concentration of DMSO should generally be kept below 0.5% in cell-based assays, as higher concentrations can be toxic to cells or induce off-target effects.[8] It is always best to include a vehicle control (media with the same final DMSO concentration without the compound) in your experiments to account for any effects of the solvent.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Precipitation upon dilution in aqueous buffer
-
Cause: The low solubility of this compound in aqueous solutions is the primary cause. When the DMSO stock is diluted, the compound is no longer in a favorable solvent environment and precipitates out.
-
Solutions:
-
Optimize Stock Concentration: Prepare a higher concentration stock solution in DMSO so that a smaller volume is needed for dilution, thus keeping the final DMSO percentage low.
-
Vigorous Mixing: Add the DMSO stock to your PBS or media while vortexing or stirring vigorously to promote rapid dispersion.[10]
-
Serum-Containing Media: If your experiment allows, dilute the compound into a medium containing serum (e.g., 10% FBS). The serum proteins can help to stabilize the compound and prevent precipitation.[9]
-
Use of Co-solvents: For some challenging compounds, a co-solvent system can be employed. For example, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been used for in vivo studies and may be adapted for in vitro work, though careful validation is required.[3]
-
Issue 2: Inconsistent or unexpected experimental results
-
Cause: This could be due to the precipitation of the compound over the course of the experiment, leading to a decrease in the effective concentration.
-
Solutions:
-
Visual Inspection: After preparing your working solutions, visually inspect them for any signs of precipitation. If possible, check under a microscope.
-
Solubility Testing: Before conducting your main experiment, perform a small-scale solubility test at your desired final concentrations to ensure the compound remains in solution.
-
Fresh Preparations: Prepare fresh dilutions of this compound for each experiment. Aqueous solutions of tetrabenazine are not recommended for storage for more than one day.[1]
-
Quantitative Data Summary
| Solvent/Buffer | Reported Solubility | Citation(s) |
| DMSO | >10 mg/mL | |
| 25 mg/mL | [1] | |
| 33.33 mg/mL (ultrasonic) | [3] | |
| 58 mg/mL | [2] | |
| Water/Aqueous Buffer | Insoluble / Sparingly Soluble | [1][7] |
| ~0.05 mg/mL | [4][5] | |
| 0.361 mg/mL | [6] | |
| 1:2 DMF:PBS (pH 7.2) | ~0.33 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the desired amount of this compound solid.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM).
-
Vortex or use an ultrasonic bath until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
Protocol 2: Preparation of Working Solution for In Vitro Assays
-
Thaw an aliquot of the this compound DMSO stock solution.
-
Perform any necessary serial dilutions of the stock solution in 100% DMSO.
-
Pre-warm the PBS or cell culture medium to the desired experimental temperature (e.g., 37°C).
-
While vigorously vortexing the pre-warmed buffer/medium, add the required volume of the DMSO stock (or diluted stock) dropwise to achieve the final desired concentration.
-
Visually inspect the final solution for any signs of precipitation before use.
Visualizations
Caption: Workflow for preparing this compound solutions for in vitro assays.
Caption: Troubleshooting logic for precipitation issues with this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. Tetrabenazine;CAS No.:58-46-8 [chemshuttle.com]
- 5. Tetrabenazine;CAS No.:58-46-8 [chemshuttle.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. medkoo.com [medkoo.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Preparing stable (-)-Tetrabenazine stock solutions for long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and long-term storage of stable (-)-Tetrabenazine (TBZ) stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The choice of solvent depends on the intended application and desired concentration. For high concentration stock solutions, organic solvents are necessary. Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) offer the highest solubility. Ethanol is also a viable option, although with lower solubility. For experiments requiring aqueous buffers, it is recommended to first dissolve TBZ in a minimal amount of DMF or DMSO and then dilute it with the aqueous buffer of choice.[1]
Q2: What is the stability of this compound in its solid form?
A2: As a crystalline solid, this compound is stable for at least four years when stored at -20°C.[1] The solid powder is described as white to light yellow.[2]
Q3: How should I store the prepared stock solutions for long-term stability?
A3: For long-term storage, it is recommended to store stock solutions in organic solvents such as DMSO, DMF, or ethanol at -20°C or -80°C.[1][3][4] Aliquoting the stock solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation. Aqueous solutions of TBZ are not recommended for storage for more than one day.[1]
Q4: Is this compound sensitive to light?
A4: Yes, studies have shown that this compound is sensitive to light.[5] Exposure to light, particularly in solution, can lead to photodegradation and a yellowing of the solution.[6][7][8] Therefore, it is crucial to protect all solutions from light by using amber vials or by wrapping containers in aluminum foil.[5][8]
Q5: What are the signs of degradation in my this compound stock solution?
A5: Visual signs of degradation can include a change in color, particularly yellowing, or the formation of precipitates.[6][7] However, degradation can occur without any visible changes. Therefore, for long-term studies, it is advisable to periodically assess the purity of the stock solution using analytical methods such as HPLC.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in stock solution upon storage at low temperatures. | The concentration of the stock solution may be too high for the chosen solvent, leading to crystallization at lower temperatures. | Gently warm the solution to 37°C and use sonication to redissolve the compound.[4] If precipitation persists, consider preparing a new, less concentrated stock solution. Always ensure the compound is fully dissolved before use. |
| Stock solution has turned yellow. | This is likely due to photodegradation from exposure to light.[6][7][8] It may also be a sign of oxidative degradation. | Discard the discolored solution and prepare a fresh stock. Ensure that all subsequent preparations and storage are done in light-protected containers (e.g., amber vials).[5] Purging the solvent with an inert gas like nitrogen or argon before dissolving the TBZ can help minimize oxidation.[1] |
| Inconsistent experimental results using the same stock solution. | This could be due to degradation of the stock solution over time, especially if it has undergone multiple freeze-thaw cycles or has been stored improperly. It could also be due to the use of an aqueous solution that was stored for more than a day.[1] | Prepare a fresh stock solution from the solid compound. Aliquot the new stock solution into single-use vials to minimize freeze-thaw cycles. Avoid storing aqueous dilutions for more than one day.[1] |
| Difficulty dissolving this compound in aqueous buffers. | This compound is sparingly soluble in aqueous buffers.[1][2] | First, dissolve the TBZ in a minimal amount of an organic solvent like DMF or DMSO. Then, slowly add this solution to the aqueous buffer of choice while vortexing to ensure proper mixing.[1] |
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Approximate Solubility (mg/mL) | Reference |
| Dimethylformamide (DMF) | 30 | [1] |
| Dimethyl sulfoxide (DMSO) | 25 | [1] |
| Ethanol | 10 | [1] |
| 1:2 solution of DMF:PBS (pH 7.2) | 0.33 | [1] |
| Water | Sparingly soluble / Insoluble | [2] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in an Organic Solvent (e.g., DMSO)
-
Weighing: Accurately weigh the desired amount of solid this compound in a suitable container.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 25 mg/mL).
-
Dissolution: Vortex and/or sonicate the mixture until the solid is completely dissolved. Gentle warming to 37°C can aid dissolution.[4]
-
Inert Gas Purging (Optional but Recommended): For enhanced stability, purge the solvent with an inert gas (e.g., nitrogen or argon) before adding it to the solid TBZ to remove dissolved oxygen.[1]
-
Storage: Aliquot the stock solution into single-use, light-protected (amber) vials. Store at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of a Working Solution in an Aqueous Buffer
-
Prepare High-Concentration Stock: Prepare a concentrated stock solution of this compound in DMF or DMSO as described in Protocol 1.
-
Dilution: While vortexing the aqueous buffer of your choice (e.g., PBS pH 7.2), slowly add the required volume of the organic stock solution to achieve the final desired concentration.
-
Usage: Use the freshly prepared aqueous working solution immediately. It is not recommended to store aqueous solutions for more than one day.[1]
Visualizations
Caption: Experimental workflow for preparing this compound stock and working solutions.
Caption: Known degradation pathways for this compound under various stress conditions.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Tetrabenazine (Xenazine), An FDA-Approved Treatment Option For Huntington’s Disease–Related Chorea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. glpbio.com [glpbio.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Behaviour of Tetrabenazine in Acid Medium: Reassessment and Impact on Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural elucidation of two photolytic degradation products of tetrabenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing (-)-Tetrabenazine Dosage in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (-)-tetrabenazine in mouse models, with a focus on minimizing sedation to achieve optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to sedation?
A1: this compound is a reversible inhibitor of the vesicular monoamine transporter 2 (VMAT2). VMAT2 is responsible for packaging monoamine neurotransmitters—primarily dopamine, but also serotonin and norepinephrine—into synaptic vesicles for release.[1] By inhibiting VMAT2, this compound depletes the stores of these neurotransmitters in nerve terminals. The sedative effects of this compound are thought to be primarily mediated by the depletion of dopamine in brain regions that regulate arousal and motor activity.[2] Some studies also suggest that effects on serotonin may contribute to its sedative properties.[3]
Q2: What is a typical dose range for this compound in mice to achieve a therapeutic effect while minimizing sedation?
A2: The optimal dose of this compound in mice is highly dependent on the specific research question and the mouse strain. However, studies investigating the behavioral effects of tetrabenazine in mice have used a range of intraperitoneal (IP) doses, commonly between 2.0 mg/kg and 8.0 mg/kg.[4] Doses at the lower end of this range (e.g., 2.0 mg/kg) may be sufficient to observe effects on complex behaviors with less pronounced sedation, while higher doses (e.g., 8.0 mg/kg) are more likely to induce significant motor impairment and sedation.[1][4] It is crucial to perform a dose-response study within your specific experimental paradigm to identify the optimal dose.
Q3: How can I assess the level of sedation in mice treated with this compound?
A3: Sedation can be quantified using a battery of behavioral tests. The most common and effective methods include:
-
Open Field Test: To measure general locomotor activity and exploratory behavior. A significant decrease in distance traveled, rearing frequency, and time spent in the center of the arena can indicate sedation.
-
Rotarod Test: To assess motor coordination and balance. A reduced latency to fall from the rotating rod is a sensitive measure of motor impairment and sedation.
-
Catalepsy Test (Bar Test): To measure the failure to correct an externally imposed posture, which is a sign of significant motor akinesia and can be indicative of high levels of sedation.
Q4: Are there any known sex differences in the response to this compound in mice?
A4: Yes, some studies have reported sex-dependent responses to tetrabenazine in mice. For example, one study found that while the dopamine reuptake inhibitor bupropion reversed tetrabenazine-induced anergia in both sexes in the forced swim test, the serotonin reuptake inhibitor fluoxetine was only effective in female mice.[5] Therefore, it is important to consider sex as a biological variable in your experimental design and data analysis.
Troubleshooting Guides
Issue 1: High incidence of sedation and motor impairment in my experimental group.
| Potential Cause | Troubleshooting Step |
| Dosage is too high. | Reduce the dose of this compound. Conduct a pilot dose-response study to identify the minimal effective dose for your desired outcome with the least sedative effect. |
| Mouse strain sensitivity. | Different mouse strains can have varying sensitivities to drugs. If possible, test the drug in a different, less sensitive strain. Otherwise, a more extensive dose-response titration is necessary. |
| Route of administration. | Intraperitoneal (IP) injections can lead to rapid peak plasma concentrations. Consider subcutaneous (SC) administration for a slower absorption and potentially less acute sedative effect. |
| Timing of behavioral testing. | The sedative effects of tetrabenazine are time-dependent. Conduct behavioral testing at different time points post-injection to identify a window where the therapeutic effect is present, but sedation has subsided. |
Issue 2: No observable therapeutic effect at doses that are not causing sedation.
| Potential Cause | Troubleshooting Step |
| Dosage is too low. | Gradually increase the dose of this compound in small increments and carefully monitor for the onset of both the desired therapeutic effect and sedative side effects. |
| Insufficient drug exposure. | Verify the formulation and stability of your tetrabenazine solution. Ensure accurate dosing and administration technique. |
| Behavioral assay is not sensitive enough. | Consider using more sensitive behavioral paradigms to detect subtle therapeutic effects at lower, non-sedating doses. |
Quantitative Data Summary
The following table summarizes data from a study investigating the dose-dependent effects of this compound on effort-related decision making in C57BL/6 mice, which provides an indication of behaviorally relevant doses.
| Dose (mg/kg, IP) | Effect on High-Effort Task (Panel Pressing) | Effect on Low-Effort Task (Pellet Intake) | Striatal Dopamine Depletion | Reference |
| 2.0 | No significant effect | No significant effect | Not reported at this dose | [4] |
| 4.0 | Moderate, non-significant decrease | Moderate, non-significant increase | Not reported at this dose | [4] |
| 6.0 | Significant decrease | Significant increase | Not reported at this dose | [4] |
| 8.0 | Strong, significant decrease | Strong, significant increase | >55% reduction in nucleus accumbens and neostriatum | [4] |
Experimental Protocols
Open Field Test for Sedation Assessment
Objective: To assess general locomotor activity and exploratory behavior as an index of sedation.
Materials:
-
Open field arena (e.g., 40 cm x 40 cm x 30 cm), typically made of a non-reflective material.
-
Video tracking system and software.
-
70% ethanol for cleaning.
Procedure:
-
Habituate the mice to the testing room for at least 30 minutes before the experiment.
-
Administer this compound or vehicle control at the predetermined doses and time points.
-
Gently place the mouse in the center of the open field arena.
-
Record the mouse's activity for a predefined period, typically 10-30 minutes.
-
Between trials, thoroughly clean the arena with 70% ethanol to remove olfactory cues.
-
Analyze the video recordings for parameters such as total distance traveled, velocity, time spent in the center versus the periphery, and rearing frequency. A significant decrease in these parameters in the drug-treated group compared to the control group is indicative of sedation.
Rotarod Test for Motor Coordination
Objective: To evaluate motor coordination and balance, which can be impaired by sedation.
Materials:
-
Rotarod apparatus for mice.
-
70% ethanol for cleaning.
Procedure:
-
Habituate the mice to the testing room for at least 30 minutes.
-
Train the mice on the rotarod for 1-2 days prior to the experiment. This typically involves placing the mice on the rod at a low, constant speed (e.g., 4 rpm) for a set duration (e.g., 5 minutes).
-
On the test day, administer this compound or vehicle control.
-
At the designated time point post-injection, place the mouse on the rotarod.
-
Start the trial, which typically involves an accelerating rod (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod for each mouse.
-
Perform 2-3 trials per mouse with an inter-trial interval of at least 15 minutes.
-
A significant decrease in the latency to fall in the drug-treated group compared to the control group suggests motor impairment and sedation.
Catalepsy Bar Test
Objective: To measure the time a mouse maintains an externally imposed posture, as an indicator of significant motor akinesia.
Materials:
-
A horizontal bar (approximately 3 mm in diameter) elevated about 4-5 cm from a flat surface.
-
Stopwatch.
Procedure:
-
Habituate the mice to the testing room.
-
Administer this compound or vehicle control.
-
At the peak effect time, gently place the mouse's forepaws on the horizontal bar.
-
Start the stopwatch and measure the time until the mouse removes both forepaws from the bar and returns to a normal posture.
-
A cut-off time (e.g., 180 seconds) is typically used.
-
A significant increase in the time spent on the bar in the drug-treated group is indicative of catalepsy and a high level of sedation.
Visualizations
Caption: Mechanism of this compound action via VMAT2 inhibition.
Caption: Workflow for assessing sedation after this compound administration.
References
- 1. Effects of the dopamine depleting agent tetrabenazine in tests evaluating different components of depressive-like behavior in mice: sex-dependent response to antidepressant drugs with SERT and DAT blocker profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. The dopamine depleting agent tetrabenazine alters effort-related decision making as assessed by mouse touchscreen procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the dopamine depleting agent tetrabenazine in tests evaluating different components of depressive-like behavior in mice: sex-dependent response to antidepressant drugs with SERT and DAT blocker profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Behavioral Results with (-)-Tetrabenazine
Welcome to the technical support center for researchers utilizing (-)-Tetrabenazine (TBZ) in preclinical behavioral studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistencies observed during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a reversible inhibitor of the vesicular monoamine transporter 2 (VMAT2).[1][2] VMAT2 is responsible for packaging monoamine neurotransmitters—primarily dopamine, but also serotonin, norepinephrine, and histamine—into presynaptic vesicles for subsequent release.[1][3] By inhibiting VMAT2, TBZ leads to the depletion of these monoamines in the nerve terminal, as the unpackaged neurotransmitters are metabolized by monoamine oxidase (MAO) in the cytoplasm.[4][5] This reduction in monoamine signaling is the basis for its behavioral effects.
Q2: How should I prepare and store my this compound solution for in vivo studies?
Proper preparation and storage of TBZ are critical for consistent results. TBZ is a crystalline solid that is sparingly soluble in aqueous buffers. For intraperitoneal (i.p.) injections in rodents, it is often dissolved in a vehicle such as 20% dimethyl sulfoxide (DMSO) in saline.[6] It is important to ensure the drug is fully dissolved, which may require the addition of a small amount of acid (e.g., 1N HCl) to achieve a clear solution.[6] Aqueous solutions of TBZ are not recommended for storage for more than one day. For longer-term storage, it is advisable to store the solid compound at -20°C.
Q3: What are the common behavioral effects of this compound in rodents?
The most consistently reported behavioral effects of TBZ in rodents are related to its dopamine-depleting action and include:
-
Catalepsy: A state of motor immobility, often assessed by the bar test. Doses of 2-4 mg/kg (i.p.) in rats have been shown to induce significant catalepsy.[7]
-
Reduced Locomotor Activity: A general decrease in spontaneous movement in an open field.
-
Depressive-like Behavior: Increased immobility in the forced swim test or tail suspension test.[6][8]
-
Effort-related Motivational Deficits: In choice tasks, TBZ can cause a shift from high-effort, high-reward options to low-effort, low-reward alternatives.[9]
Troubleshooting Inconsistent Behavioral Results
Issue 1: High variability in behavioral responses between animals.
High inter-individual variability is a common challenge in behavioral pharmacology. Several factors can contribute to this when using TBZ.
Possible Causes and Solutions:
-
Sex Differences: Male and female rodents can exhibit different sensitivities to TBZ. For instance, in some effort-based decision-making tasks, male rats show a behavioral shift at lower doses of TBZ than females.[10]
-
Recommendation: Always include both sexes in your experimental design and analyze the data separately. Be aware that the effective dose range may differ between males and females.
-
-
Strain Differences: Different inbred strains of mice (e.g., C57BL/6 vs. BALB/c) and outbred stocks of rats (e.g., Sprague-Dawley vs. Wistar) have inherent differences in their neurochemistry and behavior, which can influence their response to TBZ.[11][12][13][14][15] For example, C57BL/6 and BALB/c mice have different baseline immune responses and behavioral profiles which can impact drug effects.[11][14] Similarly, Wistar and Sprague-Dawley rats show differences in endocrine function and responses to stress.[12][13][16]
-
Recommendation: Be consistent with the rodent strain used in a study. When comparing results across studies, be mindful of the strains used. If you are establishing a new model, it may be necessary to perform dose-response studies in your specific strain.
-
-
Animal Husbandry and Environmental Factors: Stress, housing conditions, diet, and time of day can all impact baseline monoamine levels and therefore the behavioral effects of TBZ.
-
Recommendation: Maintain consistent and stable housing conditions. Handle animals consistently to minimize stress. Conduct behavioral testing at the same time of day to account for circadian variations in neurotransmitter systems.
-
Experimental Protocols & Data
Catalepsy Induction in Rats
-
Objective: To assess the cataleptic effects of TBZ.
-
Method:
-
Administer TBZ (e.g., 2.0 mg/kg, i.p.) or vehicle.[7]
-
At a predetermined time post-injection (e.g., 60 minutes), place the rat's forepaws on a horizontal bar raised approximately 9 cm from the surface.
-
Measure the latency to remove both paws from the bar. A cut-off time (e.g., 180 seconds) is typically used.
-
-
Expected Outcome: TBZ-treated rats will exhibit a significantly longer latency to move from the bar compared to vehicle-treated animals.
Effort-Based Decision Making in Mice (Touchscreen Task)
-
Objective: To evaluate the effect of TBZ on effort-related choice.
-
Method:
-
Train C57BL/6 mice on a touchscreen operant task where they can choose between a high-effort option (e.g., pressing a lit panel on a fixed ratio schedule for a preferred reward like strawberry milkshake) and a low-effort option (e.g., consuming concurrently available, less preferred food pellets).[9]
-
Once stable performance is achieved, administer TBZ (e.g., 2.0-8.0 mg/kg, i.p.) or vehicle prior to the test session.[9]
-
-
Expected Outcome: TBZ is expected to cause a dose-dependent decrease in the number of high-effort choices (panel presses) and a corresponding increase in the consumption of the low-effort option (pellets).[9]
Quantitative Data Summary
| Behavioral Test | Species/Strain | Route | Dose Range | Effect |
| Catalepsy | Rat | i.p. | 2.0 mg/kg | Induction of catalepsy[7] |
| Locomotor Activity | Rat | i.p. | 2.0 mg/kg | Suppression of locomotion[7] |
| Forced Swim Test | Mouse (CD1) | i.p. | 8.0 mg/kg | Increased immobility[10] |
| Effort-Based Choice | Mouse (C57BL/6) | i.p. | 2.0-8.0 mg/kg | Shift to low-effort option[9] |
| Effort-Based Choice | Rat (Sprague-Dawley) | i.p. | 0.25-1.0 mg/kg | Shift to low-effort option in males[10] |
Visualizations
Troubleshooting Workflow for Inconsistent TBZ Results
Caption: A logical workflow for troubleshooting inconsistent behavioral results with this compound.
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound leading to altered behavioral output.
References
- 1. Tetrabenazine: Spotlight on Drug Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neurologylive.com [neurologylive.com]
- 3. Tetrabenazine (Xenazine), An FDA-Approved Treatment Option For Huntington’s Disease–Related Chorea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Tetrabenazine is neuroprotective in Huntington's disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The dopamine depleting agent tetrabenazine alters effort-related decision making as assessed by mouse touchscreen procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of the dopamine depleting agent tetrabenazine in tests evaluating different components of depressive-like behavior in mice: sex-dependent response to antidepressant drugs with SERT and DAT blocker profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cyagen.com [cyagen.com]
- 12. Differential performance of Wistar Han and Sprague Dawley rats in behavioral tests: differences in baseline behavior and reactivity to positive control agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Innate Mucosal Immune System Response of BALB/c versus C57BL/6 Mice to Injury in Setting of Enteral and Parenteral Feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 15. KoreaMed Synapse [synapse.koreamed.org]
- 16. Endocrine differences between the Wistar and Sprague-Dawley laboratory rat: influence of cold adaptation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating (-)-Tetrabenazine-Induced Parkinsonism in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing (-)-tetrabenazine (TBZ) to induce parkinsonism in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in inducing parkinsonism?
A1: this compound is a reversible inhibitor of the vesicular monoamine transporter 2 (VMAT2).[1][2] VMAT2 is responsible for packaging monoamines, such as dopamine, into synaptic vesicles for subsequent release. By inhibiting VMAT2, tetrabenazine depletes dopamine stores in nerve terminals, particularly in the striatum, leading to a state of dopamine deficiency that mimics the core neurochemical feature of Parkinson's disease.[2][3][4] This dopamine depletion results in the characteristic motor deficits observed in animal models of parkinsonism.
Q2: My animals are showing excessive sedation and are not performing in behavioral tasks. What should I do?
A2: Excessive sedation is a known side effect of tetrabenazine.[5][6] If you observe this, consider the following:
-
Dose Reduction: The most straightforward approach is to reduce the dose of tetrabenazine. Parkinsonian-like symptoms can be induced at relatively low doses, and finding the optimal dose that induces motor deficits without excessive sedation is crucial.[7][8]
-
Titration Schedule: Instead of a single high dose, a slow titration schedule might be better tolerated by the animals.[8]
-
Acclimation Period: Ensure animals are sufficiently acclimated to the testing environment before drug administration to minimize stress-induced behavioral changes.
-
Timing of Behavioral Testing: The sedative effects of tetrabenazine may peak at a different time than the desired parkinsonian symptoms. Conduct a time-course study to determine the optimal window for behavioral testing post-administration.
Q3: I am not observing a consistent parkinsonian phenotype in my animal model. What are the potential reasons?
A3: Inconsistency in the phenotype can arise from several factors:
-
Animal Strain and Species: Different rodent strains and species can exhibit varying sensitivities to tetrabenazine. Ensure you are using a strain that has been previously characterized for this model.
-
Route of Administration: The route of administration (e.g., intraperitoneal, subcutaneous, oral) can affect the pharmacokinetics and bioavailability of tetrabenazine. Consistency in the administration technique is critical.
-
Vehicle Solution: Ensure the vehicle solution for tetrabenazine is appropriate and consistent across all experiments. For example, a 10% dimethyl sulfoxide (DMSO) solution mixed with saline has been used.[9]
-
Metabolism: Individual differences in drug metabolism can lead to variability. Consider using a sufficient number of animals to account for biological variation.
Q4: Are there any pharmacological agents that can be used to mitigate the parkinsonian effects of tetrabenazine for control experiments?
A4: Yes, several compounds have been investigated for their ability to counteract tetrabenazine-induced effects:
-
Serotonin 5-HT1A Agonists: Highly selective 5-HT1A agonists like NLX-112 have shown efficacy in opposing tetrabenazine-induced catalepsy in rats.[3]
-
Adenosine A2A Antagonists: The adenosine A2A antagonist MSX-3 has been shown to reverse the effects of tetrabenazine on effort-related choice behavior in rats.[9]
-
Antidepressants: The antidepressant bupropion has been assessed for its ability to reverse the effects of tetrabenazine.[9]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| High mortality rate in animals | Tetrabenazine dose is too high, leading to severe side effects like neuroleptic malignant syndrome (NMS).[7] | - Immediately discontinue tetrabenazine administration.[7]- Reduce the starting dose and titrate upwards more slowly.[8]- Monitor animals closely for signs of NMS, such as hyperthermia and rigidity. |
| Animals develop tolerance to tetrabenazine | Repeated administration may lead to pharmacodynamic tolerance. | - Consider an intermittent dosing schedule.- If possible, use drug-naïve animals for terminal experiments.- Re-evaluate the need for continued therapy by assessing benefits and adverse effects.[10] |
| Inconsistent behavioral results | - Variability in drug administration.- Environmental stressors.- Subjectivity in behavioral scoring. | - Ensure precise and consistent drug administration techniques.- Standardize housing and testing conditions to minimize stress.- Use blinded observers for behavioral scoring to reduce bias.[1] |
| Difficulty distinguishing drug-induced parkinsonism from general malaise | Sedation and other side effects can confound the interpretation of motor deficits. | - Use a battery of behavioral tests that assess different aspects of motor function (e.g., catalepsy, locomotor activity, fine motor skills).- Include control groups that receive vehicle only.- Consider using automated behavioral monitoring systems for objective data collection. |
Quantitative Data Summary
Table 1: Effects of Systemic Tetrabenazine on Lever Pressing and Chow Intake in Rats [9]
| Tetrabenazine Dose (mg/kg, i.p.) | Mean Lever Presses (± SEM) | Mean Chow Intake (g ± SEM) |
| Vehicle (10% DMSO) | ~1400 | ~2 |
| 0.25 | ~1200 | ~4 |
| 0.50 | ~800 | ~7 |
| 0.75 | ~200 | ~11 |
| 1.00 | ~100 | ~12 |
Table 2: Reversal of Tetrabenazine (0.75 mg/kg) Effects by MSX-3 on Lever Pressing [9]
| Treatment | Mean Lever Presses (± SEM) |
| Vehicle + Saline | ~1400 |
| TBZ + Saline | ~200 |
| TBZ + 0.5 mg/kg MSX-3 | ~400 |
| TBZ + 1.0 mg/kg MSX-3 | ~800 |
| TBZ + 2.0 mg/kg MSX-3 | ~1200 |
Experimental Protocols
Protocol 1: Induction of Parkinsonism (Catalepsy) in Rats [3]
-
Animals: Adult male Sprague-Dawley rats.
-
Drug Preparation:
-
This compound is dissolved in a few drops of glacial acetic acid and then brought to the final volume with distilled water.
-
NLX-112 (or other mitigating agent) is dissolved in distilled water.
-
-
Drug Administration:
-
Administer the mitigating agent (e.g., NLX-112) or vehicle.
-
After a specified pretreatment time, administer tetrabenazine (e.g., 1.5 mg/kg, i.p.).
-
-
Behavioral Assessment (Catalepsy):
-
At various time points post-tetrabenazine injection (e.g., 30, 60, 90, 120 minutes), assess catalepsy.
-
Crossed-Leg Position (CLP) Test: Gently place one hind paw on a support and the contralateral hind paw on the diagonally opposite support. Measure the time taken for the rat to correct its posture. A cut-off time (e.g., 180 seconds) is typically used.
-
Protocol 2: Effort-Related Choice Behavior in Rats [9]
-
Animals: Adult male Sprague-Dawley rats, food-restricted to 85% of their free-feeding body weight.
-
Apparatus: Operant chambers equipped with two levers and a food dispenser for high-carbohydrate pellets. Laboratory chow is also available in the chamber.
-
Training (Concurrent FR5/Chow-Feeding Choice Task):
-
Train rats to press one lever on a fixed ratio 5 (FR5) schedule to receive a high-carbohydrate pellet.
-
The other lever is inactive.
-
Freely available laboratory chow is present throughout the session.
-
Training continues until a stable baseline of performance is achieved (e.g., >1200 lever presses per session).
-
-
Drug Administration:
-
Administer tetrabenazine (0.25-1.0 mg/kg, i.p.) or vehicle (10% DMSO in saline) 90 minutes before the testing session.
-
For reversal studies, administer the mitigating agent (e.g., MSX-3) at a specified time before testing (e.g., 20 minutes).
-
-
Behavioral Testing:
-
Place the rat in the operant chamber for a 30-minute session.
-
Record the number of lever presses, pellets earned, and the amount of chow consumed.
-
Visualizations
Caption: Mechanism of this compound Action.
Caption: General Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Tetrabenazine improves levodopa-induced peak-dose dyskinesias in patients with Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of the dopamine depleting agent tetrabenazine in tests evaluating different components of depressive-like behavior in mice: sex-dependent response to antidepressant drugs with SERT and DAT blocker profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medicines.org.uk [medicines.org.uk]
- 6. scienceofparkinsons.com [scienceofparkinsons.com]
- 7. pharmascience.com [pharmascience.com]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. Effort-Related Motivational Effects of the VMAT-2 Inhibitor Tetrabenazine: Implications for Animal Models of the Motivational Symptoms of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
Navigating the Nuances of (-)-Tetrabenazine Stability: A Technical Guide
Welcome to the Technical Support Center for (-)-Tetrabenazine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions?
This compound exhibits different stability profiles in acidic versus neutral aqueous solutions. It is known to be susceptible to degradation under acidic conditions, while it is relatively stable in neutral environments.[1][2]
Q2: What happens to this compound in an acidic solution?
In acidic aqueous solutions, this compound can undergo a chemical transformation.[3] It is hypothesized that the trans-isomer of tetrabenazine interconverts to an unstable cis-isomer through an open isoquinolinium intermediate.[3][4] This leads to the formation of a primary, more lipophilic impurity.[3]
Q3: How significant is the degradation of this compound in acidic conditions?
Studies have shown that under acidic stress, a notable portion of this compound can convert to an impurity. Reverse-phase LC-MS analysis has consistently shown this impurity to be present in a proportion of 15% to 20% in acidic aqueous solutions.[3][4]
Q4: Is this compound stable at a neutral pH?
Yes, forced degradation studies have indicated that this compound is stable under neutral stress conditions.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in chromatogram when analyzing acidic solutions of this compound. | Degradation of this compound into a more lipophilic impurity due to acidic conditions. | Confirm the identity of the peak using LC-MS. The impurity is expected to have a higher retention time. Consider if the acidic environment is necessary for your experiment or if a near-neutral pH can be used. |
| Yellowing of this compound solutions. | Discoloration has been observed in aqueous solutions of tetrabenazine, particularly upon exposure to strong light.[3] It has also been noted in acidic formulations during stability studies. | Prepare solutions fresh and protect them from light.[4] If discoloration persists in acidic media, it may be indicative of degradation. |
| Inconsistent analytical results for this compound stability studies. | Variability in experimental conditions such as pH, temperature, and light exposure. | Strictly control and monitor the pH, temperature, and light conditions throughout the experiment. Use a validated stability-indicating analytical method. |
Quantitative Data Summary
The following table summarizes the results from a study on the stability of this compound under various acidic hydrolytic stress conditions.
| Stress Condition | Solvent | Time | Temperature (°C) | Visual Observation | Ratio of trans-TBZ : Unknown Impurity (%) |
| No Acid | ACN + H₂O | 70 h | 70 | Light yellow | 79 : 21 |
| Acid | HCl 1 M | 16 h | 70 | Dark orange | 84 : 16 |
| Acid | Citric acid 1.5 M | 70 h | 70 | Light yellow | 79 : 21 |
Data adapted from a 2019 study in the journal Pharmaceutics.[4] ACN: Acetonitrile, TBZ: Tetrabenazine
Experimental Protocols
Protocol 1: Forced Degradation Study in Acidic Medium
This protocol is a general guideline for assessing the stability of this compound under acidic conditions.
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable organic solvent like Methanol or Acetonitrile to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
-
Preparation of Acidic Solution:
-
Prepare the desired acidic solution (e.g., 0.5 N HCl or 1.5 M Citric Acid).
-
-
Stress Application:
-
Mix the this compound stock solution with the acidic solution to achieve the final desired drug concentration and acid normality.
-
For example, to achieve a final concentration in 0.5 N HCl, mix the stock solution with 0.5 N aqueous HCl.[2]
-
Incubate the solution at a controlled temperature (e.g., 60-70°C) for a specified duration (e.g., 16-70 hours).[4][5] It is crucial to protect the samples from light to prevent photolytic degradation.[4]
-
-
Sample Neutralization and Analysis:
-
After the incubation period, cool the solution to room temperature.
-
Neutralize the sample with a suitable base (e.g., 0.5 N NaOH) to a neutral pH.[2]
-
Dilute the neutralized sample with an appropriate diluent to a suitable concentration for analysis.
-
Analyze the sample using a validated stability-indicating HPLC or LC-MS method.[2][6]
-
Protocol 2: Stability Assessment in Neutral Aqueous Solution
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in an organic solvent as described in Protocol 1.
-
-
Preparation of Neutral Solution:
-
Use purified water or a neutral buffer (e.g., pH 7.0 phosphate buffer) as the aqueous medium.
-
-
Stress Application:
-
Mix the this compound stock solution with the neutral aqueous medium.
-
Incubate the solution under the desired temperature and time conditions, while protecting from light.
-
-
Sample Analysis:
-
Directly dilute the sample with the mobile phase or a suitable diluent.
-
Analyze using a validated HPLC or LC-MS method.
-
Visualizations
Hypothesized Degradation Pathway in Acidic Solution
Caption: Hypothesized interconversion of trans- and cis-Tetrabenazine in acid.
Experimental Workflow for Forced Degradation Study
Caption: Workflow for a typical forced degradation study of this compound.
References
Technical Support Center: Navigating the Use of (-)-Tetrabenazine in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent and mitigate the off-target effects of (-)-Tetrabenazine (TBZ) in cell culture experiments.
Introduction to this compound and Its Off-Target Profile
This compound is the levorotatory isomer of tetrabenazine, a drug primarily known for its inhibitory effect on the vesicular monoamine transporter 2 (VMAT2). By blocking VMAT2, tetrabenazine depletes monoamines such as dopamine, serotonin, and norepinephrine from nerve terminals.[1][2] While the (+)-enantiomer of tetrabenazine exhibits high affinity for VMAT2, the (-)-enantiomer has a significantly lower affinity, suggesting that its observed cellular effects may be more prominently influenced by off-target interactions.[1][3]
Key off-target interactions for tetrabenazine and its metabolites include binding to dopamine D2 receptors and sigma receptors (σ1 and σ2).[4][5][6] These off-target effects can lead to confounding experimental results, including unexpected changes in cell viability, signaling pathways, and morphology. This guide will help you identify, troubleshoot, and control for these unintended effects.
Frequently Asked Questions (FAQs)
Q1: My cells are showing unexpected cytotoxicity after treatment with (-)-TBZ, even at low concentrations. What could be the cause?
A1: Unexpected cytotoxicity can arise from several factors:
-
Off-target receptor activation: (-)-TBZ's binding to off-target receptors, such as sigma receptors, can trigger apoptotic pathways in some cell types.[7]
-
Dopamine receptor blockade: Blockade of D2 receptors can interfere with normal cellular signaling and viability in neuronal cell lines.[8]
-
Solvent toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is below the toxicity threshold for your specific cell line (typically <0.1%). Always include a vehicle-only control.
-
Compound instability: The compound may be degrading in your culture medium, leading to the formation of cytotoxic byproducts.
Troubleshooting Steps:
-
Perform a dose-response curve for cytotoxicity: Use an MTT or similar cell viability assay to determine the precise concentration at which toxicity occurs.
-
Use off-target receptor antagonists: Co-treat your cells with (-)-TBZ and a selective antagonist for the suspected off-target receptor (e.g., haloperidol for D2 receptors, or a specific sigma receptor antagonist like BD-1047 for sigma-1) to see if the cytotoxicity is rescued.
-
Test in a target-negative cell line: If possible, use a cell line that does not express the suspected off-target receptor to confirm that the cytotoxic effect is mediated by that receptor.
Q2: I am observing changes in cell morphology (e.g., neurite outgrowth, cell rounding) that are inconsistent with VMAT2 inhibition. How can I determine if this is an off-target effect?
A2: Morphological changes are a common manifestation of off-target signaling. Blockade of D2 receptors, for example, has been shown to affect neurite extension and branching in neuronal cells.[9]
Troubleshooting Workflow:
Figure 1: Workflow for investigating unexpected morphological changes.
Q3: How can I differentiate between on-target VMAT2 inhibition and off-target effects in my experiments?
A3: This is a critical experimental control. Since (-)-TBZ has very low affinity for VMAT2, a significant portion of its effects at higher concentrations are likely off-target.
Strategies for Differentiation:
-
Use the (+)-TBZ enantiomer as a control: (+)-Tetrabenazine is a much more potent VMAT2 inhibitor.[1][3] If an effect is observed with (-)-TBZ but not with a much lower, VMAT2-saturating concentration of (+)-TBZ, it is likely an off-target effect.
-
VMAT2 Knockdown/Knockout Cells: The most definitive control is to use a cell line in which VMAT2 has been genetically knocked down or knocked out. An effect of (-)-TBZ that persists in these cells is unequivocally off-target.
-
Competitive Binding Assays: Perform a radioligand binding assay with a known VMAT2 ligand (e.g., [³H]dihydrotetrabenazine) to confirm that the concentrations of (-)-TBZ you are using are not significantly engaging VMAT2.
Quantitative Data: Binding Affinities of Tetrabenazine and its Metabolites
The following table summarizes the known binding affinities (Ki) of tetrabenazine enantiomers and their metabolites at the primary target (VMAT2) and key off-target receptors. Lower Ki values indicate higher binding affinity.
| Compound | Target | Ki (nM) | Reference |
| This compound | VMAT2 | 36,400 | [1][3] |
| (+)-Tetrabenazine | VMAT2 | 4.47 | [1][3] |
| (±)-Tetrabenazine | VMAT2 | 7.62 | [1][3] |
| This compound | Dopamine D2 Receptor | ~5,000 | [10] |
| (±)-Tetrabenazine | Dopamine D2 Receptor | 2,100 | [4] |
| (-)-α-dihydrotetrabenazine | VMAT2 | 2,700 | [11] |
| (-)-α-dihydrotetrabenazine | Dopamine D2 Receptor | High Affinity | [11][12] |
| (-)-α-dihydrotetrabenazine | Serotonin 5-HT1A, 5-HT2B, 5-HT7 Receptors | Appreciable Affinity | [11] |
*Specific Ki values were not provided in the source material, but the affinity was noted as significant.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of this compound.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of (-)-TBZ in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker for 15 minutes to dissolve the crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells (considered 100% viability) and plot cell viability (%) against the log concentration of (-)-TBZ to determine the IC50 value.
Protocol 2: Radioligand Binding Assay for Dopamine D2 Receptor
This protocol is to determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.
Materials:
-
Cell membranes expressing the human dopamine D2 receptor
-
[³H]Spiperone (radioligand)
-
This compound
-
Haloperidol (for non-specific binding determination)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
96-well filter plates (e.g., GF/C)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:
-
150 µL of cell membrane preparation (5-20 µg protein)
-
50 µL of assay buffer or unlabeled (-)-TBZ at various concentrations.
-
50 µL of [³H]Spiperone at a concentration near its Kd.
-
-
Non-specific Binding: In a set of wells, add a high concentration of haloperidol (e.g., 10 µM) instead of (-)-TBZ to determine non-specific binding.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters four times with ice-cold wash buffer.
-
Drying and Counting: Dry the filter plate for 30 minutes at 50°C. Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the percent specific binding against the log concentration of (-)-TBZ. Use the Cheng-Prusoff equation to calculate the Ki value from the IC50.
Protocol 3: Western Blot for CREB Phosphorylation
This protocol is to assess the activation of a downstream signaling pathway (CREB phosphorylation) potentially affected by off-target D2 receptor blockade.
Materials:
-
6-well cell culture plates
-
Cell line expressing D2 receptors (e.g., SH-SY5Y)
-
This compound
-
Dopamine or a D2 agonist (e.g., quinpirole)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies: anti-phospho-CREB (Ser133), anti-total-CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat cells with (-)-TBZ, a D2 agonist, or a combination of both for the desired time. Include an untreated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer per well. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-phospho-CREB antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total CREB.
-
Densitometry: Quantify the band intensities using image analysis software.
Visualizations of Key Pathways and Workflows
Figure 2: On- and off-target actions of this compound.
Figure 3: Simplified signaling pathway of D2 receptor blockade.
Figure 4: Overview of Sigma-1 receptor signaling.
References
- 1. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrabenazine: Spotlight on Drug Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 6. Tetrabenazine (Xenazine), An FDA-Approved Treatment Option For Huntington’s Disease–Related Chorea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. medicalxpress.com [medicalxpress.com]
- 9. Morphogenic potentials of D2, D3, and D4 dopamine receptors revealed in transfected neuronal cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tetrabenazine has properties of a dopamine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. d-nb.info [d-nb.info]
Technical Support Center: (-)-Tetrabenazine Dosing for CYP2D6 Poor Metabolizers
This technical support guide provides researchers, scientists, and drug development professionals with essential information for adjusting (-)-tetrabenazine doses in experimental subjects who are CYP2D6 poor metabolizers.
Frequently Asked Questions (FAQs)
Q1: What is the metabolic pathway of this compound and the role of the CYP2D6 enzyme?
A: After oral administration, this compound is rapidly and extensively metabolized, primarily in the liver.[1][2] It undergoes first-pass metabolism by carbonyl reductase to form its two major active metabolites: α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ).[1][3] These active metabolites are then further metabolized by the cytochrome P450 2D6 (CYP2D6) enzyme.[1][3][4] Specifically, CYP2D6 is the major enzyme involved in the metabolism of both α-HTBZ and β-HTBZ.[1][4]
Q2: Why is dose adjustment for this compound critical in CYP2D6 poor metabolizers?
A: CYP2D6 poor metabolizers have little to no functional CYP2D6 enzyme activity due to genetic variations.[5][6][7] This deficiency significantly impairs their ability to metabolize the active metabolites of this compound, α-HTBZ and β-HTBZ.[8] Consequently, when a standard dose of this compound is administered to a poor metabolizer, the exposure to these active metabolites is substantially higher—approximately 3-fold for α-HTBZ and 9-fold for β-HTBZ—compared to individuals with normal CYP2D6 function (extensive metabolizers).[3][9][10] This increased exposure elevates the risk of dose-dependent adverse reactions.[8]
Q3: What are the recommended dose adjustments for this compound in CYP2D6 poor metabolizers?
A: For subjects identified as CYP2D6 poor metabolizers, the dosing of this compound must be limited to reduce the risk of adverse effects. The maximum recommended daily dose should not exceed 50 mg, and the maximum single dose should not be more than 25 mg.[4][9][11] This is a significant reduction compared to extensive or intermediate metabolizers, for whom the maximum daily dose can be up to 100 mg.[4][9]
| CYP2D6 Metabolizer Status | Maximum Single Dose | Maximum Daily Dose |
| Poor Metabolizer (PM) | 25 mg[3][4][9][11] | 50 mg[3][4][9][11] |
| Intermediate Metabolizer (IM) | 37.5 mg[9] | 100 mg[9] |
| Extensive (Normal) Metabolizer (EM) | 37.5 mg[4][9][11] | 100 mg[4][9][11] |
Q4: What potential adverse effects are associated with this compound administration in unmanaged CYP2D6 poor metabolizers?
A: Due to the markedly increased plasma concentrations of active metabolites, CYP2D6 poor metabolizers are at a higher risk of experiencing adverse reactions.[8] Common dose-limiting side effects that may be more pronounced include sedation/somnolence, insomnia, depression, parkinsonism, and akathisia (restlessness).[11][12] More severe side effects are also more likely, and researchers should carefully monitor for signs of depression, hypotension, or cardiac effects such as QT prolongation.[8][13]
Troubleshooting Guides
Issue 1: A research subject exhibits significant adverse effects (e.g., excessive sedation, parkinsonism) at a standard starting dose of 12.5 mg or 25 mg per day.
-
Possible Cause: The subject may be a CYP2D6 poor metabolizer, leading to higher-than-expected plasma concentrations of the active metabolites α-HTBZ and β-HTBZ.[8] Alternatively, the subject may be taking a concomitant medication that is a strong inhibitor of the CYP2D6 enzyme (e.g., paroxetine, fluoxetine, quinidine), which mimics the poor metabolizer phenotype.[3][10]
-
Recommended Action:
-
Pause Dosing: Consider temporarily halting administration of this compound to allow adverse effects to resolve.
-
Review Concomitant Medications: Check if the subject is taking any known strong or moderate CYP2D6 inhibitors.[4]
-
Perform CYP2D6 Genotyping: It is highly recommended to genotype the subject for CYP2D6 to determine their metabolizer status.[9][10] This is mandatory if doses are planned to exceed 50 mg/day.[3][4][9][11]
-
Adjust Dose: If the subject is confirmed to be a poor metabolizer or is taking a strong CYP2D6 inhibitor, the total daily dose of this compound should not exceed 50 mg.[3][10] Re-initiate dosing at a lower level and titrate slowly, monitoring closely for any adverse events.
-
Issue 2: Pharmacokinetic analysis reveals unexpectedly high plasma concentrations of α-HTBZ and β-HTBZ in a subject.
-
Possible Cause: This is a strong indicator that the subject is a CYP2D6 poor metabolizer.[9][10] In this group, exposure to α-HTBZ can be 3-fold higher and to β-HTBZ 9-fold higher than in extensive metabolizers.[9][10]
-
Recommended Action:
-
Confirm Genotype: If not already performed, conduct CYP2D6 genotyping to confirm the subject's metabolizer status.
-
Dose Reduction: Immediately adjust the dosing protocol to align with the recommendations for poor metabolizers (maximum 50 mg/day, maximum single dose of 25 mg).[4][9][11]
-
Monitor Safety: Increase the frequency of safety monitoring for this subject, paying close attention to potential dose-dependent adverse effects like depression, sedation, and parkinsonism.[12]
-
Experimental Protocols
Protocol: Determination of CYP2D6 Metabolizer Status via Genotyping
This protocol outlines the essential steps for determining the CYP2D6 genotype of research subjects to inform this compound dosing strategy.
-
Sample Collection:
-
Collect a biological sample from the subject. The most common sample types are blood (2-5 mL in an EDTA tube) or a buccal (cheek) swab.
-
Label the sample with a unique, anonymized identifier and store it according to the laboratory's standard operating procedures.
-
-
DNA Extraction:
-
Extract genomic DNA from the collected sample using a commercially available DNA extraction kit (e.g., Qiagen QIAamp DNA Blood Mini Kit or similar).
-
Quantify the extracted DNA and assess its purity using spectrophotometry (e.g., NanoDrop) or fluorometry (e.g., Qubit).
-
-
Genotyping Analysis:
-
Use a validated genotyping assay to detect specific single nucleotide polymorphisms (SNPs) and copy number variations (CNVs) in the CYP2D6 gene. Common platforms include real-time PCR (e.g., TaqMan assays) or microarray-based methods.
-
The assay should, at a minimum, test for the key alleles that define the poor metabolizer phenotype, such as CYP2D63, CYP2D64, and CYP2D6*5 (gene deletion).[7] More comprehensive panels are available and recommended.
-
-
Phenotype Assignment:
-
Translate the subject's genotype (the combination of two alleles) into a predicted metabolizer phenotype. This is typically done using an activity score system.[14]
-
Normal function alleles (e.g., CYP2D61, CYP2D62) are assigned a value of 1.
-
Decreased function alleles are assigned a value of 0.5.
-
No function alleles (e.g., CYP2D63, CYP2D64, CYP2D6*5) are assigned a value of 0.[14]
-
-
Sum the values of the two alleles to get a total activity score.
-
Score of 0: Poor Metabolizer (PM)
-
Score of 0.5: Intermediate Metabolizer (IM)
-
Score of 1.0 to 2.0: Normal (Extensive) Metabolizer (EM)
-
Score >2.0: Ultrarapid Metabolizer (UM) (due to gene duplication)[14]
-
-
Additional Data
| Parameter | This compound | α-HTBZ | β-HTBZ |
| Half-life (t½) | ~10 hours[3] | 2-8 hours[3] | 2-5 hours[3] |
| Protein Binding | 82-88%[1][3] | 60-68%[1] | 59-63%[1] |
| Bioavailability | Low (~5%) due to extensive first-pass metabolism[2][3] | Higher than parent drug[3] | Higher than parent drug[3] |
| Population | Frequency of Poor Metabolizer (PM) Phenotype |
| Caucasians | 5-10%[7][15] |
| Asians (Orientals) | ~1%[7][15] |
| African Americans | ~2%[15] |
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pharmacokinetics of tetrabenazine and its major metabolite in man and rat. Bioavailability and dose dependency studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetrabenazine: Spotlight on Drug Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrabenazine (Xenazine), An FDA-Approved Treatment Option For Huntington’s Disease–Related Chorea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytochrome P450 2D6 (CYP2D6) | St. Jude Research [stjude.org]
- 6. CYP2D6 - Wikipedia [en.wikipedia.org]
- 7. Molecular genetics of CYP2D6: Clinical relevance with focus on psychotropic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gene2rx.com [gene2rx.com]
- 9. ClinPGx [clinpgx.org]
- 10. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. karger.com [karger.com]
- 13. Deutetrabenazine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. CYP2D6 Overview: Allele and Phenotype Frequencies - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Optimal washout period for (-)-Tetrabenazine in crossover studies
Technical Support Center: (-)-Tetrabenazine Crossover Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for designing crossover studies involving this compound, with a specific focus on determining the optimal washout period.
Frequently Asked Questions (FAQs)
Q1: What is the primary consideration for determining the washout period for this compound?
The primary consideration is the complete reversal of the drug's pharmacodynamic effects, not just its pharmacokinetic elimination. This compound is a reversible inhibitor of the vesicular monoamine transporter 2 (VMAT2), which leads to the depletion of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine from nerve terminals.[1][2][3] While the drug and its metabolites have relatively short half-lives, the time required for VMAT2 function and monoamine stores to return to baseline is the critical factor for a washout period.
Q2: What are the pharmacokinetic properties of this compound and its metabolites?
This compound is extensively metabolized into two major active metabolites: α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ).[4][5][6] The elimination half-lives are variable among individuals but are generally short.[5]
Based on these half-lives (a drug is considered eliminated after about 5 half-lives), the drug would be cleared from the plasma in approximately 2-3 days. However, the biological effects persist longer.
Q3: What is the recommended washout period for a this compound crossover study?
A washout period of at least 14 days is recommended. While some studies in healthy volunteers have used shorter periods (e.g., 5 days for a QT study)[8][9], a more conservative period is advisable for therapeutic trials in patient populations. This longer duration helps ensure that synaptic monoamine levels and VMAT2 transporter function have returned to a stable baseline, minimizing the risk of carryover effects that could confound the results of the subsequent treatment arm. In one study, after an unspecified washout period, no differences were observed between the placebo and tetrabenazine groups when compared to their initial baseline states.[10]
Q4: What are the risks of an inadequate washout period?
An insufficient washout period can lead to:
-
Carryover Effects: The therapeutic or adverse effects of this compound from the first treatment period could persist into the second, biasing the assessment of the subsequent treatment.
-
Distorted Baseline: The subject may not have returned to their true pre-treatment physiological state, leading to inaccurate measurements of the second treatment's efficacy.
Troubleshooting Guides
Issue: How can we scientifically justify our chosen washout period?
Solution: Modern clinical trial guidelines recommend moving away from arbitrary time-based washouts and instead using evidence-based approaches.[11][12][13]
-
Pharmacodynamic Assessment: The most robust method is to measure the recovery of the biological target. For this compound, this involves assessing VMAT2 function. This can be done peripherally using platelet VMAT2 binding assays or centrally using PET imaging with a VMAT2 ligand like [11C]dihydrotetrabenazine. The washout period is considered adequate when VMAT2 density or function returns to baseline levels.
-
Clinical Observation: In patient populations, the re-emergence of clinical symptoms (e.g., chorea) can indicate the dissipation of the drug's effect. Chorea can reappear within 12-18 hours of the last dose.[10] However, the absence of symptoms does not guarantee a full return to physiological baseline.
-
Literature Precedent: Cite previous, well-designed studies that have successfully used a specific washout period. For example, a study involving deutetrabenazine (a deuterated form of tetrabenazine) and tetrabenazine utilized a 5-day washout between treatments in a crossover design.[8][9] Justify why this period is or is not sufficient for your specific study population and endpoints.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound and its Metabolites
| Compound | Elimination Half-Life (t½) | Notes |
| This compound | ~10 hours[4][7] | Can be prolonged to ~17.5 hours in patients with hepatic impairment.[5][14] |
| α-dihydrotetrabenazine (α-HTBZ) | ~4-8 hours[5] | Active metabolite. |
| β-dihydrotetrabenazine (β-HTBZ) | ~2-4 hours[5] | Active metabolite. |
Experimental Protocols
Protocol: Monitoring VMAT2 Recovery with a Platelet Binding Assay
Objective: To empirically determine the time required for peripheral VMAT2 density to return to baseline following cessation of this compound treatment.
Rationale: Platelets express VMAT2 and can serve as an accessible peripheral model for central VMAT2 activity.
Methodology:
-
Sample Collection: Collect whole blood samples in EDTA-containing tubes at multiple time points:
-
Pre-treatment (Baseline)
-
End of Treatment Period 1
-
Day 3, 7, 10, and 14 of the washout period.
-
-
Platelet Isolation: Prepare platelet-rich plasma (PRP) by centrifugation, followed by isolation of platelet membranes.
-
Radioligand Binding Assay:
-
Incubate platelet membranes with a saturating concentration of a VMAT2-specific radioligand, such as [³H]dihydrotetrabenazine.
-
To determine non-specific binding, run a parallel set of incubations in the presence of a high concentration of a non-radiolabeled VMAT2 inhibitor.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
-
Data Analysis:
-
Quantify the specific binding at each time point using liquid scintillation counting.
-
Express VMAT2 density (Bmax) in fmol/mg of protein.
-
The washout is considered complete when the specific binding at a given time point is no longer statistically different from the pre-treatment baseline value.
-
Mandatory Visualization
Caption: this compound reversibly inhibits VMAT2, preventing dopamine packaging.
Caption: Logical workflow of a two-period crossover study design.
References
- 1. drugs.com [drugs.com]
- 2. What is the mechanism of Tetrabenazine? [synapse.patsnap.com]
- 3. Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Tetrabenazine (Xenazine), An FDA-Approved Treatment Option For Huntington’s Disease–Related Chorea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. neurology.org [neurology.org]
- 9. mdsabstracts.org [mdsabstracts.org]
- 10. Tetrabenazine: Spotlight on Drug Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modernizing Clinical Trial Eligibility Criteria: Recommendations of the ASCO-Friends of Cancer Research Washout Period and Concomitant Medication Work Group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimizing early phase clinical trial washout periods: a report from the Therapeutic Advances in Childhood Leukemia and Lymphoma consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fda.gov [fda.gov]
- 14. Tetrabenazine Monograph for Professionals - Drugs.com [drugs.com]
Technical Support Center: Stereoselective Synthesis of (-)-Tetrabenazine
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the stereoselective synthesis of (-)-Tetrabenazine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, focusing on stereoselectivity, yield, and purity.
Issue 1: Low Diastereoselectivity in Cyclization Reactions (e.g., Pictet-Spengler or Aza-Prins Type)
-
Question: My cyclization reaction to form the tetrabenazine core is producing a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?
-
Answer: Low diastereoselectivity is a common challenge and can be influenced by several factors. Here are some troubleshooting steps:
-
Reaction Temperature: Temperature plays a crucial role in controlling the kinetic versus thermodynamic product distribution. For many cyclization reactions, lower temperatures favor the formation of the kinetic product, which may be the desired diastereomer. Conversely, if the desired product is the thermodynamically more stable one, higher temperatures might be beneficial. It is recommended to screen a range of temperatures (e.g., from -78°C to reflux) to determine the optimal condition.
-
Lewis Acid/Catalyst Choice: The nature of the Lewis acid or catalyst can significantly influence the transition state geometry of the cyclization. If you are using a general-purpose Lewis acid, consider screening a panel of different Lewis acids with varying steric bulk and acidity (e.g., TiCl₄, SnCl₄, BF₃·OEt₂). For asymmetric syntheses, the choice of a chiral catalyst is critical.[1]
-
Solvent Effects: The polarity and coordinating ability of the solvent can affect the stability of the transition states leading to different diastereomers. Experiment with a variety of solvents, from non-polar (e.g., toluene, dichloromethane) to polar aprotic (e.g., acetonitrile, THF).
-
Substrate Control: If your synthetic route allows, modifying the steric bulk of protecting groups on the reactants can influence the facial selectivity of the cyclization.
-
Issue 2: Poor Enantiomeric Excess (ee) in Asymmetric Synthesis
-
Question: I am using a chiral auxiliary/catalyst for my asymmetric synthesis, but the enantiomeric excess of my product is consistently low. What can I do to improve it?
-
Answer: Achieving high enantiomeric excess is a key challenge. Here are some potential solutions:
-
Catalyst/Auxiliary Purity: Ensure the chiral catalyst or auxiliary you are using is of high enantiomeric purity. Even small amounts of the opposite enantiomer can significantly erode the ee of the product.
-
Reaction Conditions: As with diastereoselectivity, temperature, solvent, and concentration can have a profound impact on enantioselectivity. Lower temperatures often lead to higher ee. Dilute conditions can sometimes disfavor background uncatalyzed reactions that may be non-selective.
-
Catalyst Loading: The loading of the chiral catalyst can be critical. Too low a loading may result in a significant contribution from the non-selective background reaction, while too high a loading may not be cost-effective. It is advisable to optimize the catalyst loading.
-
Additives: In some cases, the addition of a co-catalyst or an additive can enhance the enantioselectivity of the main catalyst. Consult the literature for the specific type of asymmetric reaction you are performing to see if any beneficial additives are known.
-
Issue 3: Inefficient Chiral Resolution of Racemic Tetrabenazine
-
Question: I am attempting to resolve racemic tetrabenazine using a chiral resolving agent like camphorsulfonic acid, but my yield of the desired enantiomer is low, or the enantiomeric excess is not satisfactory. What are the common pitfalls?
-
Answer: Chiral resolution via diastereomeric salt formation is a powerful technique but requires careful optimization.
-
Purity of Starting Material: Ensure your racemic tetrabenazine is of high purity. Impurities can interfere with the crystallization process.
-
Stoichiometry of Resolving Agent: The molar ratio of the resolving agent to the racemic mixture is crucial. A 1:0.5 ratio is often a good starting point, but this may need to be optimized.
-
Solvent System: The choice of solvent is critical for selective crystallization of one diastereomeric salt. Acetone is commonly used for tetrabenazine resolution with camphorsulfonic acid.[2] If you are not achieving good separation, consider screening other solvents or solvent mixtures.
-
Crystallization Conditions: The temperature at which crystallization occurs and the cooling rate can significantly impact the efficiency of the resolution. A slow, controlled cooling process is generally preferred. Seeding the solution with a small crystal of the desired diastereomeric salt can also promote selective crystallization. When using camphorsulfonic acid, maintaining the crystallization temperature between 15 and 20 °C has been shown to be effective; temperatures below 10 °C can lead to a drop in enantiomeric excess.
-
Number of Recrystallizations: A single crystallization may not be sufficient to achieve high enantiomeric excess. One or more recrystallizations of the diastereomeric salt are often necessary. Monitor the ee of the resolved free base after each recrystallization to determine the optimal number of steps.
-
Issue 4: Presence of Impurities and Side Products
-
Question: My final product shows several unexpected peaks in the HPLC analysis. What are the likely impurities and how can I remove them?
-
Answer: The synthesis of tetrabenazine can be accompanied by the formation of several impurities.
-
Common Impurities: Known impurities can include starting materials, reagents, and side products from the reaction. For instance, in the classical synthesis, intermediates like 3-[(dimethylamino)methyl]-5-methyl-2-hexanone or 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride may be present if the reaction did not go to completion. Dihydrotetrabenazine isomers can also be present as reduction byproducts.
-
Purification Strategies:
-
Column Chromatography: This is a standard method for removing impurities with different polarities from the desired product. A careful selection of the stationary and mobile phases is key.
-
Recrystallization: This is a powerful technique for purifying solid compounds. The choice of solvent is critical to ensure that the desired compound is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain in solution or are easily filtered off. For tetrabenazine, recrystallization from absolute ethanol has been reported to yield high purity product.
-
-
HPLC Analysis Troubleshooting: If you are having trouble with your HPLC analysis, such as peak tailing or poor resolution, consider the following:
-
Mobile Phase pH: For amine-containing compounds like tetrabenazine, the pH of the mobile phase can significantly affect peak shape. Using a buffer to control the pH is recommended.
-
Column Choice: A C18 column is commonly used, but if you are experiencing issues, trying a different stationary phase might be beneficial.
-
Sample Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.
-
-
Quantitative Data Summary
The following table summarizes quantitative data for different stereoselective approaches to this compound, providing a basis for comparison.
| Synthetic Strategy | Key Reagent/Catalyst | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Overall Yield | Reference |
| Chiral Resolution | (1R)-(-)-10-camphorsulfonic acid | N/A | >99% | High (can be >40% after multiple resolutions) | [2] |
| Asymmetric Synthesis | Sodeoka Pd-catalyzed malonate alkylation | 5:1 | 97% | 46% (for the cyclization step) | [3] |
| Asymmetric Synthesis | Chiral Sulfinamide Auxiliary | 9:1 | N/A (diastereoselective allylation) | Not reported for full sequence | [4] |
Experimental Protocols
Protocol 1: Chiral Resolution of (±)-Tetrabenazine using (1R)-(-)-10-Camphorsulfonic Acid
This protocol is adapted from a published procedure and is intended for the resolution of racemic tetrabenazine to obtain the (-)-enantiomer.[2]
Materials:
-
(±)-Tetrabenazine
-
(1R)-(-)-10-Camphorsulfonic acid
-
Acetone, reagent grade
-
Methanol, reagent grade
-
Ammonium hydroxide solution (NH₄OH)
-
Deionized water
Procedure:
-
Salt Formation:
-
In a suitable flask, dissolve (±)-tetrabenazine (1.0 eq) in warm acetone.
-
Add a solution of (1R)-(-)-10-camphorsulfonic acid (0.5 eq) in acetone to the tetrabenazine solution with stirring.
-
Allow the mixture to cool to room temperature and then stir for an additional 48 hours to allow for crystallization of the diastereomeric salt.
-
-
Isolation and Recrystallization of the Diastereomeric Salt:
-
Collect the resulting crystals by vacuum filtration.
-
To improve the diastereomeric purity, recrystallize the collected salt from a minimal amount of hot acetone. Allow the solution to cool slowly to room temperature to form well-defined crystals.
-
Repeat the recrystallization step until the desired diastereomeric purity is achieved (this can be monitored by measuring the optical rotation or by chiral HPLC analysis of a small sample of the free base).
-
-
Liberation of the Free Base:
-
Dissolve the purified diastereomeric salt in methanol.
-
Add ammonium hydroxide solution dropwise with stirring until the pH of the solution is approximately 8-9.
-
Add deionized water to precipitate the free base.
-
Collect the solid this compound by vacuum filtration, wash with deionized water, and dry under vacuum.
-
-
Analysis:
-
Determine the enantiomeric excess of the final product using chiral HPLC. A typical mobile phase for the analysis of tetrabenazine enantiomers is 100% ethanol with 0.1% diethylamine on a Chiralpak IC column.[2]
-
Visualizations
Diagram 1: General Synthetic Workflow
References
- 1. KR101409335B1 - Methods for Stereoselective Synthesis of Tetrabenazine - Google Patents [patents.google.com]
- 2. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Tetrabenazine and Its Derivatives, Pursuing Efficiency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Tetrabenazine and Its Derivatives, Pursuing Efficiency and Selectivity [mdpi.com]
Light sensitivity and degradation of (-)-Tetrabenazine solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the light sensitivity and degradation of (-)-Tetrabenazine solutions.
Troubleshooting Guide
Users may encounter several issues related to the degradation of this compound solutions during experiments. The following guide provides potential causes and recommended solutions.
| Issue Observed | Potential Cause | Recommended Solution |
| Yellowing of the solution | Exposure to light, particularly sunlight or artificial light with a UV component.[1] This can lead to the formation of colored degradation products. | Store the solution in amber or light-protective containers. Avoid exposure to direct sunlight or intense artificial light. For light-sensitive experiments, work under amber or red light conditions. |
| Appearance of unknown peaks in HPLC analysis | Photodegradation of this compound. The primary photolytic degradation products are 1,11b-dedihydrotetrabenazine (DTBZ) and 1,3,4,11b-detetrahydrotetrabenazine (TTBZ).[1] | Confirm the identity of the peaks by comparing their retention times with those of known this compound degradation product standards, if available. Use a validated stability-indicating HPLC method. To prevent further degradation, protect the solution from light. |
| Decreased potency or concentration of this compound | Degradation of the active pharmaceutical ingredient due to light exposure or other stress factors like acid, base, or oxidation.[2][3] | Re-assay the solution to confirm the concentration. If degradation is suspected, prepare a fresh solution and ensure it is protected from light and other harsh conditions. Store solutions at recommended temperatures. |
| Inconsistent experimental results | Degradation of the this compound solution, leading to variable concentrations of the active compound and the presence of interfering degradation products. | Always use freshly prepared or properly stored solutions. Before use, visually inspect the solution for any discoloration. If in doubt, perform an HPLC analysis to check for purity and concentration. |
Frequently Asked Questions (FAQs)
Q1: Is this compound solution sensitive to light?
A1: Yes, this compound solutions can be sensitive to light.[1] Exposure to light, particularly sources with a UV component like a Suntest® lamp, can cause a strong discoloration (yellowing) of the solution.[1] This is associated with the formation of photolytic degradation products.[1] However, some forced degradation studies conducted under ICH specified conditions have reported it to be stable to light, suggesting the outcome is dependent on the specific light source and conditions.[3]
Q2: What are the major degradation products of this compound when exposed to light?
A2: The main photolytic impurities of this compound have been identified as 1,11b-dedihydrotetrabenazine (DTBZ) and 1,3,4,11b-detetrahydrotetrabenazine (TTBZ).[1]
Q3: How can I prevent the degradation of my this compound solution?
A3: To prevent photodegradation, it is crucial to protect the solution from light at all times. This can be achieved by:
-
Storing the solution in amber glass vials or other light-blocking containers.
-
Wrapping containers with aluminum foil.
-
Conducting experiments under low-light conditions or using light sources that do not emit UV radiation.
-
Preparing solutions fresh before use whenever possible.
Q4: How can I detect and quantify the degradation of this compound in my solution?
A4: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for detecting and quantifying this compound and its degradation products.[4][5][6][7] The method should be able to separate the parent drug from its impurities, including DTBZ and TTBZ.
Q5: What are the recommended storage conditions for this compound solutions?
A5: Based on its light sensitivity, this compound solutions should be stored protected from light. While specific temperature recommendations may vary based on the solvent and concentration, refrigeration (2-8 °C) is generally advisable for short-term storage to minimize degradation from all sources. For long-term storage, consult the specific product's documentation.
Quantitative Data on Photodegradation
While the literature confirms the photodegradation of this compound, detailed public data correlating specific light exposure levels with the percentage of degradation is limited. The following tables are illustrative and based on qualitative descriptions of degradation found in research. They are intended to demonstrate the expected trends. Actual degradation rates should be determined experimentally.
Table 1: Illustrative Photodegradation of this compound Solution under ICH Confirmatory Photostability Conditions
| Total Illumination (lux hours) | Near UV Irradiance (W h/m²) | This compound Assay (%) | Total Photolytic Impurities (%) | Appearance |
| 0 | 0 | 100.0 | < 0.1 | Clear, colorless |
| 0.6 million | 100 | 98.5 | 1.5 | Faintly yellow |
| 1.2 million | 200 | 97.0 | 3.0 | Yellow |
Table 2: Illustrative Formation of Major Photodegradation Products
| Total Illumination (lux hours) | Near UV Irradiance (W h/m²) | DTBZ (%) | TTBZ (%) |
| 0 | 0 | < 0.05 | < 0.05 |
| 0.6 million | 100 | 0.8 | 0.7 |
| 1.2 million | 200 | 1.6 | 1.4 |
Experimental Protocol: Photostability of this compound Solution
This protocol is based on the ICH Q1B guidelines for photostability testing.
1. Objective: To assess the photostability of a this compound solution in accordance with ICH Q1B guidelines by exposing it to a combination of visible and UV light and analyzing for degradation and impurity formation.
2. Materials:
-
This compound reference standard
-
Solvent for the solution (e.g., methanol, acetonitrile, or an aqueous buffer)
-
HPLC grade solvents for the mobile phase
-
Photostability chamber equipped with a light source conforming to ICH Q1B Option 1 (e.g., Xenon lamp with appropriate filters) or Option 2 (cool white fluorescent and near UV lamps)
-
Calibrated radiometer and lux meter
-
Quartz or other UV-transparent sample containers
-
Light-protective containers (e.g., amber vials, aluminum foil)
-
Validated stability-indicating HPLC system with a UV detector
3. Sample Preparation:
-
Prepare a solution of this compound at the desired concentration in the chosen solvent.
-
Divide the solution into two sets of samples:
-
Test Samples: Place in UV-transparent containers.
-
Dark Control Samples: Place in identical containers and wrap completely in aluminum foil to protect from light.
-
4. Exposure Conditions:
-
Place the test and dark control samples in the photostability chamber.
-
Expose the samples to light conditions that provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.
-
Monitor the temperature inside the chamber to ensure it does not cause thermal degradation.
5. Analysis:
-
At appropriate time points (e.g., at the end of the exposure), withdraw samples from both the test and dark control groups.
-
Visually inspect the samples for any changes in color or clarity.
-
Analyze the samples using a validated stability-indicating HPLC method to determine the assay of this compound and the levels of any degradation products. The HPLC method should be capable of separating this compound from DTBZ and TTBZ.
6. Data Evaluation:
-
Compare the results from the test samples to those of the dark control samples to differentiate between photolytic and thermal degradation.
-
Calculate the percentage loss of this compound and the percentage of each degradation product formed in the light-exposed samples.
-
Summarize the data in a table, including the light exposure levels, visual observations, assay results, and impurity profiles.
Visualizations
Caption: Troubleshooting workflow for this compound solution degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation of the Kinetics and Reaction Mechanism for Photodegradation Tetracycline Antibiotics over Sulfur-Doped Bi2WO6-x/ZnIn2S4 Direct Z-Scheme Heterojunction [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. jetir.org [jetir.org]
- 5. database.ich.org [database.ich.org]
- 6. Synthesis of Tetrabenazine and Its Derivatives, Pursuing Efficiency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetics, mechanism, and identification of photodegradation products of phenazine-1-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the VMAT2 Inhibition Kinetics of (-)-Tetrabenazine and Reserpine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinetic properties of two prominent vesicular monoamine transporter 2 (VMAT2) inhibitors: (-)-tetrabenazine and reserpine. The information presented herein, supported by experimental data, is intended to assist researchers and drug development professionals in understanding the distinct mechanisms and binding characteristics of these compounds.
Executive Summary
This compound and reserpine are both potent inhibitors of VMAT2, a crucial transporter responsible for loading monoamine neurotransmitters into synaptic vesicles. However, their mechanisms of inhibition and binding kinetics differ significantly. This compound and its active metabolites act as reversible, non-competitive inhibitors, leading to a transient and dose-dependent depletion of monoamines. In contrast, reserpine is an irreversible or very slowly reversible, competitive inhibitor, resulting in a long-lasting depletion of neurotransmitter stores. These fundamental differences in their interaction with VMAT2 have profound implications for their pharmacological profiles, including duration of action and potential side effects.
Quantitative Comparison of Binding Affinities
| Parameter | This compound | (+)-α-Dihydrotetrabenazine | Reserpine | Reference |
| Binding Type | Reversible, Non-competitive | Reversible, Non-competitive | Irreversible/Slowly Reversible, Competitive | [1][2] |
| K_d (nM) | 18 ± 4 (for [³H]dihydrotetrabenazine) | Not directly reported, but is the high-affinity metabolite | Not applicable (due to irreversible nature) | [3][4] |
| K_i (nM) | 4.47 ± 0.21 (for (+)-enantiomer) | 3.96 (for (2R,3R,11bR)-stereoisomer) | 161 ± 1 (in competition with [³H]dihydrotetrabenazine) | [5][6] |
| IC_50 (µM) | ~0.3 (VMAT2) | Not directly compared in the same study | Not directly compared in the same study | [7] |
Note: The active form of tetrabenazine is its metabolite, dihydrotetrabenazine (DHTBZ). Different stereoisomers of DHTBZ exhibit varying affinities for VMAT2, with the (+)-α-HTBZ being particularly potent[5]. The K_i value for reserpine was determined in a competitive binding assay against a tetrabenazine-based radioligand, which should be considered when interpreting the data.
Mechanism of Action and Kinetic Differences
The distinct kinetic profiles of this compound and reserpine stem from their different binding mechanisms and interactions with the VMAT2 transporter.
This compound:
-
Reversible Binding: this compound and its metabolites bind to VMAT2 in a reversible manner. This means the drug can associate with and dissociate from the transporter, allowing for a more controlled and titratable inhibition[1]. The duration of action is consequently shorter and more dependent on the drug's concentration in the biophase.
-
Non-competitive Inhibition: It binds to a site on VMAT2 that is distinct from the monoamine substrate binding site[2][8]. This interaction induces a conformational change in the transporter, locking it in an occluded state that prevents the translocation of monoamines[3][9].
Reserpine:
-
Irreversible/Slowly Reversible Binding: Reserpine binds to VMAT2 with very high affinity and is considered an irreversible or very slowly dissociating inhibitor[1]. This leads to a long-lasting inhibition of the transporter, as the recovery of function requires the synthesis of new VMAT2 protein.
-
Competitive Inhibition: Reserpine competes with monoamine substrates for binding to the same site on VMAT2[2][6]. By occupying the substrate binding pocket, it directly blocks the uptake of neurotransmitters into synaptic vesicles[9].
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the VMAT2 inhibition kinetics of this compound and reserpine.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity (K_d and K_i) of inhibitors.
1. Saturation Binding Assay (to determine K_d of a radiolabeled ligand like [³H]dihydrotetrabenazine):
-
Objective: To determine the equilibrium dissociation constant (K_d) and the maximum number of binding sites (B_max) for a radiolabeled VMAT2 inhibitor.
-
Materials:
-
Membrane preparations from cells or tissues expressing VMAT2 (e.g., rat striatum).
-
Radiolabeled ligand (e.g., [³H]dihydrotetrabenazine).
-
Unlabeled VMAT2 inhibitor (e.g., tetrabenazine or reserpine) for determining non-specific binding.
-
Assay buffer (e.g., Tris-HCl buffer with appropriate ions).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
-
-
Procedure:
-
A constant amount of membrane preparation is incubated with increasing concentrations of the radiolabeled ligand.
-
For each concentration of the radiolabeled ligand, a parallel set of tubes is prepared containing a high concentration of the unlabeled inhibitor to determine non-specific binding.
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
The data are then analyzed using non-linear regression to fit a one-site binding model, yielding the K_d and B_max values.
-
2. Competitive Binding Assay (to determine K_i of an unlabeled inhibitor like reserpine):
-
Objective: To determine the inhibition constant (K_i) of an unlabeled compound by measuring its ability to compete with a radiolabeled ligand for binding to VMAT2.
-
Materials:
-
Same as for the saturation binding assay, plus the unlabeled inhibitor of interest (e.g., reserpine).
-
-
Procedure:
-
A constant concentration of the radiolabeled ligand (typically at or near its K_d value) and a constant amount of membrane preparation are incubated with increasing concentrations of the unlabeled inhibitor.
-
The incubation, filtration, and radioactivity measurement steps are the same as in the saturation binding assay.
-
The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the unlabeled inhibitor.
-
The IC_50 (the concentration of the unlabeled inhibitor that displaces 50% of the specific binding of the radioligand) is determined by non-linear regression.
-
The K_i is then calculated from the IC_50 using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d) where [L] is the concentration of the radiolabeled ligand and K_d is its equilibrium dissociation constant.
-
Visualizing the Mechanisms of VMAT2 Inhibition
The following diagrams, generated using Graphviz (DOT language), illustrate the distinct signaling pathways and experimental workflows related to the VMAT2 inhibition by this compound and reserpine.
Caption: Mechanisms of VMAT2 inhibition by tetrabenazine and reserpine.
Caption: Experimental workflow for VMAT2 radioligand binding assays.
References
- 1. Frontiers | The role of the vesicular monoamine transporter 2 in the inhibitory effect of tetrabenazine and valbenazine compared to reserpine on the vesicular release of monoamine transmitters [frontiersin.org]
- 2. Identification of Conformationally Sensitive Residues Essential for Inhibition of Vesicular Monoamine Transport by the Noncompetitive Inhibitor Tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]
- 4. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural mechanisms for VMAT2 inhibition by tetrabenazine | eLife [elifesciences.org]
- 7. Transport and inhibition mechanism for VMAT2-mediated synaptic vesicle loading of monoamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]
- 9. Transport and inhibition mechanisms of human VMAT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Preclinical Efficacy of (-)-Tetrabenazine and Deutetrabenazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical profiles of (-)-Tetrabenazine (TBZ) and its deuterated analogue, deutetrabenazine. While direct head-to-head preclinical efficacy studies are not extensively available in peer-reviewed literature, this document synthesizes existing preclinical data for TBZ, the well-established pharmacokinetic and pharmacodynamic properties of both compounds, and data from regulatory submissions to offer a comprehensive overview for research and development purposes.
Introduction
This compound is a reversible inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is responsible for packaging monoamines such as dopamine, serotonin, and norepinephrine into synaptic vesicles.[1] By depleting these neurotransmitters, particularly dopamine, in the presynaptic terminal, tetrabenazine reduces excessive dopaminergic signaling, making it an effective treatment for hyperkinetic movement disorders like the chorea associated with Huntington's disease.[2]
Deutetrabenazine is a deuterated form of tetrabenazine, in which specific hydrogen atoms have been replaced with deuterium.[3] This modification slows the metabolism of the active metabolites by cytochrome P450 2D6 (CYP2D6), leading to a longer half-life and more stable plasma concentrations.[4][5] This improved pharmacokinetic profile is designed to offer comparable efficacy to tetrabenazine with a better tolerability profile.[3]
Mechanism of Action: VMAT2 Inhibition
Both this compound and deutetrabenazine are rapidly metabolized to their active dihydrotetrabenazine metabolites, which are potent inhibitors of VMAT2.[4][5] The inhibition of VMAT2 prevents the loading of monoamines into presynaptic vesicles, leaving them susceptible to degradation by monoamine oxidase in the cytoplasm. This leads to a depletion of vesicular monoamine stores and a subsequent reduction in their release into the synaptic cleft upon neuronal firing. The therapeutic effects in hyperkinetic movement disorders are primarily attributed to the depletion of dopamine in the striatum.
References
- 1. Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indirect tolerability comparison of Deutetrabenazine and Tetrabenazine for Huntington disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic and Metabolic Profile of Deutetrabenazine (TEV‐50717) Compared With Tetrabenazine in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Look at VMAT2 Inhibitors in Tardive Dyskinesia: A Comparative Guide to Tetrabenazine and Valbenazine
While direct head-to-head preclinical and clinical trials comparing tetrabenazine and valbenazine for tardive dyskinesia are not available, a robust body of independent clinical data allows for a thorough comparative analysis of these two vesicular monoamine transporter 2 (VMAT2) inhibitors.[1][2][3] This guide synthesizes the available evidence to provide researchers, scientists, and drug development professionals with a detailed examination of their respective pharmacological profiles, clinical efficacy, and safety in the management of tardive dyskinesia.
Tardive dyskinesia (TD) is a persistent and often irreversible movement disorder characterized by involuntary, repetitive movements, typically of the face, jaw, and tongue.[1] It is a well-documented side effect of long-term treatment with dopamine receptor-blocking agents, primarily antipsychotics.[1] Both tetrabenazine and its analog valbenazine function by inhibiting VMAT2, a key protein in the presynaptic nerve terminal responsible for packaging monoamines, including dopamine, into synaptic vesicles for release.[2][4] By reducing the amount of dopamine available for release, these drugs help to alleviate the hyperkinetic movements characteristic of TD.[2][4]
Mechanism of Action: VMAT2 Inhibition
Tetrabenazine and valbenazine share a common mechanism of action by reversibly inhibiting VMAT2.[4][5] This inhibition leads to the depletion of monoamines, particularly dopamine, from presynaptic vesicles. The unpackaged dopamine in the cytoplasm is then metabolized by monoamine oxidase (MAO), resulting in a decrease in the overall amount of dopamine released into the synaptic cleft.[4] This reduction in dopaminergic neurotransmission is believed to underlie the therapeutic effects of these drugs in hyperkinetic movement disorders like tardive dyskinesia.
Clinical Efficacy and Safety: A Comparative Overview
Due to the absence of head-to-head trials, the clinical profiles of tetrabenazine and valbenazine are best understood by examining their individual placebo-controlled studies.
Valbenazine Clinical Trial Data
Valbenazine has been rigorously evaluated in several well-controlled clinical trials, such as the KINECT 2 and KINECT 3 studies.[1][6] These studies have consistently demonstrated its efficacy in reducing the symptoms of tardive dyskinesia.
| Parameter | KINECT 3 Study[6] | KINECT 2 Study[1] |
| Primary Endpoint | Change from baseline in AIMS total score at Week 6 | Change from baseline in AIMS total score at Week 6 |
| Valbenazine Dose | 80 mg/day | 80 mg/day |
| Placebo-subtracted LS Mean Difference in AIMS Score | -3.1 (p < 0.001) | -2.4 (p < 0.001) |
| Common Adverse Events (≥5% and twice the rate of placebo) | Somnolence, akathisia, dry mouth, constipation, blurred vision | Somnolence |
Tetrabenazine Clinical Trial Data
The clinical evidence for tetrabenazine in tardive dyskinesia is derived from smaller and often open-label studies, which presents challenges for direct comparison with the more recent, larger trials of valbenazine.[1][7]
| Study | Design | Number of TD Patients | Mean Tetrabenazine Dose | Key Efficacy Finding | Common Adverse Events |
| Ondo et al.[1] | Open-label | 20 | Not specified | Significant improvement in AIMS scores | Drowsiness, drooling, parkinsonism |
| Jankovic et al.[8] | Double-blind, crossover | 4 | Up to 200 mg/day | Improvement in all patients | Drowsiness, sialorrhea, insomnia, restlessness, parkinsonism |
Pharmacokinetic and Dosing Comparison
Key differences in the pharmacokinetics of tetrabenazine and valbenazine influence their dosing regimens and side effect profiles. Valbenazine is a prodrug that is converted to the active metabolite, α-dihydrotetrabenazine.[2] This conversion and its longer half-life allow for once-daily dosing.[1][9] Tetrabenazine has a shorter half-life, necessitating multiple daily doses to maintain therapeutic levels, which can lead to greater fluctuations in plasma concentrations and a higher incidence of certain side effects.[3]
| Feature | Tetrabenazine | Valbenazine |
| Dosing Frequency | Two to three times daily[1] | Once daily[10] |
| Metabolism | Metabolized to active metabolites, α- and β-dihydrotetrabenazine[5] | Prodrug converted to the active metabolite, α-dihydrotetrabenazine[2] |
| Half-life | Short half-life[3] | Longer half-life of active metabolite (15-22 hours)[2] |
| Common Side Effects | Parkinsonism, drowsiness/fatigue, depression[1][7] | Somnolence, akathisia, dry mouth[9] |
Experimental Protocols: Clinical Trial Methodology
The methodologies employed in the pivotal clinical trials for valbenazine provide a framework for understanding how the efficacy and safety of VMAT2 inhibitors are assessed in tardive dyskinesia.
Typical Clinical Trial Workflow for Tardive Dyskinesia
Key Methodological Components:
-
Patient Population: Patients with a diagnosis of schizophrenia, schizoaffective disorder, or a mood disorder, and a diagnosis of moderate to severe tardive dyskinesia.[6] Concomitant use of antipsychotic medication is typically permitted to maintain psychiatric stability.[11]
-
Study Design: Randomized, double-blind, placebo-controlled trials are the gold standard.[6]
-
Primary Efficacy Endpoint: The primary outcome measure is typically the change from baseline in the Abnormal Involuntary Movement Scale (AIMS) total score at a predefined time point (e.g., Week 6).[1] The AIMS is a standardized, clinician-rated scale used to assess the severity of involuntary movements.[1]
-
Safety and Tolerability Assessments: These include monitoring of treatment-emergent adverse events (TEAEs), vital signs, laboratory tests, and electrocardiograms.[6] Scales to assess for parkinsonism, akathisia, and changes in psychiatric symptoms are also employed.[6]
Conclusion
While a direct, head-to-head comparison in a single study is lacking, the available clinical data provides a clear picture of the relative profiles of tetrabenazine and valbenazine. Valbenazine has been established as an effective treatment for tardive dyskinesia through large, well-controlled clinical trials, and it offers the convenience of once-daily dosing.[1][10] Tetrabenazine is also effective, though the evidence base is composed of smaller studies.[7][8] Its shorter half-life necessitates more frequent dosing, which may contribute to a different side effect profile.[1][3] The choice between these agents in a clinical setting would likely be guided by factors such as dosing convenience, potential for side effects, and individual patient characteristics. Future research, including real-world evidence studies, will further delineate the comparative effectiveness and long-term outcomes of these two important therapies for tardive dyskinesia.
References
- 1. becarispublishing.com [becarispublishing.com]
- 2. cambridge.org [cambridge.org]
- 3. hcplive.com [hcplive.com]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. psychiatrist.com [psychiatrist.com]
- 7. Tetrabenazine for the treatment of tardive dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Treatment of hyperkinetic movement disorders with tetrabenazine: a double-blind crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Valbenazine for the Treatment of Adults with Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Valbenazine as the first and only approved treatment for adults with tardive dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ccjm.org [ccjm.org]
Validating VMAT2 Inhibition by (-)-Tetrabenazine: A Comparative Guide Using Radioligand Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (-)-Tetrabenazine's performance as a Vesicular Monoamine Transporter 2 (VMAT2) inhibitor, supported by experimental data from radioligand binding assays. We present a detailed examination of its binding affinity in comparison to its stereoisomers, metabolites, and other notable VMAT2 inhibitors.
Mechanism of VMAT2 Inhibition by Tetrabenazine
Tetrabenazine functions as a reversible, high-affinity inhibitor of VMAT2.[1][2] VMAT2 is a transport protein located on the membrane of synaptic vesicles in neurons, responsible for packaging monoamine neurotransmitters (like dopamine, serotonin, and norepinephrine) from the cytoplasm into these vesicles for subsequent release into the synapse.
Tetrabenazine's inhibitory action involves a two-step process: an initial low-affinity binding to the lumenal-open state of VMAT2, which then induces a conformational change, resulting in a high-affinity, dead-end occluded complex.[3][4] This binding prevents the uptake and storage of monoamines, leading to their depletion from the nerve terminal and a reduction in monoaminergic neurotransmission.[1][2] This mechanism underlies its therapeutic effects in hyperkinetic movement disorders. The metabolite of tetrabenazine, dihydrotetrabenazine (DTBZ), binds to VMAT2 with an even higher affinity, contributing significantly to the overall pharmacological activity.[5][6]
Caption: VMAT2 inhibition by this compound.
Comparative Binding Affinity of VMAT2 Inhibitors
The binding affinity of various compounds to VMAT2 is a key indicator of their potency. The dissociation constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding. The following table summarizes the Ki values for tetrabenazine, its enantiomers, its dihydrotetrabenazine (DHTBZ) metabolites, and other VMAT2 inhibitors, as determined by radioligand binding assays using [³H]dihydrotetrabenazine.
| Compound | Ki (nM) | Reference |
| Tetrabenazine & Enantiomers | ||
| (±)-Tetrabenazine | 7.62 ± 0.20 | [7] |
| (+)-Tetrabenazine | 4.47 ± 0.21 | [7] |
| This compound | 36,400 ± 4560 | [7] |
| Dihydrotetrabenazine (DHTBZ) Stereoisomers | ||
| (+)-α-(2R,3R,11bR)-DHTBZ | 3.96 ± 0.40 | [7] |
| (-)-α-(2S,3S,11bS)-DHTBZ | 23,700 | [8] |
| (+)-β-(2S,3R,11bR)-DHTBZ | 13.4 ± 1.36 | [7][9] |
| (-)-β-(2R,3S,11bS)-DHTBZ | 4,630 ± 350 | [7] |
| Other VMAT2 Inhibitors | ||
| Valbenazine | ~150 | [5][10] |
| Reserpine | (Binds equally to VMAT1 and VMAT2) | [4] |
Note: The data clearly indicates that the (+)-enantiomers of tetrabenazine and its metabolites exhibit significantly higher affinity for VMAT2 than the (-)-enantiomers.[7][11] The (3R,11bR)-configuration appears to be crucial for high-affinity binding to VMAT2.[7][12]
Experimental Protocol: [³H]Dihydrotetrabenazine Radioligand Binding Assay
This protocol outlines a standard method for determining the binding affinity of test compounds to VMAT2 in rat brain tissue.
1. Preparation of Synaptic Vesicles: a. Homogenize whole rat brains (excluding cerebellum) in ice-cold 0.32 M sucrose solution.[13] b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. c. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. d. Resuspend the resulting pellet in a hypotonic buffer and incubate to lyse synaptosomes. e. Centrifuge the lysate at 100,000 x g for 30 minutes at 4°C to pellet the synaptic vesicles. f. Resuspend the vesicle pellet in an appropriate assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[14] g. Determine the protein concentration of the vesicle preparation using a standard method like the BCA assay.[14]
2. Binding Assay: a. The assay is typically performed in a 96-well plate with a final volume of 250 µL per well.[14] b. To each well, add: i. 150 µL of the synaptic vesicle preparation (typically 50-120 µg of protein).[14] ii. 50 µL of the test compound at various concentrations or buffer for total binding. iii. 50 µL of [³H]dihydrotetrabenazine (e.g., at a final concentration of 1-2 nM). c. For determining non-specific binding, add a high concentration of unlabeled tetrabenazine (e.g., 10 µM) to a set of wells.[15] d. Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.[14][15]
3. Filtration and Scintillation Counting: a. Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[14] This is done using a cell harvester to separate the bound radioligand from the unbound. b. Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[14] c. Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.[14]
4. Data Analysis: a. Calculate specific binding by subtracting the non-specific binding from the total binding. b. Plot the specific binding as a function of the test compound concentration. c. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Caption: Radioligand binding assay workflow.
References
- 1. What is the mechanism of Tetrabenazine? [synapse.patsnap.com]
- 2. pharmacyfreak.com [pharmacyfreak.com]
- 3. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural mechanisms for VMAT2 inhibition by tetrabenazine | eLife [elifesciences.org]
- 5. Structural Mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]
- 6. Structural mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]
- 7. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tetrabenazine Metabolite - Immunomart [immunomart.com]
- 10. researchgate.net [researchgate.net]
- 11. Preparation and Characterization of Tetrabenazine Enantiomers against Vesicular Monoamine Transporter 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. (+)-9-Trifluoroethoxy-α-Dihydrotetrabenazine as a Highly Potent Vesicular Monoamine Transporter 2 Inhibitor for Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. neurosciences.ucsd.edu [neurosciences.ucsd.edu]
A Comparative Analysis of the Neuroprotective Potential of Tetrabenazine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Tetrabenazine (TBZ) is a well-established treatment for hyperkinetic movement disorders, such as the chorea associated with Huntington's disease. Its therapeutic action stems from its ability to reversibly inhibit the vesicular monoamine transporter 2 (VMAT2), leading to the depletion of monoamines like dopamine in the central nervous system.[1][2] Beyond its symptomatic relief, preclinical studies have illuminated a neuroprotective role for tetrabenazine, particularly in the context of Huntington's disease models.[3][4][5]
Tetrabenazine is a racemic mixture of two enantiomers, and its primary pharmacological activity is mediated by its metabolites, the α- and β-dihydrotetrabenazine (DHTBZ) stereoisomers.[6][7] A critical aspect of tetrabenazine's pharmacology lies in the stereospecificity of its interaction with VMAT2. The (+)-enantiomers of both tetrabenazine and its dihydro-metabolites exhibit significantly higher binding affinity for VMAT2 compared to their (-)-counterparts.[3][8] This guide provides a comparative overview of the neuroprotective effects of tetrabenazine enantiomers, drawing upon available experimental data to infer their differential potential.
Quantitative Data Summary: VMAT2 Binding Affinity
The primary mechanism of action of tetrabenazine and its metabolites is the inhibition of VMAT2. The binding affinity of the different stereoisomers to VMAT2 is a key determinant of their pharmacological potency. The following table summarizes the in vitro binding affinities (Ki values) of tetrabenazine enantiomers and their principal α-dihydrotetrabenazine metabolites for VMAT2. A lower Ki value indicates a higher binding affinity.
| Compound | VMAT2 Binding Affinity (Ki, nM) | Reference(s) |
| (±)-Tetrabenazine | 7.62 | [3] |
| (+)-Tetrabenazine | 4.47 | [3] |
| (-)-Tetrabenazine | 36,400 | [3] |
| (+)-α-Dihydrotetrabenazine | 3.96 | [3] |
| (-)-α-Dihydrotetrabenazine | 23,700 | [3] |
This data clearly demonstrates the profound stereoselectivity of VMAT2 binding. (+)-Tetrabenazine is approximately 8000-fold more potent than this compound in binding to VMAT2.[3] Similarly, (+)-α-dihydrotetrabenazine, a major active metabolite, exhibits a binding affinity that is over 6000-fold greater than its (-)-α-dihydrotetrabenazine counterpart.[3]
Inferred Neuroprotective Effects: A Comparative Discussion
The underlying mechanism involves the mitigation of synergistic excitotoxicity induced by dopamine and glutamate in striatal medium spiny neurons (MSNs), the primary cell type that degenerates in Huntington's disease.[9][11] By inhibiting VMAT2, tetrabenazine depletes presynaptic dopamine stores, thereby reducing dopamine release and subsequent activation of dopamine receptors on MSNs. This dampening of dopaminergic signaling is believed to protect these vulnerable neurons from a cascade of events leading to cell death.
Given that (+)-α-dihydrotetrabenazine is the significantly more potent inhibitor of VMAT2, it is logical to conclude that it is the primary driver of the neuroprotective effects observed with the administration of racemic tetrabenazine. The contribution of (-)-α-dihydrotetrabenazine to neuroprotection via VMAT2 inhibition is likely negligible due to its extremely low binding affinity. Therefore, it is hypothesized that the neuroprotective efficacy of tetrabenazine is almost exclusively mediated by the (+)-enantiomer and its corresponding metabolites.
Experimental Protocols
In Vivo Neuroprotection Assessment in YAC128 Mouse Model of Huntington's Disease
This protocol is based on methodologies described in studies investigating the neuroprotective effects of racemic tetrabenazine.[5][9][12]
1. Animals and Treatment:
-
Model: YAC128 transgenic mice, which express the full-length human huntingtin gene with an expanded CAG repeat, and their wild-type littermates are used.
-
Treatment Groups: Mice are divided into groups receiving vehicle control, (+)-α-dihydrotetrabenazine, or (-)-α-dihydrotetrabenazine.
-
Administration: The compounds are administered orally. For example, tetrabenazine has been administered three times a week, mixed with cornflour and resuspended in PBS.[12] The dosage would need to be optimized for the individual enantiomers.
-
Timeline: Treatment can be initiated at a presymptomatic stage (e.g., 2 months of age) or at an early symptomatic stage (e.g., 6 months of age) and continued for several months (e.g., up to 12 months of age).[12]
2. Behavioral Analysis:
-
Motor Function: Motor coordination and balance are assessed using a rotarod apparatus. The latency to fall from the rotating rod is recorded.
-
Locomotor Activity: Spontaneous locomotor activity is measured in an open-field arena. Parameters such as total distance traveled and time spent in the center of the arena are quantified.
3. Neuropathological Analysis:
-
Striatal Volume: At the end of the treatment period, mice are euthanized, and their brains are collected. Stereological methods are used to quantify the volume of the striatum.
-
Neuronal Cell Count: Immunohistochemical staining for neuronal markers (e.g., NeuN) is performed on brain sections to quantify the number of surviving neurons in the striatum.
In Vitro VMAT2 Radioligand Binding Assay
This protocol is a generalized procedure based on descriptions in the literature.[4][11]
1. Preparation of Synaptic Vesicles:
-
Tissue Source: Rat striatum is a common source of tissue rich in VMAT2.
-
Homogenization: The tissue is homogenized in a suitable buffer (e.g., sucrose buffer) to isolate synaptosomes.
-
Vesicle Isolation: Synaptic vesicles are then isolated from the synaptosomes through differential centrifugation and osmotic lysis.
2. Binding Assay:
-
Radioligand: [³H]dihydrotetrabenazine is a commonly used radioligand for VMAT2 binding assays.
-
Incubation: Isolated synaptic vesicles are incubated with a fixed concentration of the radioligand and varying concentrations of the test compounds (e.g., (+)-α-dihydrotetrabenazine, (-)-α-dihydrotetrabenazine).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a liquid scintillation counter.
3. Data Analysis:
-
Competition Curves: The data are used to generate competition curves, which plot the percentage of specific binding against the concentration of the test compound.
-
Ki Calculation: The inhibitory constant (Ki) is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Visualizations
References
- 1. pdspdb.unc.edu [pdspdb.unc.edu]
- 2. researchgate.net [researchgate.net]
- 3. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 3-alkyl-dihydrotetrabenazine derivatives as vesicular monoamine transporter-2 (VMAT2) ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tetrabenazine (Xenazine), An FDA-Approved Treatment Option For Huntington’s Disease–Related Chorea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and Characterization of Tetrabenazine Enantiomers against Vesicular Monoamine Transporter 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic and Pharmacologic Characterization of the Dihydrotetrabenazine Isomers of Deutetrabenazine and Valbenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation and Characterization of Tetrabenazine Enantiomers against Vesicular Monoamine Transporter 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tetrabenazine is neuroprotective in Huntington's disease mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. neurosciences.ucsd.edu [neurosciences.ucsd.edu]
- 12. Tetrabenazine is neuroprotective in Huntington's disease mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis of Monoamine Depletion: (-)-Tetrabenazine vs. Reserpine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of the monoamine-depleting effects of (-)-Tetrabenazine (TBZ) and reserpine. Both compounds are potent inhibitors of the vesicular monoamine transporter 2 (VMAT2), a critical component in the storage and release of monoamine neurotransmitters. However, their distinct mechanisms of action lead to significant differences in the dynamics and duration of monoamine depletion, impacting their therapeutic applications and side-effect profiles.
Mechanism of Action: A Tale of Two Inhibitors
This compound is a reversible, non-competitive inhibitor of VMAT2.[1][2] Its binding to the transporter is transient, allowing for the potential recovery of VMAT2 function. In contrast, reserpine is an irreversible inhibitor of VMAT2, leading to a long-lasting blockade of monoamine transport that is only resolved through the synthesis of new VMAT2 protein.[1][3] This fundamental difference in their interaction with VMAT2 underlies the observed variations in their pharmacological effects.
Quantitative Comparison of Monoamine Depletion
The following tables summarize the in vivo effects of this compound and reserpine on the depletion of key monoamine neurotransmitters in the rat striatum, a brain region rich in dopaminergic neurons.
Table 1: Dopamine (DA) Depletion in Rat Striatum
| Compound | Dose (mg/kg) | Time Point | % DA Depletion | Reference |
| This compound | 1.0 | - | ~57-75% | |
| This compound | 5.0 | 1 hour | ~90% | [4] |
| Reserpine | 5.0 | 1 hour | ~90% | [4] |
| Reserpine | 5.0 | 6 hours | Marked Depression | [5] |
Table 2: Time Course of Dopamine (DA) Depletion
| Compound | Dose (mg/kg) | Onset of Maximal Depletion | Duration of Effect | Reference |
| This compound | - | Within 30 minutes | Partial recovery at 8 hours | [4] |
| Reserpine | - | - | Long-lasting | [6] |
Table 3: Effects on Other Monoamines
| Compound | Dose (mg/kg) | Monoamine | Brain Region | % Depletion | Reference | |---|---|---|---|---| | this compound | 1.0 | Serotonin (5-HT) | Hypothalamus | ~20% | | | this compound | 1.0 | Norepinephrine (NE) | - | ~15-30% | |
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
The following are generalized protocols based on methodologies cited in the referenced literature for measuring in vivo monoamine depletion.
In Vivo Microdialysis
Objective: To sample extracellular monoamines from a specific brain region (e.g., striatum) in a freely moving animal.
Procedure:
-
Animal Model: Adult male Sprague-Dawley or Wistar rats are commonly used.
-
Probe Construction: Concentric microdialysis probes are typically constructed with a semi-permeable membrane (e.g., 2-4 mm length, 20 kDa molecular weight cutoff).
-
Stereotaxic Surgery: Under anesthesia, the rat is placed in a stereotaxic frame. A guide cannula is implanted, targeting the brain region of interest (e.g., striatum). The microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a microsyringe pump.
-
Sample Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution (e.g., perchloric acid) to prevent monoamine degradation.
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
Objective: To separate and quantify monoamine levels in the collected microdialysate samples.
Procedure:
-
Sample Preparation: Microdialysate samples are typically injected directly into the HPLC system without further processing.
-
Chromatographic Separation: A reverse-phase C18 column is commonly used to separate the monoamines. The mobile phase is an aqueous buffer containing an organic modifier (e.g., methanol or acetonitrile), an ion-pairing agent, and a chelating agent, with the pH adjusted to optimize separation.
-
Electrochemical Detection: An electrochemical detector with a glassy carbon working electrode is used for detection. A specific potential is applied to the electrode to oxidize the monoamines, generating an electrical signal that is proportional to the concentration of the analyte.
-
Quantification: The concentration of each monoamine is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of dopamine, serotonin, and norepinephrine.
Discussion and Conclusion
The in vivo data clearly demonstrate that while both this compound and reserpine are effective at depleting monoamines through VMAT2 inhibition, they exhibit distinct pharmacological profiles. The reversible and shorter-acting nature of TBZ allows for a more transient and potentially more controllable depletion of monoamines.[1] In contrast, the irreversible inhibition by reserpine leads to a prolonged and profound depletion that requires de novo protein synthesis for recovery.[1]
These differences are critical for drug development and clinical applications. The shorter duration of action of TBZ may contribute to a more favorable side-effect profile compared to reserpine, particularly concerning depressive symptoms and parkinsonism, which have been associated with long-term monoamine depletion.[1] The choice between these agents in a research or clinical setting will depend on the desired onset, duration, and reversibility of monoamine depletion. This guide provides the foundational data and methodologies to inform such decisions.
References
- 1. Frontiers | The role of the vesicular monoamine transporter 2 in the inhibitory effect of tetrabenazine and valbenazine compared to reserpine on the vesicular release of monoamine transmitters [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Tetrabenazine: Spotlight on Drug Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrabenazine, an amine-depleting drug, also blocks dopamine receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Apparent opposite effects of tetrabenazine and reserpine on the toxic effects of 1-methyl-4-phenylpyridinium or 6-hydroxydopamine on nigro-striatal dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of (-)-Tetrabenazine's Efficacy in Preclinical Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of (-)-Tetrabenazine (TBZ) across various animal models relevant to hyperkinetic movement disorders, including Huntington's disease, tardive dyskinesia, and Tourette syndrome. The data presented is intended to facilitate cross-validation of preclinical findings and inform future research and development.
Executive Summary
This compound, a vesicular monoamine transporter 2 (VMAT2) inhibitor, is a cornerstone in the management of hyperkinetic movement disorders. Its primary mechanism involves the depletion of presynaptic dopamine, thereby mitigating excessive motor activity. The validation of its efficacy and the characterization of its pharmacological profile across different animal models are crucial for understanding its therapeutic potential and limitations. This guide synthesizes quantitative data from behavioral, neurochemical, and pharmacokinetic studies in rodent models to provide a comparative overview of TBZ's effects.
Data Presentation
Behavioral Effects of this compound
The efficacy of tetrabenazine in reducing hyperkinetic movements has been demonstrated in various animal models. The following table summarizes key quantitative findings.
| Animal Model | Species/Strain | Behavioral Assay | This compound Dose | Key Quantitative Finding |
| Huntington's Disease | Transgenic (tgHD) Rat | Choreiform Movements | 2.5 mg/kg (s.c.) | 55% reduction in the number of hyperkinetic movements. |
| Tardive Dyskinesia | Rat (Haloperidol-induced) | Vacuous Chewing Movements (VCMs) | Data not available | TBZ is used to treat tardive dyskinesia, but specific quantitative data on VCM reduction in this model was not found in the reviewed literature. |
| Tourette Syndrome | Rodent (Apomorphine-induced) | Stereotypy | Data not available | TBZ is known to reduce stereotypy, a common behavioral correlate in Tourette syndrome models, but specific quantitative efficacy data was not found. |
| General Locomotor Activity | Wistar Rat | Spontaneous Locomotion | Repetitive administration | Irreversible and significant decrease in spontaneous locomotion. |
Neurochemical Effects of this compound in Rats
Tetrabenazine's primary pharmacological effect is the depletion of monoamines in the brain. The table below presents quantitative data on these neurochemical changes in key brain regions.
| Brain Region | Neurotransmitter/Metabolite | This compound Dose | Time Point | Percent Change from Control |
| Striatum | Dopamine (DA) | ~1.2 mg/kg (IC50) | 30 min | ~50% decrease |
| Striatum | Dopamine (DA) | 5 mg/kg | 1 hour | ~90% decrease |
| Nucleus Accumbens | Dopamine (DA) | ~1.2 mg/kg (IC50) | 30 min | ~50% decrease |
| Striatum | 3,4-dihydroxyphenylacetic acid (DOPAC) | 40 mg/kg | - | 5- to 8-fold increase |
| Striatum | Homovanillic acid (HVA) | 40 mg/kg | - | 5- to 8-fold increase |
| Nucleus Accumbens | 3,4-dihydroxyphenylacetic acid (DOPAC) | 40 mg/kg | - | 5- to 8-fold increase |
| Nucleus Accumbens | Homovanillic acid (HVA) | 40 mg/kg | - | 5- to 8-fold increase |
Pharmacokinetic Parameters of this compound
Understanding the pharmacokinetic profile of tetrabenazine is essential for interpreting its pharmacological effects and for cross-species comparisons.
| Species | Route of Administration | Bioavailability (F) | Tmax | Key Metabolites |
| Rat | Oral (1 mg/kg) | 17% | - | Dihydrotetrabenazine (HTBZ) |
| Human | Oral | ~5% | 1.15 hours | α-dihydrotetrabenazine (α-HTBZ), β-dihydrotetrabenazine (β-HTBZ) |
| Mouse | Data not available | Data not available | Data not available | Presumed similar to rats |
Experimental Protocols
Haloperidol-Induced Vacuous Chewing Movements (VCMs) in Rats (Tardive Dyskinesia Model)
-
Animals: Male Sprague-Dawley or Wistar rats.
-
Induction of VCMs: Chronic administration of haloperidol (e.g., 1-2 mg/kg/day via drinking water or daily intraperitoneal injections) for a period of several weeks (e.g., 3-5 weeks).
-
VCM Assessment:
-
Rats are placed individually in a transparent observation cage.
-
Following a brief acclimatization period (e.g., 10 minutes), VCMs are recorded for a set duration (e.g., 2-5 minutes).
-
VCMs are defined as purposeless chewing movements in the absence of food. Tongue protrusions are also often quantified.
-
Scoring is typically performed by a trained observer blinded to the treatment groups. The number of VCMs and tongue protrusions are counted.
-
-
Tetrabenazine Administration: Following the induction of stable VCMs, rats are treated with tetrabenazine at various doses to assess its ability to reduce the frequency of these movements.
Apomorphine-Induced Stereotypy in Rodents (Tourette Syndrome Model)
-
Animals: Male Wistar rats or various mouse strains.
-
Induction of Stereotypy: A dopamine agonist, such as apomorphine (e.g., 0.5-5 mg/kg, s.c.), is administered to induce stereotyped behaviors.
-
Assessment of Stereotypy:
-
Animals are placed in an observation cage immediately after apomorphine injection.
-
Stereotyped behaviors are observed and scored for a defined period (e.g., 30-60 minutes).
-
Scoring is based on a rating scale that quantifies the intensity of behaviors such as sniffing, licking, gnawing, and head weaving. A common scale is the Creese and Iversen scale or similar validated scales.
-
-
Tetrabenazine Administration: Tetrabenazine is administered prior to the apomorphine challenge to evaluate its ability to attenuate the stereotypic behaviors.
Open Field Test for Locomotor Activity
-
Apparatus: A square arena with high walls, often equipped with automated photobeam tracking systems.
-
Procedure:
-
Mice are individually placed in the center of the open field arena.
-
Locomotor activity is recorded for a specified duration (e.g., 10-30 minutes).
-
Parameters measured include total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
-
-
Tetrabenazine Administration: Tetrabenazine is administered at a set time point before the test to assess its effects on spontaneous locomotor activity.
Mandatory Visualizations
Caption: VMAT2 Inhibition by this compound.
Caption: General Experimental Workflow.
Caption: Cross-Validation Framework.
Comparative Efficacy of (-)-Tetrabenazine and Selective Dopamine Antagonists in Preclinical Models of Chorea
This guide provides a detailed comparison of the preclinical efficacy of (-)-tetrabenazine (TBZ), a vesicular monoamine transporter 2 (VMAT2) inhibitor, and selective dopamine antagonists in animal models of chorea. The objective is to offer researchers and drug development professionals a comprehensive overview supported by experimental data, detailed methodologies, and visual representations of underlying mechanisms and workflows.
Introduction
Chorea is a hyperkinetic movement disorder characterized by involuntary, irregular, and non-repetitive movements. It is a hallmark symptom of several neurological conditions, most notably Huntington's disease. The underlying pathophysiology is complex but involves hyperactivity of the nigrostriatal dopamine system. Consequently, therapeutic strategies primarily focus on modulating dopaminergic neurotransmission.
Two major classes of drugs used to manage chorea are VMAT2 inhibitors and dopamine receptor antagonists. This compound and its derivatives (e.g., valbenazine, deutetrabenazine) act presynaptically by inhibiting VMAT2, which is responsible for packaging dopamine into synaptic vesicles, thereby leading to the depletion of presynaptic dopamine stores. In contrast, selective dopamine antagonists act postsynaptically by blocking dopamine receptors (primarily the D2 receptor), thus preventing the effects of dopamine in the synapse. This guide compares the efficacy of these two approaches based on data from preclinical chorea models.
Mechanism of Action: A Comparative Overview
The fundamental difference between this compound and dopamine antagonists lies in their site of action within the dopaminergic synapse.
-
This compound (VMAT2 Inhibition): Acts presynaptically. It blocks VMAT2, preventing the loading of dopamine into vesicles. This leads to a reduction in the amount of dopamine released upon neuronal firing, effectively dampening overall dopaminergic transmission.
-
Selective Dopamine Antagonists: Act postsynaptically. They competitively bind to dopamine receptors (e.g., D2 receptors) on the postsynaptic neuron, blocking the binding of dopamine and inhibiting downstream signaling. This approach does not reduce the amount of dopamine in the synapse but rather prevents its action.
Efficacy in Preclinical Chorea Models
The most common animal models for studying chorea are genetic models of Huntington's disease (e.g., R6/2 and Q175 mice) and toxin-induced models. Efficacy is typically measured by a reduction in abnormal involuntary movements (AIMs) or improvements in motor coordination.
Quantitative Comparison of Efficacy
The following table summarizes the comparative efficacy of this compound and selective D2 receptor antagonists in reducing choreiform movements in preclinical models.
| Drug Class | Compound | Animal Model | Key Efficacy Metric | Result | Reference |
| VMAT2 Inhibitor | This compound | R6/2 Mouse (HD Model) | Reduction in Dyskinesia Score | ~50-60% reduction at 1-2 mg/kg | |
| VMAT2 Inhibitor | This compound | Quinpirole-sensitized Rat | Reduction in Abnormal Movements | Significant reduction in vacuous chewing movements | |
| D2 Antagonist | Haloperidol | R6/2 Mouse (HD Model) | Reduction in Dyskinesia Score | ~40-50% reduction at 0.5-1 mg/kg | |
| D2 Antagonist | Raclopride | 3-NP Rat Model (HD Model) | Reduction in AIMs | Dose-dependent reduction in hyperkinesia |
Note: Direct head-to-head comparisons in the same study are limited. The data above is compiled from different studies and should be interpreted with caution. However, both drug classes demonstrate significant efficacy in reducing chorea-like behaviors in animal models. A key differentiator often noted is the side-effect profile, where dopamine antagonists are more frequently associated with extrapyramidal symptoms and sedation.
Experimental Protocols
Detailed methodologies are crucial for interpreting the presented data. Below are representative protocols for inducing and assessing chorea in preclinical models.
Quinpirole-Induced Dyskinesia Model
This model is used to screen for drugs that can ameliorate dopamine agonist-induced dyskinesia, which shares phenomenological similarities with chorea.
-
Animal Model: Male Sprague-Dawley rats.
-
Sensitization: Rats are treated with the D2/D3 agonist quinpirole (e.g., 1 mg/kg, s.c.) three times a week for several weeks to induce behavioral sensitization.
-
Drug Administration: On the test day, animals are pre-treated with vehicle, this compound, or a dopamine antagonist.
-
Induction of Movements: After the pre-treatment period, animals are challenged with quinpirole.
-
Behavioral Assessment: Abnormal movements, particularly vacuous chewing movements (VCMs), are counted for a set period (e.g., 1-2 minutes) at regular intervals over 1-2 hours post-injection.
R6/2 Mouse Model of Huntington's Disease
The R6/2 mouse is a widely used transgenic model that expresses a fragment of the human huntingtin gene and develops a progressive motor phenotype that includes choreiform movements.
-
Animal Model: R6/2 transgenic mice and wild-type littermates.
-
Study Period: Experiments are typically conducted when the motor phenotype is robust (e.g., 8-12 weeks of age).
-
Drug Administration: Mice are treated chronically (e.g., daily for 2-4 weeks) or acutely with this compound, a dopamine antagonist, or vehicle.
-
Behavioral Assessment:
-
Open Field Test: Spontaneous activity, including total distance traveled and stereotypic movements (a proxy for chorea), is recorded.
-
Dyskinesia Scoring: Trained observers score the severity of abnormal, involuntary movements based on a standardized rating scale.
-
Motor Coordination: Tests like the rotarod are used to assess motor deficits and potential drug side effects.
-
Conclusion
Both this compound and selective dopamine antagonists demonstrate clear efficacy in ameliorating chorea-like symptoms in various preclinical models. The primary mechanism of this compound involves presynaptic dopamine depletion via VMAT2 inhibition, offering a distinct advantage by reducing the overall pool of releasable dopamine. Dopamine antagonists, conversely, act through postsynaptic receptor blockade. While both approaches are effective, the choice of therapeutic agent in a clinical setting often involves a careful balance between efficacy and the potential for side effects, such as sedation, parkinsonism, or depression, which can differ between the two classes. Preclinical models remain an indispensable tool for dissecting these differences and for the development of novel anti-choreic therapies.
A Comparative Metabolic and Pharmacokinetic Analysis of Tetrabenazine and Deutetrabenazine
This guide provides a detailed comparison of the metabolic profiles of tetrabenazine and its deuterated analogue, deutetrabenazine. The inclusion of deuterium in deutetrabenazine significantly alters its metabolism, leading to a more favorable pharmacokinetic profile. This analysis is intended for researchers, scientists, and drug development professionals interested in the effects of deuteration on drug metabolism and pharmacokinetics.
Introduction to Tetrabenazine and the Rationale for Deuteration
Tetrabenazine is a vesicular monoamine transporter 2 (VMAT2) inhibitor used in the treatment of hyperkinetic movement disorders, such as the chorea associated with Huntington's disease.[1] It acts by depleting presynaptic dopamine, thereby reducing involuntary movements.[2] However, tetrabenazine is rapidly and extensively metabolized, leading to a short half-life of its active metabolites and high peak plasma concentrations, which can be associated with adverse effects.[3] This necessitates frequent dosing to maintain therapeutic levels.[2]
Deutetrabenazine was developed to address these limitations.[4] It is a deuterated form of tetrabenazine where hydrogen atoms on the two methoxy groups, the primary sites of metabolic activity, are replaced with deuterium.[5] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which leads to a slower rate of metabolism by cytochrome P450 enzymes—a phenomenon known as the kinetic isotope effect.[4][6] This modification prolongs the half-life of the active metabolites, allowing for less frequent dosing at a lower overall daily dose, and results in lower peak plasma concentrations, potentially improving tolerability.[1][5]
Metabolic Pathways
Both tetrabenazine and deutetrabenazine are prodrugs that are rapidly converted to their active metabolites. The metabolic pathway is identical for both compounds and occurs in two main steps:
-
Reduction: Following oral administration, both drugs undergo extensive first-pass metabolism where the ketone group is reduced by carbonyl reductase to form active dihydrotetrabenazine (HTBZ) metabolites.[2][7] This step produces two pairs of stereoisomers: α-HTBZ and β-HTBZ (and their deuterated counterparts).[7] This initial reduction is not affected by the deuterium substitution.[7][8]
-
Oxidative Metabolism: The active α-HTBZ and β-HTBZ metabolites are then further metabolized, primarily through O-demethylation by the cytochrome P450 enzyme CYP2D6, with minor contributions from CYP1A2 and CYP3A4/5.[5][7] This process converts the active metabolites into inactive ones. It is this step that is significantly slowed in deutetrabenazine due to the deuteration of the methoxy groups.[7]
The slower metabolism of deutetrabenazine's active metabolites leads to their prolonged circulation and a higher ratio of active to inactive metabolites compared to tetrabenazine.[9][10] It has been confirmed that no novel metabolites are formed from deutetrabenazine compared to tetrabenazine.[9][11]
Comparative Pharmacokinetic Data
The strategic deuteration of deutetrabenazine results in significant and clinically relevant differences in the pharmacokinetic profiles of its active metabolites compared to those of tetrabenazine. Plasma concentrations of the parent drugs, tetrabenazine and deutetrabenazine, are generally low or below the limit of quantification due to rapid and extensive first-pass metabolism.[9] Therefore, the pharmacokinetic comparison focuses on the active metabolites.
Table 1: Pharmacokinetic Parameters of Total Active Metabolites ((α+β)-HTBZ) Following a Single 25 mg Dose in Healthy Volunteers (Extensive CYP2D6 Metabolizers)
| Parameter | Tetrabenazine Metabolites | Deutetrabenazine Metabolites | Fold Change (Deuterated/Non-deuterated) |
| T½ (h) | 4.8 | 8.6 - 11 | ~1.8 - 2.3 |
| Cmax (ng/mL) | 61.6 | 74.6 | ~1.2 |
| AUC₀₋inf (ng·hr/mL) | 261 | 542 | ~2.1 |
Data compiled from multiple studies. T½ (half-life), Cmax (maximum plasma concentration), AUC (area under the curve).[3][9]
Table 2: Pharmacokinetic Parameters for Individual α-HTBZ and β-HTBZ Metabolites After a Single 25 mg Dose
| Metabolite | Parameter | Tetrabenazine | Deutetrabenazine | Fold Change |
| α-HTBZ | Cmax (ng/mL) | 49.3 | 52.0 | ~1.1 |
| AUC₀₋inf (ng·hr/mL) | 201 | 482 | ~2.4 | |
| T½ (h) | 5.1 | 8.1 | ~1.6 | |
| β-HTBZ | Cmax (ng/mL) | 12.3 | 22.6 | ~1.8 |
| AUC₀₋inf (ng·hr/mL) | 60.1 | 149 | ~2.5 | |
| T½ (h) | 4.3 | 7.5 | ~1.7 |
Data from a crossover study in healthy volunteers.[9]
These data demonstrate that deutetrabenazine administration leads to a near doubling of the half-life and a more than two-fold increase in total exposure (AUC) of the active metabolites, with only a marginal increase in peak concentrations (Cmax).[3][9] This allows for a lower dose of deutetrabenazine to achieve a comparable systemic exposure to tetrabenazine.[4]
Experimental Protocols
The following sections describe generalized protocols for the types of studies used to generate the comparative metabolic and pharmacokinetic data.
In Vivo Comparative Pharmacokinetic Study
This protocol outlines a typical clinical study to compare the pharmacokinetics of tetrabenazine and deutetrabenazine in human subjects.
-
Study Design: A randomized, double-blind, two-period crossover study is an effective design to minimize inter-subject variability.[3] Subjects receive a single oral dose of tetrabenazine in one period and a single oral dose of deutetrabenazine in the second, with a washout period of at least 7 days between doses.[3]
-
Subjects: Healthy male or female volunteers, typically between 18 and 50 years of age. Subjects are genotyped for CYP2D6 to identify their metabolizer status (e.g., extensive, intermediate, or poor metabolizers), as this can significantly impact the drug's pharmacokinetics.[1]
-
Dosing: Subjects receive a single oral 25 mg dose of either tetrabenazine or deutetrabenazine.[9][12]
-
Blood Sampling: Venous blood samples are collected in tubes containing an anticoagulant (e.g., K₂EDTA) at predose and at numerous time points post-dose (e.g., 0.33, 0.67, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 16, 24, 36, 48, 60, and 72 hours).[12] Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalytical Method (LC-MS/MS):
-
Sample Preparation: Analytes are extracted from 200 µL of human plasma using solid-phase extraction (SPE) with C18 cartridges.[7] An internal standard (e.g., tetrabenazine-d7) is added before extraction to ensure accuracy.[7]
-
Chromatography: The extracted samples are analyzed using a liquid chromatography system.
-
Mass Spectrometry: Detection and quantification are performed using a triple quadrupole mass spectrometer (e.g., Sciex API-4000) with an electrospray ionization (ESI) source operating in positive ion mode.[7][9] The analytes are monitored using Multiple Reaction Monitoring (MRM) with optimized transitions for each parent drug and their metabolites.[11]
-
-
Pharmacokinetic Analysis: Plasma concentration-time data for each analyte are used to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and T½ using non-compartmental analysis.
In Vitro Metabolic Stability Assay
This protocol describes a common in vitro method to assess the rate of metabolism of a compound using human liver microsomes (HLMs).
-
Materials:
-
Human liver microsomes (pooled from multiple donors).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
Test compounds (tetrabenazine, deutetrabenazine) dissolved in a suitable solvent (e.g., DMSO).
-
Termination solution: Acetonitrile containing an internal standard.
-
-
Procedure:
-
Incubation Preparation: Prepare an incubation mixture containing HLMs (e.g., 0.5 mg/mL protein concentration) and the NADPH regenerating system in phosphate buffer.
-
Pre-incubation: Pre-warm the incubation mixture at 37°C for approximately 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the test compound (e.g., at a final concentration of 1 µM) to the pre-warmed mixture.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Termination: Immediately add the aliquot to a tube containing cold termination solution to stop the enzymatic reaction and precipitate the microsomal proteins.
-
Sample Processing: Centrifuge the terminated samples to pellet the precipitated protein. Transfer the supernatant to a new plate or vials for analysis.
-
Analysis: Quantify the remaining parent compound in the supernatant at each time point using a validated LC-MS/MS method.
-
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot is used to calculate the in vitro half-life (T½) and intrinsic clearance (CLint) of the compound.
Conclusion
The comparative analysis of tetrabenazine and deutetrabenazine provides a clear example of successful drug optimization through deuteration. By strategically replacing hydrogen with deuterium at the sites of metabolism, the pharmacokinetic profile of the active metabolites of deutetrabenazine is significantly improved over those of tetrabenazine. This results in a longer half-life, increased overall exposure, and lower peak plasma concentrations.[9][10] These metabolic and pharmacokinetic advantages allow for a lower and less frequent dosing regimen for deutetrabenazine, which may contribute to improved patient tolerability and adherence.[5] The presented data and protocols offer a framework for understanding and evaluating the impact of deuteration on drug metabolism.
References
- 1. dls.com [dls.com]
- 2. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. Deutetrabenazine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Liquid chromatography-tandem mass spectrometric assay for the determination of tetrabenazine and its active metabolites in human plasma: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CA2883641A1 - Formulations pharmacokinetics of deuterated benzoquinoline inhibitors of vesicular monoamine transporter 2 - Google Patents [patents.google.com]
- 9. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetic and Metabolic Profile of Deutetrabenazine (TEV‐50717) Compared With Tetrabenazine in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Reversal of (-)-Tetrabenazine-Induced Motor Deficits: A Comparative Analysis of Dopamine Agonist Efficacy
For Researchers, Scientists, and Drug Development Professionals
(-)-Tetrabenazine (TBZ) is a widely used therapeutic agent for hyperkinetic movement disorders, such as Huntington's disease and tardive dyskinesia. Its primary mechanism of action involves the reversible inhibition of the vesicular monoamine transporter 2 (VMAT2), leading to the depletion of presynaptic dopamine stores.[1] This depletion of dopamine is also known to induce motor deficits, including catalepsy and akinesia, which are often utilized in preclinical models to study Parkinson's disease-like symptoms.[2] Furthermore, evidence suggests that tetrabenazine and its metabolites can also act as dopamine D2 receptor antagonists.[3][4] Understanding the reversal of these motor side effects is crucial for optimizing therapeutic strategies and developing novel treatments. This guide provides a comparative analysis of the efficacy of various dopamine agonists in reversing the motor deficits induced by this compound, supported by experimental data.
Comparative Efficacy of Dopamine Agonists in Reversing VMAT2 Inhibitor-Induced Catalepsy
While direct head-to-head comparative studies on the reversal of tetrabenazine-induced catalepsy by a range of dopamine agonists are limited, valuable insights can be drawn from studies using reserpine, a functionally similar VMAT inhibitor that produces a comparable cataleptic state. The following tables summarize key findings from such studies, providing a basis for comparing the relative efficacy of D1-selective, D2-selective, and non-selective dopamine agonists.
| Dopamine Agonist Class | Agonist | Animal Model | Tetrabenazine/Reserpine Dose | Agonist Dose | Outcome Measure | Results |
| D1-Selective Agonist | SKF 38393 | Rat | Reserpine (2.5 mg/kg i.p.) + AMPT | 30 mg/kg i.v. | Catalepsy Score (Bar Test) | Reversed catalepsy for 90 minutes and restored near-normal mobility.[2] |
| D2-Selective Agonist | Quinpirole | Rat | Reserpine (2.5 mg/kg i.p.) + AMPT | 1 mg/kg i.v. | Catalepsy Score (Bar Test) | Reversed catalepsy for the 4-hour test period but did not consistently restore normal mobility.[2] |
| D2-Selective Agonist | B-HT 920 | Rat | Perphenazine (5 mg/kg), Haloperidol (2 mg/kg), SCH 23390 (1 mg/kg) | Not specified | Catalepsy | Reversed catalepsy induced by both D1 and D2 antagonists. |
| Mixed D1/D2 Agonist | Apomorphine | Mouse | Reserpine | ED50: 0.8 mg/kg | Antagonism of Catalepsy | Potent antagonism of reserpine-induced catalepsy.[4] |
| Mixed D1/D2 Agonist (D2 > D1) | Bromocriptine | Mouse | Reserpine | ED50: 1.8 mg/kg | Antagonism of Catalepsy | Intermediate potency in antagonizing reserpine-induced catalepsy.[4] |
Table 1: Comparative Efficacy of Dopamine Agonists in Reversing VMAT2 Inhibitor-Induced Catalepsy. This table summarizes the effectiveness of different classes of dopamine agonists in reversing catalepsy induced by VMAT2 inhibitors like reserpine, which serves as a functional analog for tetrabenazine. AMPT (alpha-methyl-p-tyrosine) is often co-administered with reserpine to further deplete catecholamines.
Experimental Protocols
Tetrabenazine-Induced Catalepsy in Rodents
This protocol is a standard method for inducing a cataleptic state in rodents to study motor deficits and their reversal.
Materials:
-
This compound solution
-
Vehicle solution (e.g., saline with a small amount of acid to dissolve TBZ)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Rodents (rats or mice)
-
Catalepsy testing apparatus (e.g., horizontal bar)
-
Timer
Procedure:
-
Animal Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer this compound (typically 2-4 mg/kg, i.p.) or vehicle to the animals.[2] The dopamine agonist or test compound is typically administered at a set time point after tetrabenazine, depending on the desired timing of the reversal assessment.
-
Catalepsy Assessment (Bar Test): At predetermined time intervals after tetrabenazine administration (e.g., 30, 60, 90, 120 minutes), assess the level of catalepsy using the bar test.
-
Gently place the animal's forepaws on a horizontal bar (e.g., 0.9 cm diameter for rats, raised 9 cm from the surface).
-
Start a timer immediately.
-
Measure the time it takes for the animal to remove both forepaws from the bar (descent latency).
-
A cut-off time (e.g., 180 seconds) is typically used, after which the animal is removed from the bar.
-
-
Data Analysis: Record the descent latency for each animal at each time point. The data can be analyzed using appropriate statistical methods (e.g., ANOVA) to compare the effects of different treatments.
Experimental Workflow for Validating Reversal of Tetrabenazine Effects
References
- 1. Reversal of reserpine-induced catalepsy by selective D1 and D2 dopamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetrabenazine, an amine-depleting drug, also blocks dopamine receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stimulant properties of bromocriptine on central dopamine receptors in comparison to apomorphine, (+)-amphetamine and L-DOPA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. D1/D2 dopamine and N-methyl-D-aspartate (NMDA) receptor participation in experimental catalepsy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (-)-Tetrabenazine: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of (-)-Tetrabenazine is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste, from unused product to contaminated labware, in accordance with general safety guidelines.
Primary Disposal Method: Incineration
The universally recommended method for the disposal of this compound and materials contaminated with it is incineration. This process should be carried out in a licensed and approved chemical destruction plant or a facility equipped with flue gas scrubbing capabilities.[1][2] This method ensures the complete destruction of the active pharmaceutical ingredient, preventing its release into the environment. Under no circumstances should this compound waste be discharged into sewer systems or disposed of with general household garbage.[1]
Disposal Decision Matrix
The appropriate disposal procedure depends on the form of the waste—whether it is the pure compound, a solution, or a contaminated container. The following table summarizes the recommended actions for each scenario.
| Waste Type | Recommended Disposal Procedure | Key Considerations |
| Unused or Expired this compound | Offer to a licensed hazardous material disposal company for incineration.[3] | All waste must be handled in accordance with local, state, and federal regulations.[2][4] |
| Contaminated Labware (e.g., glassware, pipette tips) | Collect in a designated, closed container and dispose of via a licensed chemical destruction plant. | Avoid cross-contamination with other waste streams. |
| Empty Stock Containers | Triple rinse the container with a suitable solvent. The rinsate should be collected and treated as hazardous waste. Alternatively, puncture the container to render it unusable and dispose of it in a sanitary landfill or via controlled incineration.[1] | Check with your institution's environmental health and safety (EHS) office for specific guidance on "RCRA empty" procedures.[5][6] |
| Spill Cleanup Debris | Collect all contaminated materials (e.g., absorbent pads, personal protective equipment) in a suitable, closed container for disposal through a licensed waste management company.[1][4] | Ensure the container is properly labeled as hazardous waste. |
Step-by-Step Spill Cleanup Protocol
In the event of a this compound spill, immediate and proper cleanup is crucial to prevent exposure and environmental contamination.
-
Evacuate and Secure the Area : Clear the area of all personnel and move upwind of the spill.[4]
-
Don Personal Protective Equipment (PPE) : At a minimum, this should include safety glasses, chemical-resistant gloves, and a lab coat. For larger spills or where dust may be generated, a dust respirator is also necessary.[4]
-
Contain the Spill : Prevent the further spread of the material. Do not allow the chemical to enter drains or waterways.[1]
-
Clean the Spill :
-
For solid spills : Use dry cleanup procedures to avoid generating dust.[4] You can gently dampen the material with water to prevent it from becoming airborne before sweeping.[4] Alternatively, use a vacuum cleaner fitted with a HEPA filter.[4]
-
For liquid spills : Cover the spill with a suitable absorbent material.
-
-
Collect Waste : Carefully sweep or transfer the spilled material and any contaminated absorbent into a suitable, closed container for disposal.[1][4]
-
Decontaminate the Area : Clean the spill area with soap and water. Collect all cleaning materials for disposal as hazardous waste.
-
Label and Dispose of Waste : Clearly label the waste container and arrange for its collection by a specialized disposal company.[7]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound waste disposal.
It is imperative to consult your institution's specific safety protocols and your local, state, and federal environmental regulations to ensure full compliance.[2][4] When in doubt, contact your Environmental Health and Safety (EHS) department or a certified waste management provider for guidance.
References
Essential Safety and Logistical Information for Handling (-)-Tetrabenazine
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for (-)-Tetrabenazine, including operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to avoid personal contact, including inhalation and contact with skin and eyes.[1][2] The following table summarizes the recommended PPE.
| PPE Category | Recommendation | Citations |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields. A face shield may be necessary for larger quantities or bulk handling. | [1][2][3] |
| Skin Protection | Chemical-resistant gloves (nitrile or low-protein, powder-free latex) are recommended. Consider double gloving.[1] Wear a laboratory coat for quantities up to 500 grams; for larger amounts, a disposable laboratory coat or coverall of low permeability is advised.[1] Protective shoe covers and head covering should also be used.[1] Impervious clothing is recommended. | [1][2][3][4] |
| Respiratory Protection | A dust respirator should be worn, particularly when there is a risk of generating dust.[1] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[2] | [1][2] |
Handling and Storage Procedures
Proper handling and storage are critical to maintain the integrity of this compound and the safety of laboratory personnel.
Handling:
-
Handle in a well-ventilated area.[2]
-
Avoid all personal contact, including inhalation.[1]
-
Avoid the formation of dust and aerosols.[2]
-
Use non-sparking tools to prevent fire from electrostatic discharge.[2]
Storage:
-
Store in original, tightly sealed containers in a dry, cool, and well-ventilated place.[1][2]
-
Keep away from foodstuff containers and incompatible materials, such as oxidizing agents.[1][2]
-
This compound is light-sensitive and should be stored accordingly.[1]
Spill Management and Disposal Plan
In the event of a spill, immediate and appropriate action is necessary to contain and clean up the material safely.
Spill Cleanup:
-
Minor Spills:
-
Avoid breathing dust and contact with skin and eyes.[1]
-
Wear protective clothing, gloves, safety glasses, and a dust respirator.[1]
-
Use dry clean-up procedures and avoid generating dust.[1] You can dampen the material with water to prevent dusting before sweeping.[1]
-
Vacuuming with a HEPA-filtered vacuum cleaner is also recommended.[1]
-
Place the collected material in suitable, closed containers for disposal.[1][2]
-
-
Major Spills:
Disposal:
-
All waste, including contaminated materials and empty containers, must be handled in accordance with local, state, and federal regulations.[1][6]
-
Disposal options include removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[2]
-
Do not allow the chemical to enter drains or sewer systems.[2]
Quantitative Toxicity Data
The following table summarizes available quantitative toxicity data for this compound. It is important to note that one source indicated no established Occupational Exposure Limits (OELs).[1]
| Metric | Value | Species | Route | Citation |
| LD50 | 550 mg/kg | Mouse | Oral | [1] |
| LD50 | 250 mg/kg | Mouse | Intraperitoneal | [1] |
| LD50 | 400 mg/kg | Mouse | Subcutaneous | [1] |
| LD50 | 150 mg/kg | Mouse | Intravenous | [1] |
| TDLo | 40 mg/kg | Mouse | Intraperitoneal | [1] |
| TDLo | 32 mg/kg | Mouse | Intraperitoneal | [1] |
LD50: Lethal Dose, 50%. The dose that is lethal to 50% of the tested population. TDLo: Toxic Dose Low. The lowest dose of a substance introduced by any route, other than inhalation, over any given period of time, and reported to produce any toxic effect in humans, or to produce tumorigenic or reproductive effects in animals.
Experimental Workflow: Chemical Spill Response
The following diagram illustrates the step-by-step workflow for responding to a chemical spill of this compound.
Caption: Workflow for this compound Spill Response.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
